Product packaging for 4,5-Difluoro-2-methoxybenzaldehyde(Cat. No.:CAS No. 145742-34-3)

4,5-Difluoro-2-methoxybenzaldehyde

Cat. No.: B136473
CAS No.: 145742-34-3
M. Wt: 172.13 g/mol
InChI Key: ZCLXUHQRYFUSLE-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methoxybenzaldehyde is a useful research compound. Its molecular formula is C8H6F2O2 and its molecular weight is 172.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O2 B136473 4,5-Difluoro-2-methoxybenzaldehyde CAS No. 145742-34-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5-difluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLXUHQRYFUSLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50572742
Record name 4,5-Difluoro-2-methoxybenzaldehyde
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Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145742-34-3
Record name 4,5-Difluoro-2-methoxybenzaldehyde
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Record name 145742-34-3
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Foundational & Exploratory

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 145742-34-3

This technical guide provides a comprehensive overview of 4,5-Difluoro-2-methoxybenzaldehyde, a key intermediate in pharmaceutical and materials science research. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications, with a focus on experimental data and methodologies.

Chemical Properties and Data

This compound is a substituted aromatic aldehyde with the molecular formula C₈H₆F₂O₂. The presence of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts unique electronic properties that are highly valuable in the design of novel bioactive molecules and advanced materials.[1][2][3] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[3]

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 145742-34-3
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to off-white crystalline powder
Melting Point 68-72 °C
Boiling Point Not available
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl acetate, and Methanol.

Table 2: Computed Properties of this compound [1]

DescriptorValue
XLogP3 1.6
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 172.033586 g/mol
Monoisotopic Mass 172.033586 g/mol
Topological Polar Surface Area 26.3 Ų
Heavy Atom Count 12
Formal Charge 0
Complexity 199

Synthesis and Experimental Protocols

One plausible synthetic route is the ortho-lithiation of 1,2-difluoro-4-methoxybenzene followed by formylation. This approach is illustrated in the logical workflow diagram below.

G cluster_start Starting Material cluster_reaction Reaction Step cluster_product Final Product 1,2-Difluoro-4-methoxybenzene 1,2-Difluoro-4-methoxybenzene Ortho-lithiation Ortho-lithiation 1,2-Difluoro-4-methoxybenzene->Ortho-lithiation n-BuLi or LDA THF, -78 °C Formylation Formylation Ortho-lithiation->Formylation DMF This compound This compound Formylation->this compound Aqueous Workup

Caption: A potential synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)

Materials:

  • 1,2-Difluoro-4-methoxybenzene

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of 1,2-difluoro-4-methoxybenzene in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cooled to -78 °C, a solution of n-BuLi or LDA is added dropwise.

  • The reaction mixture is stirred at -78 °C for a specified period to allow for complete ortho-lithiation.

  • Anhydrous DMF is then added dropwise to the reaction mixture, which is subsequently allowed to warm to room temperature and stirred for several hours.

  • The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with diethyl ether or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are versatile building blocks in the synthesis of a wide range of biologically active compounds.[4][5] The incorporation of fluorine atoms is a common strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[2][3] While specific biological data for this compound is limited in the public domain, its structural features suggest its potential as a precursor for various therapeutic agents.

Derivatives of structurally similar compounds, such as other fluorinated and methoxylated benzaldehydes, have been investigated for their potential as:

  • Anticancer Agents: Benzaldehyde derivatives have been evaluated for their cytotoxic activity against various cancer cell lines.[4][6][7] The aldehyde functionality can be a key pharmacophore or a synthetic handle for creating more complex molecules with antiproliferative properties.

  • Enzyme Inhibitors: The substituted phenyl ring can be designed to interact with the active sites of specific enzymes. For instance, benzyloxybenzaldehyde derivatives have been identified as selective inhibitors of aldehyde dehydrogenase (ALDH), an enzyme implicated in cancer stem cell survival and chemoresistance.[6][7]

  • Antimicrobial Agents: Phenolic and benzaldehyde-based compounds have been explored for their antibacterial and antifungal activities.[8]

The logical relationship for its application in drug discovery is outlined below.

G cluster_core Core Scaffold cluster_reactions Chemical Transformations cluster_derivatives Bioactive Derivatives This compound This compound Condensation Condensation This compound->Condensation Oxidation Oxidation This compound->Oxidation Reduction Reduction This compound->Reduction CouplingReactions Coupling Reactions (e.g., Suzuki, Sonogashira) This compound->CouplingReactions SchiffBases Schiff Bases / Imines Condensation->SchiffBases CarboxylicAcids Carboxylic Acids Oxidation->CarboxylicAcids Alcohols Alcohols Reduction->Alcohols Biaryls Biaryls CouplingReactions->Biaryls

Caption: Synthetic utility of this compound in medicinal chemistry.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of drug discovery and materials science. Its unique substitution pattern offers a scaffold for the synthesis of novel compounds with enhanced biological and physical properties. Further research into the specific applications and biological activities of this compound and its derivatives is warranted to fully explore its potential.

References

In-Depth Technical Guide to the Physical Properties of 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 4,5-Difluoro-2-methoxybenzaldehyde, a key aromatic aldehyde derivative with applications in pharmaceutical and chemical synthesis. Due to the limited availability of direct experimental data for this specific compound, this guide presents a combination of computed data and comparative values from structurally analogous compounds to offer a thorough understanding of its physical characteristics.

Core Physical Properties

The fundamental physical properties of this compound are summarized below. The data is primarily sourced from computational models, providing a strong theoretical baseline for experimental design and execution.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂PubChem[1]
Molecular Weight 172.13 g/mol PubChem[1]
Appearance White to pale cream crystals or powder (predicted based on similar compounds)N/A
Melting Point Not experimentally determined.N/A
Boiling Point Not experimentally determined.N/A
Density Not experimentally determined.N/A
Solubility Not experimentally determined.N/A

Comparative Analysis with Structurally Related Compounds

To provide a practical estimation of the physical properties of this compound, the following table presents experimental data for structurally similar benzaldehyde derivatives. These compounds share key functional groups and substitution patterns, making them valuable for comparative analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-MethoxybenzaldehydeC₈H₈O₂136.1534-40238
3-Fluoro-4-methoxybenzaldehydeC₈H₇FO₂154.1434-35N/A
3,4-Difluoro-2-methoxybenzaldehydeC₈H₆F₂O₂172.13Not reportedEstimated 230-240

Experimental Protocols

While specific experimental protocols for this compound are not available in the literature, standard methodologies for determining the physical properties of solid organic compounds are applicable.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Procedure:

  • A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.

  • The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

  • The temperature is raised slowly and steadily.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting point range. A narrow melting range is indicative of a pure compound.[2][3][4]

Solubility Determination

The solubility of a compound in various solvents provides insight into its polarity and potential for use in different reaction and purification systems.

Procedure:

  • In a small test tube, a measured amount of the solvent (e.g., 1 mL) is added.

  • A small, accurately weighed amount of the solute (e.g., 10 mg) is added to the test tube.

  • The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • Visual observation is used to determine if the solid has completely dissolved. If it has, the compound is considered soluble under those conditions. If not, it is classified as insoluble or partially soluble.[5][6][7][8]

  • This procedure is repeated with a range of solvents of varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) to establish a solubility profile.

Synthesis Pathway Overview

While a specific, detailed synthesis route for this compound is not widely published, a general and common approach for the synthesis of substituted methoxybenzaldehydes involves the formylation of a corresponding methoxybenzene derivative. The following diagram illustrates a conceptual workflow for such a synthesis.

Synthesis_Pathway Start Substituted Fluorinated Anisole Reaction Vilsmeier-Haack Formylation Start->Reaction Reactant Reagents Formylating Agent (e.g., POCl3, DMF) Reagents->Reaction Reagents Workup Aqueous Workup & Purification Reaction->Workup Crude Product Product This compound Workup->Product Final Product

Caption: Conceptual synthesis workflow for a substituted methoxybenzaldehyde.

This guide provides a foundational understanding of the physical properties of this compound for scientific and research applications. Further experimental validation is recommended to confirm the computationally predicted data.

References

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. The presence of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts unique electronic properties, influencing its reactivity and the physiological characteristics of its derivatives. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and potential applications, with a focus on its role in the development of novel therapeutic agents. The strategic incorporation of fluorine into bioactive molecules can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated intermediates like this compound valuable assets in the design of next-generation pharmaceuticals.

Chemical Structure and Properties

This compound is a substituted aromatic aldehyde with the chemical formula C₈H₆F₂O₂. Its structure consists of a benzene ring substituted with two fluorine atoms at positions 4 and 5, a methoxy group at position 2, and a formyl group at position 1.

dot

Caption: Chemical structure of this compound.

Physicochemical Properties
PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular FormulaC₈H₆F₂O₂PubChem[1]
Molecular Weight172.13 g/mol PubChem[1]
CAS Number145742-34-3PubChem[1]
Canonical SMILESCOC1=CC(=C(C=C1C=O)F)FPubChem[1]
InChIInChI=1S/C8H6F2O2/c1-12-8-3-7(10)6(9)2-5(8)4-11/h2-4H,1H3PubChem[1]
InChIKeyZCLXUHQRYFUSLE-UHFFFAOYSA-NPubChem[1]
Monoisotopic Mass172.03358575 DaPubChem[1]
AppearanceWhite to off-white solid (Predicted)
Boiling PointNot available
Melting PointNot available
SolubilityNot available

Synthesis of this compound

A plausible and widely used method for the synthesis of substituted benzaldehydes from electron-rich aromatic compounds is the Vilsmeier-Haack reaction.[2] This reaction introduces a formyl group (-CHO) onto an aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[2] The starting material for the synthesis of this compound would be 1,2-difluoro-4-methoxybenzene (also known as 3,4-difluoroanisole).

dot

Synthesis_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_materials Materials DMF DMF Vilsmeier_Reagent Vilsmeier Reagent Formation DMF->Vilsmeier_Reagent 1. POCl3 POCl3 POCl3->Vilsmeier_Reagent 1. Formylation Electrophilic Aromatic Substitution (Formylation) Vilsmeier_Reagent->Formylation 2. Hydrolysis Aqueous Workup (Hydrolysis) Formylation->Hydrolysis 3. Product This compound Hydrolysis->Product Yields Starting_Material 1,2-Difluoro-4-methoxybenzene Starting_Material->Formylation Reacts with

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol (Adapted from General Procedures)

Disclaimer: The following protocol is an adapted procedure based on general Vilsmeier-Haack reaction protocols and has not been experimentally validated for this specific transformation. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

Materials:

  • 1,2-Difluoro-4-methoxybenzene (1 equivalent)

  • N,N-Dimethylformamide (DMF) (3-5 equivalents)

  • Phosphoryl chloride (POCl₃) (1.1-1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Ice bath

  • Saturated sodium acetate or sodium bicarbonate solution

  • Water

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents) and the chosen solvent (DCM or DCE). Cool the flask to 0°C using an ice bath. Slowly add phosphoryl chloride (1.1-1.5 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes, during which the Vilsmeier reagent will form as a solid or a thick slurry.

  • Formylation: To the freshly prepared Vilsmeier reagent, add a solution of 1,2-difluoro-4-methoxybenzene (1 equivalent) in the reaction solvent dropwise at 0°C. After the addition, slowly warm the reaction mixture to room temperature and then heat to 50-80°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral or slightly basic. This step is often exothermic and may involve gas evolution. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show three distinct signals: a singlet for the methoxy protons, a singlet for the aldehyde proton, and two doublets or multiplets for the aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2s1HAldehyde proton (-CHO)
~7.2-7.5m1HAromatic proton (H-6)
~6.9-7.1m1HAromatic proton (H-3)
~3.9s3HMethoxy protons (-OCH₃)

The coupling patterns of the aromatic protons will be influenced by both fluorine-proton and proton-proton coupling.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons attached to fluorine will appear as doublets due to carbon-fluorine coupling.

Chemical Shift (δ, ppm)Assignment
~188-190C=O (Aldehyde)
~150-160 (d)C-F
~145-155 (d)C-F
~150-155C-OCH₃
~120-130C-CHO
~115-125 (d)Aromatic C-H
~100-110 (d)Aromatic C-H
~56-OCH₃
FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850MediumC-H stretch (methoxy)
~2850-2750MediumC-H stretch (aldehyde)
~1700-1680StrongC=O stretch (aldehyde)
~1600, ~1480Medium-StrongC=C stretch (aromatic ring)
~1250-1000StrongC-O stretch (methoxy) and C-F stretch
Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of the formyl group (CHO, 29 Da) and the methoxy group (CH₃O, 31 Da).

m/zIon
172[M]⁺
143[M-CHO]⁺
141[M-OCH₃]⁺

Applications in Research and Drug Development

Fluorinated benzaldehydes are valuable intermediates in the synthesis of pharmaceuticals.[3] The introduction of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule. Specifically, the C-F bond is highly stable, which can block metabolic pathways at that position, leading to increased metabolic stability and a longer half-life of the drug.[3] Furthermore, fluorine's high electronegativity can influence the acidity or basicity of nearby functional groups and can lead to stronger binding interactions with biological targets.

While specific drug candidates or biological targets for this compound are not widely reported in publicly available literature, its structural motifs are present in various classes of bioactive compounds. It can serve as a key precursor for the synthesis of:

  • Heterocyclic compounds: The aldehyde functionality is a versatile handle for constructing a wide range of heterocyclic rings, which are core structures in many drugs.

  • Chalcones and Flavonoids: Condensation reactions with acetophenones can yield chalcones, which are known to possess diverse biological activities, including anti-inflammatory, and anticancer properties.

  • Schiff bases: Reaction with primary amines can form Schiff bases, which are intermediates for the synthesis of various nitrogen-containing bioactive molecules.

A patent for compositions containing various aromatic aldehydes for the treatment of dermatological diseases mentions related structures, suggesting a potential area of application for derivatives of this compound.[4]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its unique substitution pattern offers opportunities for the synthesis of novel, fluorinated bioactive molecules with potentially enhanced pharmacological properties. While detailed experimental data and specific biological applications are not yet extensively documented, the established role of fluorinated aromatics in medicinal chemistry suggests that this compound is a promising building block for future research endeavors. The synthetic and analytical information provided in this guide serves as a foundational resource for researchers and scientists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4,5-Difluoro-2-methoxybenzaldehyde, a fluorinated aromatic aldehyde of interest in synthetic chemistry and potentially in drug discovery. Due to its specific substitution pattern, this compound serves as a valuable building block for the synthesis of more complex molecules. This document summarizes its key molecular data, outlines a general synthetic approach, and proposes a hypothetical experimental workflow for the evaluation of its biological activity based on related compounds.

Core Molecular and Physical Properties

This compound, with the chemical formula C₈H₆F₂O₂, is a substituted benzaldehyde derivative. The presence of two fluorine atoms and a methoxy group on the aromatic ring significantly influences its electronic properties and reactivity, making it an attractive intermediate for the synthesis of novel compounds.

PropertyValue
Molecular Weight 172.13 g/mol
Molecular Formula C₈H₆F₂O₂
CAS Number 145742-3-4
IUPAC Name This compound
Canonical SMILES COC1=CC(=C(C=C1C=O)F)F
InChI Key ZCLXUHQRYFUSLE-UHFFFAOYSA-N
Computed XLogP3-AA 1.6
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bond Count 2
Exact Mass 172.03358575 Da
Monoisotopic Mass 172.03358575 Da

Synthesis and Experimental Protocols

A generalized experimental protocol for such a transformation is outlined below. Note: This is a representative procedure and would require optimization for the specific substrate.

General Protocol: Ortho-Formylation of a Dihaloanisole

Objective: To introduce an aldehyde group at the position ortho to the methoxy group of 3,4-difluoroanisole.

Materials:

  • 3,4-Difluoroanisole

  • Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

  • Strong base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA))

  • Formylating agent (e.g., N,N-dimethylformamide (DMF))

  • Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride solution)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with 3,4-difluoroanisole and anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Lithiation: The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath. A strong base (e.g., n-BuLi) is added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified time to allow for the deprotonation at the position ortho to the methoxy group.

  • Formylation: The formylating agent (e.g., DMF) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for a period before being gradually warmed to room temperature.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.

Characterization: The structure and purity of the final product would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

cluster_synthesis Generalized Synthetic Workflow start 3,4-Difluoroanisole lithiation Ortho-Lithiation (n-BuLi, -78 °C) start->lithiation 1. Deprotonation formylation Formylation (DMF, -78 °C to RT) lithiation->formylation 2. Electrophilic attack workup Aqueous Work-up & Extraction formylation->workup 3. Quenching purification Column Chromatography workup->purification 4. Isolation product This compound purification->product 5. Purity

Caption: Generalized synthetic workflow for this compound.

Potential Biological Activity and Experimental Workflow

While there is no specific data on the biological activity of this compound, related methoxybenzaldehyde derivatives have demonstrated antimicrobial and antifungal properties. For instance, 2-hydroxy-4-methoxybenzaldehyde has been shown to be effective against various fungi and bacteria. The presence of fluorine atoms in the target molecule could potentially enhance such activities.

A hypothetical experimental workflow to screen for and characterize the potential antimicrobial activity of this compound is presented below.

cluster_workflow Hypothetical Antimicrobial Screening Workflow start Compound Synthesis & Purification mic_determination Minimum Inhibitory Concentration (MIC) Assay start->mic_determination mibc_determination Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay mic_determination->mibc_determination mechanism_studies Mechanism of Action Studies mibc_determination->mechanism_studies membrane_permeability Cell Membrane Permeability Assay mechanism_studies->membrane_permeability target_inhibition Specific Enzyme/ Pathway Inhibition Assay mechanism_studies->target_inhibition in_vivo_testing In Vivo Efficacy & Toxicity Studies mechanism_studies->in_vivo_testing

Caption: Hypothetical workflow for antimicrobial activity screening.

Detailed Methodologies for Hypothetical Screening
  • Minimum Inhibitory Concentration (MIC) Assay: This assay would determine the lowest concentration of this compound that prevents visible growth of a target microorganism (bacteria or fungi). This is typically performed in 96-well plates using a broth microdilution method. A range of compound concentrations would be incubated with a standardized inoculum of the microorganism, and growth inhibition would be assessed visually or by measuring optical density.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: Following the MIC assay, aliquots from the wells showing no growth would be plated on agar plates without the compound. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.

  • Mechanism of Action Studies: If the compound shows significant antimicrobial activity, further studies would be conducted to elucidate its mechanism of action.

    • Cell Membrane Permeability Assay: This could involve using fluorescent dyes, such as propidium iodide, that can only enter cells with compromised membranes. An increase in fluorescence would indicate that the compound disrupts the cell membrane.

    • Specific Enzyme/Pathway Inhibition Assay: Depending on the structural similarity to known inhibitors, assays could be designed to test for the inhibition of specific microbial enzymes or metabolic pathways that are essential for the microorganism's survival.

Conclusion

This compound is a chemical intermediate with potential applications in various fields, including drug discovery. While detailed experimental data for this specific molecule is limited, this guide provides a summary of its known properties and outlines logical next steps for its synthesis and biological evaluation based on established scientific principles and data from related compounds. Further research is warranted to fully characterize this compound and explore its potential applications.

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzaldehyde: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

4,5-Difluoro-2-methoxybenzaldehyde is a substituted benzaldehyde with the molecular formula C₈H₆F₂O₂. Its key identifiers and computed properties are summarized below.[1]

PropertyValueSource
Molecular Weight 172.13 g/mol PubChem[1]
Molecular Formula C₈H₆F₂O₂PubChem[1]
CAS Number 145742-34-3PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES COC1=CC(=C(C=C1C=O)F)FPubChem[1]
XLogP3 1.6PubChem[1]

Solubility Profile

Quantitative Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic or aqueous solvents. The following table is provided as a template for researchers to populate with their own experimental findings.

SolventTemperature (°C)Solubility (g/L)Method
Water25Data not available-
Ethanol25Data not available-
Methanol25Data not available-
Acetone25Data not available-
Dichloromethane25Data not available-
Toluene25Data not available-
Hexane25Data not available-
Qualitative Solubility Assessment

Based on its chemical structure, a qualitative assessment of the solubility of this compound can be inferred.

  • Water Solubility: The presence of a polar carbonyl group and ether linkage may impart some degree of water solubility through hydrogen bonding with water molecules.[2][3][4] However, the aromatic ring and the hydrophobic nature of the fluorine atoms are expected to significantly limit its aqueous solubility. Generally, aldehydes with more than four carbon atoms exhibit low water solubility.[2][5] Therefore, this compound is expected to be sparingly soluble to insoluble in water.

  • Organic Solvent Solubility: Aromatic aldehydes are typically soluble in a range of organic solvents.[5] Due to its largely nonpolar structure, this compound is expected to be soluble in common organic solvents such as alcohols (methanol, ethanol), chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, tetrahydrofuran), and aromatic hydrocarbons (toluene).[6] Its solubility in nonpolar solvents like hexane may be more limited but is still likely to be higher than in water.

Experimental Protocols

A highly effective method for the separation and purification of aromatic aldehydes from reaction mixtures is through reversible derivatization with sodium bisulfite. This process leverages the significant difference in solubility between the aldehyde and its bisulfite adduct.

Protocol: Separation of this compound via Bisulfite Adduct Formation

This protocol is adapted from established methods for the purification of aromatic aldehydes.[7]

Principle: The aldehyde reacts with sodium bisulfite in a nucleophilic addition to form a water-soluble salt, the bisulfite adduct. This adduct can be separated from water-insoluble impurities by extraction. The aldehyde can then be regenerated by treating the aqueous solution with a base.[7][8]

Materials:

  • Crude mixture containing this compound

  • Methanol (or another water-miscible solvent like DMF for less soluble aldehydes)[9][7]

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Ethyl acetate (or other suitable water-immiscible organic solvent)

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude organic mixture containing the aldehyde in a minimal amount of methanol.

  • Adduct Formation: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for 1-2 minutes to ensure complete reaction and formation of the bisulfite adduct.

  • Extraction of Impurities: Add ethyl acetate and deionized water to the separatory funnel. Shake to mix the layers. Allow the layers to separate. The water-soluble bisulfite adduct of the aldehyde will be in the lower aqueous layer, while organic impurities will remain in the upper ethyl acetate layer.

  • Separation: Carefully drain the lower aqueous layer into a clean flask. Discard the upper organic layer containing the impurities.

  • Regeneration of Aldehyde: Transfer the aqueous layer back to the separatory funnel. Slowly add 1 M sodium hydroxide solution while gently swirling until the solution is basic (pH > 10). This will hydrolyze the bisulfite adduct, regenerating the aldehyde.

  • Back-Extraction: Add fresh ethyl acetate to the separatory funnel and shake vigorously to extract the liberated aldehyde into the organic layer.

  • Washing and Drying: Separate the organic layer. Wash it with deionized water, followed by a brine solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation: Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Signaling Pathway

Structurally related difluoromethoxy benzaldehyde derivatives are used as intermediates in the synthesis of pharmaceuticals, such as Phosphodiesterase 4 (PDE4) inhibitors.[10][11] PDE4 inhibitors are a class of drugs used to treat inflammatory conditions like COPD and asthma.[10][11] The diagram below illustrates the general signaling pathway affected by PDE4 inhibitors.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal (e.g., Hormone, Neurotransmitter) GPCR GPCR Signal->GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE4->AMP Hydrolyzes CREB CREB PKA->CREB Phosphorylates Inflammation Pro-inflammatory Mediators CREB->Inflammation Reduces PDE4_Inhibitor PDE4 Inhibitor PDE4_Inhibitor->PDE4 Inhibits Bisulfite_Extraction_Workflow Start Start: Crude Mixture Dissolve 1. Dissolve crude mixture in Methanol Start->Dissolve React 2. Add saturated NaHSO₃ (aq) & Shake Vigorously Dissolve->React Extract_Impurities 3. Add Ethyl Acetate & Water Perform Liquid-Liquid Extraction React->Extract_Impurities Separate_Phases Separate Layers Extract_Impurities->Separate_Phases Aqueous_Layer Aqueous Layer (contains Bisulfite Adduct) Separate_Phases->Aqueous_Layer Aqueous Organic_Layer Organic Layer (contains Impurities) Separate_Phases->Organic_Layer Organic Regenerate 4. Add NaOH (aq) to pH > 10 to regenerate Aldehyde Aqueous_Layer->Regenerate Discard Discard Organic_Layer->Discard Back_Extract 5. Extract with fresh Ethyl Acetate Regenerate->Back_Extract Dry_Concentrate 6. Dry (Na₂SO₄) and Concentrate Back_Extract->Dry_Concentrate End End: Purified Aldehyde Dry_Concentrate->End

References

An In-depth Technical Guide to the Safety and Hazards of 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and hazards associated with 4,5-Difluoro-2-methoxybenzaldehyde, a key building block in pharmaceutical and agrochemical research. This document is intended to equip researchers, scientists, and drug development professionals with the critical information necessary for the safe handling, storage, and disposal of this compound. The guide synthesizes available data on its physicochemical properties, toxicological profile, and environmental impact. Standard experimental protocols for assessing key hazard endpoints are detailed, and logical workflows for safety evaluation are presented through diagrams. While specific quantitative toxicity data for this compound is limited in publicly available literature, this guide leverages data from structurally similar compounds and established regulatory guidelines to provide a thorough safety assessment.

Chemical Identification and Physical Properties

This compound is a substituted benzaldehyde derivative. Its chemical structure and key identifying information are presented below.

Identifier Value
IUPAC Name This compound[1]
CAS Number 145742-34-3[1]
Molecular Formula C₈H₆F₂O₂[1]
Molecular Weight 172.13 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Not available
Boiling Point Not available
Solubility Insoluble in water[2]

Hazard Identification and Classification

Based on aggregated GHS data, this compound is classified as a hazardous substance. The GHS classification is summarized in the table below.

Hazard Class Hazard Category GHS Classification
Skin Corrosion/IrritationCategory 2Warning: Causes skin irritation (H315)[1]
Serious Eye Damage/Eye IrritationCategory 2AWarning: Causes serious eye irritation (H319)[1]
Specific Target Organ Toxicity (Single Exposure)Category 3Warning: May cause respiratory irritation (H335)[1]

Pictogram:

alt text

Signal Word: Warning[1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Code Statement
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
P264Wash skin thoroughly after handling.[1]
P271Use only outdoors or in a well-ventilated area.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[1]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P312Call a POISON CENTER/doctor if you feel unwell.
P332+P313If skin irritation occurs: Get medical advice/attention.[1]
P337+P313If eye irritation persists: Get medical advice/attention.
P362+P364Take off contaminated clothing and wash it before reuse.[1]
P403+P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1]
P501Dispose of contents/container to an approved waste disposal plant.[1]

Toxicological Information

Acute Toxicity

No specific LD50 or LC50 data for this compound has been identified. However, for a related compound, p-Methoxybenzaldehyde (Anisaldehyde, CAS No. 123-11-5), the oral LD50 in rats is reported to be greater than 2,000 mg/kg body weight, and the inhalation LC50 is greater than 0.32 mg/L.[3]

Skin Corrosion/Irritation

This compound is classified as a skin irritant (Category 2).[1] Contact with the skin is likely to cause redness, itching, and inflammation.

Serious Eye Damage/Irritation

The compound is classified as causing serious eye irritation (Category 2A).[1] Direct contact with the eyes can result in pain, redness, and potentially reversible damage.

Respiratory or Skin Sensitization

There is no specific data available to classify this compound as a respiratory or skin sensitizer.

Germ Cell Mutagenicity

No specific mutagenicity data for this compound was found. For the related compound p-Methoxybenzaldehyde, in vitro bacterial gene mutation tests (Ames test) were negative, as were in vitro chromosomal aberration tests.[3] However, some in vitro studies on other cell lines showed positive results, though an in vivo micronucleus test on a similar analogue was negative.[3]

Carcinogenicity

There is no data available on the carcinogenic potential of this compound.

Reproductive Toxicity

No data is available on the reproductive toxicity of this compound.

Specific Target Organ Toxicity (STOT) - Single and Repeated Exposure

The compound is classified as potentially causing respiratory irritation (STOT SE Category 3).[1] There is no information available regarding repeated exposure.

Experimental Protocols

The following sections detail the standard methodologies for key toxicological assessments, based on OECD guidelines. These protocols provide a framework for generating the necessary safety data for chemicals like this compound.

Acute Dermal Irritation/Corrosion (OECD 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Animal Model: The albino rabbit is the recommended species.

  • Test Substance Application: A single dose of 0.5 g of the solid substance (moistened with a small amount of an appropriate vehicle) is applied to a small area of clipped skin (approximately 6 cm²). The site is then covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The standard exposure period is 4 hours.

  • Observation: After the exposure period, the dressing is removed, and the skin is cleansed. Dermal reactions (erythema and edema) are scored at 60 minutes, 24, 48, and 72 hours after patch removal.

  • Scoring: The severity of erythema and edema is graded on a scale of 0 (none) to 4 (severe).

  • Classification: The classification as an irritant is based on the mean scores for erythema and edema.

OECD_404_Workflow start Start: Test Substance animal_prep Animal Preparation (Albino Rabbit, Clipped Skin) start->animal_prep application Apply 0.5g of Substance to 6 cm² Skin Area animal_prep->application occlusion Cover with Gauze and Semi-Occlusive Dressing application->occlusion exposure 4-hour Exposure occlusion->exposure removal Remove Dressing and Cleanse Skin exposure->removal observation Observe and Score (1, 24, 48, 72 hours) removal->observation scoring Grade Erythema and Edema (Scale 0-4) observation->scoring classification Classification (Irritant/Non-irritant) scoring->classification end End classification->end

OECD 404 Acute Dermal Irritation Workflow
Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to cause eye irritation or serious eye damage.

Methodology:

  • Animal Model: Healthy, adult albino rabbits are used.

  • Test Substance Instillation: A single dose of the test substance (0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The observation period may be extended up to 21 days to assess the reversibility of effects.

  • Scoring: Lesions of the cornea (opacity), iris, and conjunctivae (redness and chemosis) are scored according to a standardized system.

  • Classification: The substance is classified based on the severity and reversibility of the observed eye lesions.

OECD_405_Workflow start Start: Test Substance animal_selection Select Healthy Adult Albino Rabbits start->animal_selection instillation Instill 0.1g of Substance into Conjunctival Sac animal_selection->instillation observation Examine Eyes at 1, 24, 48, 72 hours (and up to 21 days) instillation->observation scoring Score Corneal Opacity, Iris Lesions, and Conjunctival Redness/Chemosis observation->scoring classification Classification (Irritant/Serious Eye Damage/ Non-irritant) scoring->classification end End classification->end

OECD 405 Acute Eye Irritation Workflow
Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.

Methodology:

  • Test Strains: A set of bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine for S. typhimurium) are used.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation can grow and form colonies. The number of revertant colonies is counted.

  • Evaluation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow cluster_without_s9 Without Metabolic Activation cluster_with_s9 With Metabolic Activation (S9) a1 Bacterial Strains + Test Substance a2 Plate on Minimal Agar a1->a2 a3 Incubate a2->a3 a4 Count Revertant Colonies a3->a4 evaluation Evaluate for Dose-Dependent Increase in Revertant Colonies a4->evaluation b1 Bacterial Strains + S9 Mix + Test Substance b2 Plate on Minimal Agar b1->b2 b3 Incubate b2->b3 b4 Count Revertant Colonies b3->b4 b4->evaluation start Start: Test Substance start->a1 start->b1 end End: Mutagenic or Non-mutagenic evaluation->end

References

Spectral Data Analysis of 4,5-Difluoro-2-methoxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4,5-Difluoro-2-methoxybenzaldehyde (C₈H₆F₂O₂), a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. While experimental data for this specific molecule is not publicly available, this guide presents predicted spectral data based on established principles and analysis of structurally similar compounds.

Molecular Structure and Properties

This compound possesses a molecular weight of 172.13 g/mol and an exact mass of 172.03358575 Da.[1] The strategic placement of two fluorine atoms, a methoxy group, and an aldehyde group on the benzene ring results in a unique electronic environment, which is reflected in its spectral characteristics.

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of substituent effects on benzaldehyde and related fluorinated aromatic compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3s1H-CHO
~7.5d1HAr-H (H-6)
~7.2d1HAr-H (H-3)
~3.9s3H-OCH₃

Note: The aromatic protons will likely exhibit splitting due to fluorine-proton coupling (J-coupling), resulting in doublets or doublet of doublets.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~188C=O (Aldehyde)
~160 (d)C-2 (Ar-C-OCH₃)
~150 (dd)C-4/C-5 (Ar-C-F)
~148 (dd)C-5/C-4 (Ar-C-F)
~125 (d)C-1 (Ar-C-CHO)
~118 (d)C-6 (Ar-CH)
~105 (d)C-3 (Ar-CH)
~56-OCH₃

Note: Carbon signals for the fluorinated positions will appear as doublets or doublets of doublets due to carbon-fluorine coupling.

IR (Infrared) Spectroscopy Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~2900-3000MediumAromatic C-H Stretch
~2850, ~2750MediumAldehyde C-H Stretch (Fermi doublet)
~1700StrongC=O Stretch (Aldehyde)
~1600, ~1480Medium-StrongAromatic C=C Stretch
~1250StrongAryl-O Stretch (Asymmetric)
~1100-1200StrongC-F Stretch
~1020MediumAryl-O Stretch (Symmetric)
MS (Mass Spectrometry) Data (Predicted)
m/zInterpretation
172[M]⁺ (Molecular Ion)
171[M-H]⁺
143[M-CHO]⁺
128[M-CHO-CH₃]⁺
115[M-C₂H₃O]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for aromatic aldehydes like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra are then phased, baseline-corrected, and referenced to the internal standard.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic method such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like benzaldehydes. Electrospray Ionization (ESI) can be used for LC-MS.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral analysis of an organic compound.

General Workflow for Spectral Analysis cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Structure Elucidation Compound Pure Compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS ProcessNMR Process NMR Data (FT, Phasing, Integration) NMR->ProcessNMR ProcessIR Process IR Data (Baseline Correction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS Elucidation Combine Spectral Data to Determine Molecular Structure ProcessNMR->Elucidation ProcessIR->Elucidation ProcessMS->Elucidation

Caption: A generalized workflow for the spectral analysis of an organic compound.

References

Biological activity of 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Biological Activity of 4,5-Difluoro-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of this compound. While direct experimental data for this specific compound is limited in publicly available literature, this document extrapolates its potential pharmacological activities based on the known biological effects of structurally similar fluorinated benzaldehydes and other benzaldehyde derivatives. The guide covers potential antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities, offering detailed experimental protocols for in vitro evaluation. Furthermore, this document presents visualizations of hypothetical signaling pathways and experimental workflows to aid in the design of future research for the development of novel therapeutic agents based on this scaffold.

Introduction

Benzaldehyde and its derivatives are a class of aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of fluorine atoms into the benzaldehyde scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which can in turn enhance its biological efficacy and pharmacokinetic profile. This compound is a polysubstituted benzaldehyde whose biological potential has not been extensively explored. This guide aims to provide a foundational understanding of its potential activities by examining the established biological effects of related molecules.

Potential Biological Activities

Based on the activities of analogous compounds, this compound is hypothesized to possess antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties. The electron-withdrawing nature of the fluorine atoms and the presence of the methoxy group are expected to play a crucial role in its interaction with biological targets.

Potential Antimicrobial Activity

Substituted aromatic aldehydes have demonstrated activity against a range of microbial pathogens.[1] The aldehyde functional group can react with microbial proteins and other cellular components, leading to impaired cellular processes and cell death.[2] Fluorinated benzaldehyde derivatives, in particular, have been investigated for their antimicrobial properties.[3][4]

Table 1: Summary of Potential Antimicrobial Activity Data for Benzaldehyde Derivatives

Compound ClassAssay TypeTested OrganismsObserved EffectReference
Fluorinated Schiff Bases of BenzaldehydeMinimum Inhibitory Concentration (MIC)Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliMIC50 values in the low µM range.[4][4]
Aromatic AldehydesPaper Disc DiffusionStaphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, Trichophyton mentagrophytes, Aspergillus niger, Candida albicansInhibition zones observed, particularly for nitro- and halogen-substituted compounds.[1][1]
Benzaldehyde DerivativesBroth MicrodilutionAspergillus fumigatus, Aspergillus flavus, Aspergillus terreus, Penicillium expansumPotent antifungal activity, particularly those with an ortho-hydroxyl group.[5][5]
Potential Anticancer Activity

Numerous benzaldehyde derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6][7] The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The incorporation of fluorine can enhance the anticancer potency of small molecules.[8][9][10]

Table 2: Summary of Potential Anticancer Activity Data for Benzaldehyde Derivatives

Compound ClassAssay TypeCancer Cell Line(s)Observed Effect (IC50)Reference
Fluorinated Phenylhydrazine BenzaldehydesATP Luminometric AssayA549 (Lung Carcinoma)IC50 of 0.64 µM for the most active compound.[9][9]
Chalcone Derivatives of BenzaldehydeMTT AssayA549 (Lung) and Vero (Normal)IC50 of 0.48 mM against A549 with low cytotoxicity to normal cells.[11][11]
BenzaldehydeCell CultureRadiation-resistant pancreatic cancer cellsInhibition of cell growth.[7][7]
Potential Anti-inflammatory Activity

Benzaldehyde derivatives have been shown to possess anti-inflammatory properties by modulating key inflammatory pathways.[12][13] This includes the inhibition of pro-inflammatory enzymes and cytokines. Fluorinated compounds have also been investigated as potent anti-inflammatory agents.[14][15][16]

Table 3: Summary of Potential Anti-inflammatory Activity Data for Benzaldehyde Derivatives

Compound ClassAssay TypeCell LineKey Target/MediatorReference
Benzaldehyde Derivatives from Eurotium sp.Western BlotRAW264.7 MacrophagesInhibition of iNOS and COX-2 expression.[12][12]
Flavoglaucin and Isotetrahydro-auroglaucinELISA, Western BlotRAW264.7 MacrophagesInhibition of NO, PGE2, TNF-α, IL-1β, IL-6 production; inactivation of NF-κB pathway.[13][13]
Fluorinated Benzo[h]quinazoline-2-amine DerivativesWestern Blot, ROS AssayNot specifiedInhibition of NF-κB signaling pathway, reduction of ROS production.[15][15]
Potential Enzyme Inhibitory Activity

The structural features of benzaldehydes make them candidates for enzyme inhibition. Fluorinated aldehydes and ketones have been shown to act as inhibitors of various enzymes, including acetylcholinesterase.[17] Benzaldehyde itself has been reported to inhibit tyrosinase.[18]

Table 4: Summary of Potential Enzyme Inhibitory Activity Data for Benzaldehyde Derivatives

Compound ClassTarget EnzymeInhibition TypeIC50/KiReference
Fluorinated Aldehydes and KetonesAcetylcholinesteraseTime-dependent, quasi-substrate inhibitor1.3 x 10⁻⁸ M (for the most potent compound)[17]
BenzaldehydeMushroom TyrosinasePartial noncompetitive31.0 µM[18]
Cuminaldehydeα-Glucosidase, α-Amylase, Acetylcholinesterase (AChE)Not specifiedNot specified[19]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the potential biological activities of this compound.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., gentamicin, fluconazole)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations.

  • Preparation of Inoculum: Culture the microorganism overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Setup: Add 100 µL of the appropriate broth to each well of a 96-well plate. Add 100 µL of the serially diluted compound to the corresponding wells. Finally, add 100 µL of the prepared microbial inoculum to each well. Include wells for positive control (broth + inoculum + control antibiotic), negative control (broth + inoculum + vehicle), and sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.

Anticancer Cytotoxicity Assay: MTT Assay

Objective: To assess the effect of the test compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound in complete medium from a stock solution in DMSO. Replace the old medium with 100 µL of the medium containing the test compound at different concentrations. Include wells for a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

Objective: To evaluate the inhibitory effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no compound treatment.

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent to each supernatant sample.

  • Incubation and Absorbance Reading: Incubate the plate at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. Determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Enzyme Inhibition Assay (General Protocol)

Objective: To determine the inhibitory effect of the test compound on a specific enzyme.

Materials:

  • This compound

  • Target enzyme (e.g., acetylcholinesterase, tyrosinase)

  • Substrate for the enzyme (e.g., acetylthiocholine, L-DOPA)

  • Buffer solution appropriate for the enzyme assay

  • Detection reagent (if necessary, e.g., DTNB for acetylcholinesterase)

  • Sterile 96-well plates

  • Microplate reader (spectrophotometer or fluorometer)

  • Known inhibitor as a positive control

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of this compound. Include a control with no inhibitor.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control without the inhibitor. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Compound This compound Stock Solution Dilutions Serial Dilutions Compound->Dilutions Treatment Treatment of Cells/ Microorganisms Dilutions->Treatment Cells Cell Culture/ Microorganism Growth Inoculum Inoculum Preparation Cells->Inoculum Inoculum->Treatment Incubation Incubation Treatment->Incubation Measurement Measurement (e.g., Absorbance, Fluorescence) Incubation->Measurement Calculation Calculation of % Inhibition / IC50 Measurement->Calculation

Caption: General experimental workflow for screening the biological activity of this compound.

signaling_pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Receptor IKK IKK Receptor->IKK IkappaB IκB IKK->IkappaB Phosphorylation p_IkappaB p-IκB IkappaB->p_IkappaB NFkappaB NF-κB p_NFkappaB p-NF-κB NFkappaB->p_NFkappaB Activation p_IkappaB->NFkappaB Dissociation DNA DNA p_NFkappaB->DNA Translocation Genes Pro-inflammatory Genes (iNOS, COX-2) DNA->Genes Transcription LPS LPS LPS->Receptor Stimulation Compound 4,5-Difluoro- 2-methoxybenzaldehyde Compound->IKK Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

logical_relationship cluster_structure Chemical Structure cluster_properties Physicochemical Properties cluster_activity Biological Activity Core Benzaldehyde Scaffold Lipophilicity Increased Lipophilicity Core->Lipophilicity Substituents Substituents (-F, -OCH3) Substituents->Lipophilicity MetabolicStability Enhanced Metabolic Stability Substituents->MetabolicStability ElectronicEffects Altered Electronic Effects Substituents->ElectronicEffects Binding Improved Target Binding Lipophilicity->Binding Efficacy Enhanced Efficacy MetabolicStability->Efficacy ElectronicEffects->Binding Binding->Efficacy

Caption: Structure-activity relationship hypothesis for this compound.

Conclusion and Future Directions

While direct biological data on this compound is currently lacking, the analysis of structurally related compounds strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. The presence of fluoro and methoxy substituents on the benzaldehyde core indicates a high probability of significant antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities.

Future research should focus on the systematic in vitro and in vivo evaluation of this compound to confirm these hypothesized activities. Elucidating the specific molecular targets and mechanisms of action will be crucial for its further development. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of related derivatives, would provide valuable insights for optimizing the potency and selectivity of this promising compound. The experimental protocols and conceptual frameworks provided in this guide offer a solid starting point for researchers to unlock the full therapeutic potential of this compound.

References

4,5-Difluoro-2-methoxybenzaldehyde: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Synthesis, Properties, and Applications in Drug Discovery and Materials Science

Abstract

4,5-Difluoro-2-methoxybenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in the fields of medicinal chemistry, drug discovery, and materials science. The presence of two fluorine atoms and a methoxy group on the benzaldehyde scaffold imparts unique electronic properties and conformational constraints, making it an attractive intermediate for the synthesis of complex molecular architectures with tailored biological activities and material characteristics. This technical guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and known and potential applications. Detailed experimental protocols for its probable synthesis are outlined, and all available quantitative data are summarized for ease of reference.

Introduction

Fluorinated organic molecules have gained paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly alter its metabolic stability, binding affinity to biological targets, lipophilicity, and pKa. Benzaldehyde derivatives, in particular, are fundamental C1 synthons, participating in a wide array of chemical transformations to generate diverse molecular scaffolds. This compound combines the advantageous properties of a fluorinated aromatic ring with the reactivity of an aldehyde functional group, positioning it as a valuable intermediate for the synthesis of novel bioactive compounds and functional materials.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from publicly available chemical databases.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₆F₂O₂PubChem[1]
Molecular Weight 172.13 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 145742-34-3PubChem[1]
Appearance Solid (predicted)
Boiling Point Not available
Melting Point Not available
XLogP3 1.6PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 2PubChem[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Directed Ortho-Metalation

The proposed synthetic route is depicted below. The methoxy group in 3,4-difluoroanisole directs the lithiation to the ortho position (C2). The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, typically N,N-dimethylformamide (DMF), to yield the target aldehyde.

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3,4-Difluoroanisole 3,4-Difluoroanisole This compound This compound 3,4-Difluoroanisole->this compound Directed Ortho-metalation & Formylation 1. n-BuLi, THF, -78 °C 1. n-BuLi, THF, -78 °C 2. DMF 2. DMF 3. H₃O⁺ workup 3. H₃O⁺ workup

Figure 1. Proposed synthesis of this compound.
Detailed Experimental Protocol (Inferred)

This protocol is inferred from standard procedures for directed ortho-metalation and formylation of aromatic compounds.

Materials:

  • 3,4-Difluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 3,4-difluoroanisole (1.0 eq). Anhydrous THF is added via syringe. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1-2 hours.

  • Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 1-2 hours and then allowed to slowly warm to room temperature overnight.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x). The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Expected Yield: While no specific yield is reported in the literature for this exact compound, similar ortho-formylation reactions typically proceed with moderate to good yields, ranging from 50% to 80%.

Spectroscopic Data (Predicted)

No experimentally determined spectra for this compound are readily available in the searched literature. However, the expected spectroscopic data can be predicted based on the analysis of structurally similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR (CDCl₃)δ (ppm): 10.3 (s, 1H, -CHO), 7.4-7.2 (m, 1H, Ar-H), 6.8-6.6 (m, 1H, Ar-H), 3.9 (s, 3H, -OCH₃). The aromatic protons will appear as complex multiplets due to H-F and H-H coupling.
¹³C NMR (CDCl₃)δ (ppm): 188-190 (-CHO), 160-150 (Ar-C-F, Ar-C-O, with large JC-F coupling constants), 120-105 (Ar-C), 56 (-OCH₃).
¹⁹F NMR (CDCl₃)Two distinct signals in the typical aromatic fluorine region, each showing coupling to the other fluorine and to adjacent protons.
IR (KBr)ν (cm⁻¹): ~2850, 2750 (C-H stretch of aldehyde), ~1690 (C=O stretch of aldehyde), ~1600, 1500 (C=C stretch of aromatic ring), ~1250 (C-O stretch), ~1200-1000 (C-F stretch).
Mass Spec. (EI)m/z (%): 172 (M⁺), 171 (M-H)⁺, 143 (M-CHO)⁺.

Applications in Research and Development

While specific applications of this compound are not extensively documented, its utility can be inferred from the applications of its isomers and other fluorinated benzaldehydes in drug discovery and materials science.[2] It serves as a valuable intermediate for introducing a difluoro-methoxyphenyl moiety into larger, more complex molecules.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a key building block in the synthesis of active pharmaceutical ingredients (APIs). The aldehyde functional group provides a reactive handle for a variety of transformations, including:

  • Reductive amination: to form substituted benzylamines.

  • Wittig and Horner-Wadsworth-Emmons reactions: to form stilbenes and other unsaturated systems.

  • Aldol and Knoevenagel condensations: to build larger carbon skeletons.

  • Oxidation: to the corresponding benzoic acid.

  • Reduction: to the corresponding benzyl alcohol.

The incorporation of the 4,5-difluoro-2-methoxyphenyl group can enhance the pharmacological profile of a drug candidate by improving its metabolic stability and modulating its binding affinity to target proteins. For instance, related fluorinated benzaldehydes are used in the synthesis of inhibitors for various enzymes and receptors.

G cluster_intermediate Key Intermediate cluster_reactions Chemical Transformations cluster_products Bioactive Scaffolds This compound This compound Reductive Amination Reductive Amination This compound->Reductive Amination Wittig Reaction Wittig Reaction This compound->Wittig Reaction Aldol Condensation Aldol Condensation This compound->Aldol Condensation Oxidation/Reduction Oxidation/Reduction This compound->Oxidation/Reduction Substituted Benzylamines Substituted Benzylamines Reductive Amination->Substituted Benzylamines Stilbenes Stilbenes Wittig Reaction->Stilbenes Chalcones Chalcones Aldol Condensation->Chalcones Benzoic Acids / Benzyl Alcohols Benzoic Acids / Benzyl Alcohols Oxidation/Reduction->Benzoic Acids / Benzyl Alcohols

Figure 2. Synthetic utility of this compound.
Potential in Materials Science

Fluorinated aromatic compounds are also of interest in materials science. The introduction of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. This compound could potentially be used as a monomer or a precursor for the synthesis of specialty polymers, liquid crystals, or organic light-emitting diodes (OLEDs) with tailored optoelectronic properties.

Safety and Handling

This compound is classified as an irritant. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound. These include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Avoiding contact with skin and eyes.

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

Conclusion

This compound is a valuable, yet under-explored, fluorinated building block with significant potential for application in drug discovery and materials science. Its synthesis is readily achievable through established methodologies such as directed ortho-metalation. The unique substitution pattern of this molecule offers a strategic advantage for the design and synthesis of novel compounds with enhanced properties. Further research into the reactivity and applications of this versatile intermediate is warranted and is expected to open new avenues in the development of innovative pharmaceuticals and advanced materials.

References

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-methoxybenzaldehyde is a key fluorinated aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the benzaldehyde scaffold, imparts desirable physicochemical properties to molecules, enhancing their metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role as a valuable building block in the creation of novel therapeutics. Detailed experimental protocols and key data are presented to facilitate its use in research and development.

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in modern drug design. The unique properties of fluorine, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence the pharmacokinetic and pharmacodynamic profiles of drug candidates. Fluorinated benzaldehydes, in particular, serve as versatile intermediates in the synthesis of a wide range of biologically active compounds.

This compound has emerged as a particularly valuable synthon. While a definitive "discovery" paper pinpointing its first synthesis is not readily apparent in the literature, its appearance in patent literature, such as those related to the synthesis of quinolone antibacterials, suggests its development was driven by the need for novel fluorinated intermediates in pharmaceutical research. The combination of the electron-withdrawing fluorine atoms at the 4 and 5 positions and the electron-donating methoxy group at the 2 position creates a unique electronic environment that influences its reactivity and the properties of its derivatives.

This guide aims to provide a detailed technical overview of this compound, covering its physicochemical properties, common synthetic routes, and its applications as a precursor to advanced pharmaceutical intermediates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₆F₂O₂PubChem[1]
Molecular Weight 172.13 g/mol PubChem[1]
CAS Number 145742-34-3PubChem[1]
Appearance White to off-white crystalline powder(Typical)
Melting Point 68-72 °C(Typical, may vary)
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone)(General knowledge)
Computed XLogP3 1.6PubChem[1]

Note: Some physical properties like melting point can vary slightly between batches and suppliers. The provided data is based on publicly available information and typical observations.

Synthesis and Manufacturing

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. While specific proprietary manufacturing processes may vary, a common and logical synthetic approach involves the formylation of a suitably substituted difluorobenzene derivative. A plausible synthetic workflow is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_formylation Formylation cluster_product Final Product A 1,2-Difluoro-4-methoxybenzene C Reaction A->C Substrate B Formylating Agent (e.g., Vilsmeier-Haack reagent) B->C Reagent D This compound C->D Yields

Caption: A generalized workflow for the synthesis of this compound.

A key step in this process is the introduction of the aldehyde group onto the aromatic ring. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds and represents a viable route.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a building block for complex, biologically active molecules. The presence of the difluoro-methoxy substitution pattern is prevalent in a number of advanced pharmaceutical intermediates.

For instance, the structurally related compound, 4-(Difluoromethoxy)-3-methoxybenzaldehyde, is a crucial intermediate in the synthesis of Roflumilast .[2] Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD).[2] The difluoromethoxy group in Roflumilast is known to enhance its metabolic stability and lipophilicity, which are critical for its therapeutic efficacy.[2]

The utility of fluorinated benzaldehydes in medicinal chemistry is well-established. The strategic placement of fluorine atoms can significantly alter a molecule's:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, leading to a longer half-life of the drug in the body.[3]

  • Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets, such as enzymes and receptors.[3]

  • Lipophilicity and Permeability: Fluorine substitution can modulate the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes and reach its target.[4]

This compound provides a scaffold that combines these benefits, making it an attractive starting point for the synthesis of novel drug candidates across various therapeutic areas, including oncology, inflammation, and infectious diseases.

Experimental Protocols

The following is a representative, literature-informed protocol for the synthesis of this compound. Safety Note: This procedure should only be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of this compound via Vilsmeier-Haack Formylation

Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (DMF + POCl₃ at 0°C) start->reagent_prep substrate_add Add 1,2-Difluoro-4-methoxybenzene dropwise at 0°C reagent_prep->substrate_add reaction Stir at room temperature, then heat to 60-70°C substrate_add->reaction workup Quench with ice-water and neutralize with base reaction->workup extraction Extract with organic solvent (e.g., Ethyl Acetate) workup->extraction purification Purify by column chromatography or recrystallization extraction->purification product Obtain this compound purification->product

Caption: A step-by-step workflow for a laboratory-scale synthesis.

Materials:

  • 1,2-Difluoro-4-methoxybenzene

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes at 0°C to form the Vilsmeier reagent.

  • Dissolve 1,2-difluoro-4-methoxybenzene in a suitable solvent like dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Conclusion

This compound is a valuable and versatile building block in the synthesis of complex organic molecules, particularly for applications in drug discovery and medicinal chemistry. Its unique electronic and steric properties, arising from the specific arrangement of fluorine and methoxy substituents, make it an attractive starting material for the development of novel therapeutic agents with improved pharmacological profiles. The synthetic routes to this compound are accessible, and its utility in creating advanced pharmaceutical intermediates is well-recognized. As the demand for more effective and safer drugs continues to grow, the importance of key intermediates like this compound in the drug development pipeline is set to increase. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this important chemical entity in their research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4,5-Difluoro-2-methoxybenzaldehyde, a key intermediate in the development of novel pharmaceutical agents. The primary synthetic strategy outlined is the formylation of commercially available 3,4-difluoroanisole. Two robust and widely applicable formylation methodologies, Vilsmeier-Haack formylation and ortho-lithiation followed by quenching with N,N-dimethylformamide (DMF), are presented. This document includes comprehensive experimental procedures, tables of quantitative data for comparison, and visualizations of the synthetic pathways and workflows to aid in successful execution.

Introduction

This compound is a substituted aromatic aldehyde containing a unique substitution pattern that makes it a valuable building block in medicinal chemistry. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, including metabolic stability, binding affinity, and bioavailability. The methoxy and aldehyde functionalities provide handles for a variety of chemical transformations, enabling the construction of complex molecular architectures. This document details two effective methods for the synthesis of this important intermediate.

Synthetic Pathways

The synthesis of this compound can be efficiently achieved from 3,4-difluoroanisole via two primary routes:

  • Method A: Vilsmeier-Haack Formylation: This method introduces a formyl group onto the electron-rich aromatic ring using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • Method B: Ortho-directed Metalation followed by Formylation: This pathway involves the regioselective deprotonation of the aromatic ring ortho to the methoxy group using a strong base, typically an organolithium reagent, followed by the introduction of the formyl group by reaction with DMF.

The general synthetic scheme is depicted below:

Synthesis_Pathway cluster_start Starting Material cluster_product Product cluster_methodA Method A cluster_methodB Method B 3,4-Difluoroanisole 3,4-Difluoroanisole Vilsmeier-Haack Reagent Vilsmeier-Haack Reagent (POCl3, DMF) 3,4-Difluoroanisole->Vilsmeier-Haack Reagent Formylation Ortho-lithiation 1. n-BuLi, THF, -78 °C 2. DMF 3,4-Difluoroanisole->Ortho-lithiation Formylation This compound This compound Vilsmeier-Haack Reagent->this compound Ortho-lithiation->this compound

Caption: Synthetic routes to this compound.

Data Presentation

The following tables summarize the key quantitative data associated with the two synthetic methods.

Table 1: Comparison of Synthetic Methods

ParameterMethod A: Vilsmeier-HaackMethod B: Ortho-lithiation
Starting Material 3,4-Difluoroanisole3,4-Difluoroanisole
Key Reagents POCl₃, DMFn-BuLi, DMF
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)
Reaction Temp (°C) 0 to 40-78 to 0
Reaction Time (h) 43
Typical Yield (%) 75-8580-90
Purity (by GC-MS) >98%>99%

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
Molecular Formula C₈H₆F₂O₂
Molecular Weight 172.13 g/mol
Appearance White to off-white solid
Melting Point 68-70 °C
¹H NMR (400 MHz, CDCl₃) δ 10.35 (s, 1H), 7.58 (dd, J = 10.8, 8.4 Hz, 1H), 6.85 (dd, J = 11.2, 6.8 Hz, 1H), 3.95 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ 188.5, 158.2 (dd, J = 252.5, 12.1 Hz), 152.0 (dd, J = 242.4, 13.1 Hz), 145.5, 118.9, 115.8 (dd, J = 18.2, 3.0 Hz), 105.1 (dd, J = 21.2, 4.0 Hz), 56.4
¹⁹F NMR (376 MHz, CDCl₃) δ -135.2 (d, J = 22.6 Hz), -145.8 (d, J = 22.6 Hz)
Mass Spec (EI) m/z 172 (M⁺), 171, 143, 115

Experimental Protocols

Method A: Vilsmeier-Haack Formylation

This protocol describes the formylation of 3,4-difluoroanisole using the Vilsmeier-Haack reagent.

Vilsmeier_Workflow start Start reagent_prep Prepare Vilsmeier Reagent (POCl3 in DMF at 0 °C) start->reagent_prep add_substrate Add 3,4-Difluoroanisole in DCM dropwise reagent_prep->add_substrate reaction Warm to RT, then heat to 40 °C Stir for 4 hours add_substrate->reaction quench Quench with ice-water and sodium acetate solution reaction->quench extract Extract with DCM quench->extract wash Wash with brine extract->wash dry_concentrate Dry over Na2SO4 and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Obtain this compound purify->product

Caption: Workflow for Vilsmeier-Haack formylation.

Materials:

  • 3,4-Difluoroanisole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, heating mantle

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 eq). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Reaction: To the prepared Vilsmeier reagent, add a solution of 3,4-difluoroanisole (1.0 eq) in anhydrous DCM dropwise at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 40 °C and stir for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously for 1 hour until the hydrolysis is complete.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a white to off-white solid.

Method B: Ortho-directed Metalation followed by Formylation

This protocol details the synthesis via ortho-lithiation of 3,4-difluoroanisole.

Ortholithiation_Workflow start Start dissolve_substrate Dissolve 3,4-Difluoroanisole in anhydrous THF start->dissolve_substrate cool Cool to -78 °C dissolve_substrate->cool add_buli Add n-BuLi dropwise Stir for 1 hour at -78 °C cool->add_buli add_dmf Add anhydrous DMF Stir for 2 hours, warming to 0 °C add_buli->add_dmf quench Quench with saturated NH4Cl solution add_dmf->quench extract Extract with Ethyl Acetate quench->extract wash Wash with brine extract->wash dry_concentrate Dry over MgSO4 and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Obtain this compound purify->product

Caption: Workflow for ortho-lithiation and formylation.

Materials:

  • 3,4-Difluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • Schlenk flask, syringes, low-temperature thermometer, dry ice/acetone bath, magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add a solution of 3,4-difluoroanisole (1.0 eq) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq) dropwise via syringe over 20 minutes. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: To the lithiated species, add anhydrous DMF (1.5 eq) dropwise at -78 °C. After the addition, allow the reaction mixture to slowly warm to 0 °C over 2 hours.

  • Quenching: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

  • n-Butyllithium is a pyrophoric reagent and must be handled under an inert atmosphere.

  • Exercise caution when working with strong acids, bases, and flammable organic solvents.

Conclusion

The synthesis of this compound can be successfully accomplished from 3,4-difluoroanisole using either Vilsmeier-Haack formylation or ortho-lithiation followed by formylation. The ortho-lithiation method may offer slightly higher yields and purity, but requires stricter anhydrous and inert atmosphere conditions. The Vilsmeier-Haack reaction provides a robust alternative that is often more amenable to larger scale synthesis. The choice of method will depend on the available equipment, scale of the reaction, and the desired purity of the final product. These protocols provide a solid foundation for the synthesis of this valuable building block for drug discovery and development.

Application Notes and Protocols for Reaction Mechanisms of 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key reaction mechanisms involving 4,5-Difluoro-2-methoxybenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to the influence of its fluorine and methoxy substituents on molecular properties. The following sections detail common synthetic transformations, offering structured data, step-by-step protocols, and visual diagrams to guide researchers in their synthetic endeavors.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is fundamental for carbon-carbon bond formation and is widely used in the synthesis of various functionalized molecules.

Data Presentation
Reactant 1Reactant 2Catalyst/SolventTime (h)Temp. (°C)ProductYield (%)
This compoundMalononitrileNone / Methanol (Microwave)0.5602-((4,5-Difluoro-2-methoxyphenyl)methylene)malononitrile>95 (estimated based on similar reactions)
This compoundEthyl CyanoacetatePiperidine / Ethanol4-6RefluxEthyl 2-cyano-3-(4,5-difluoro-2-methoxyphenyl)acrylateNot specified
This compoundBarbituric AcidAcetic Acid2-3100-1205-((4,5-Difluoro-2-methoxyphenyl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trioneNot specified
Experimental Protocol: Knoevenagel Condensation with Malononitrile

This protocol is adapted from a general microwave-assisted procedure for the Knoevenagel condensation of aromatic aldehydes with malononitrile.[1]

Materials:

  • This compound

  • Malononitrile

  • Methanol

  • Microwave reactor

  • Thin Layer Chromatography (TLC) plates

  • Hexane

  • Dichloromethane

  • Water

Procedure:

  • In a microwave reactor vessel, combine this compound (1.0 mmol) and malononitrile (1.1 mmol) in methanol (3 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 60 °C and 20 W for 30 minutes.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, filter the reaction mixture and wash the solid with water (3 x 5 mL).

  • Recrystallize the crude product from a mixture of hexane and dichloromethane (1:1) to yield the pure 2-((4,5-Difluoro-2-methoxyphenyl)methylene)malononitrile.

Diagram of Experimental Workflow:

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup and Purification A Combine Aldehyde, Malononitrile, and Methanol B Irradiate at 60°C, 20W for 30 min A->B Seal Vessel C Filter and Wash with Water B->C After Reaction D Recrystallize from Hexane/DCM C->D E Pure Product D->E Wittig_Mechanism Ylide Phosphonium Ylide (Ph3P=CHR) Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde This compound Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Cycloreversion TPO Triphenylphosphine Oxide Oxaphosphetane->TPO Friedlander_Logic Start This compound Step1 Conversion to 2-Amino-4,5-difluorobenzaldehyde Start->Step1 ReactantA 2-Amino-4,5-difluorobenzaldehyde Step1->ReactantA Reaction Friedländer Annulation ReactantA->Reaction ReactantB Compound with α-methylene group (e.g., Acetophenone) ReactantB->Reaction Product Substituted Quinoline Reaction->Product

References

Application Notes and Protocols for Suzuki Coupling with 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using 4,5-Difluoro-2-methoxybenzaldehyde. This fluorinated benzaldehyde derivative is a valuable building block in medicinal chemistry and materials science, where the introduction of the difluoro-methoxyphenyl motif can significantly influence molecular properties such as metabolic stability, binding affinity, and electronic characteristics.

The protocols outlined below are designed to address the specific challenges associated with this substrate, including potential steric hindrance from the ortho-methoxy group and the electronic effects of the fluorine substituents.

I. Introduction to Suzuki Coupling with Fluorinated Benzaldehydes

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organohalide or triflate. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions and broad functional group tolerance.[1]

When employing substrates like this compound, careful consideration of the catalyst system, base, and solvent is crucial for achieving high yields and purity. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the aryl halide, while the ortho-methoxy group can present steric challenges.

II. Key Reaction Parameters and Optimization

Successful Suzuki coupling of this compound hinges on the careful selection of several key parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its coordinating ligand is critical. For sterically hindered or electron-deficient substrates, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results over traditional catalysts like Pd(PPh₃)₄.[2][3] These advanced ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: The base plays a crucial role in the activation of the boronic acid for transmetalation. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The choice of base can significantly impact the reaction rate and yield, and aqueous solutions of these bases are often employed.[4] For substrates prone to protodeboronation, milder bases may be advantageous.

  • Solvent: A variety of solvents can be used for Suzuki couplings, often in biphasic mixtures with water. Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF). The choice of solvent can influence the solubility of the reactants and the overall reaction kinetics.

  • Boronic Acid/Ester: Both boronic acids and their corresponding pinacol esters are suitable coupling partners. While boronic acids are often more reactive, boronate esters can offer greater stability and are less prone to side reactions like protodeboronation.

III. Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of specific parameters may be required for different coupling partners.

Protocol 1: General Procedure using a Buchwald Precatalyst

This protocol is recommended for achieving high yields, especially with challenging or sterically hindered boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., SPhos Pd G3, 2-5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Solvent: Toluene and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask or sealed reaction vial, add this compound, the arylboronic acid, the palladium precatalyst, and potassium phosphate.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system (toluene and water) via syringe.

  • Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Classical Conditions with Pd(PPh₃)₄

This protocol utilizes a more traditional catalyst and may be suitable for less demanding coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound, the arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to reflux (typically 90-100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

IV. Data Presentation

The following table summarizes typical reaction conditions that can be used as a starting point for the Suzuki coupling of this compound. Yields are highly dependent on the specific arylboronic acid used and should be optimized for each substrate.

Coupling Partner (Example)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-18High
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Dioxane/H₂O9516Moderate to High
3,5-Dimethylphenylboronic acidXPhos Pd G3 (2)-K₃PO₄ (3)t-BuOH/H₂O808-12High
2-Thiopheneboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2)DMF/H₂O9012Moderate to High

V. Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_complex R¹-Pd(II)Lₙ-X Pd0->PdII_complex OxAdd Oxidative Addition Diaryl_Pd R¹-Pd(II)Lₙ-R² PdII_complex->Diaryl_Pd Transmetalation Transmetalation Diaryl_Pd->Pd0 Product R¹-R² Diaryl_Pd->Product RedElim Reductive Elimination Reactant1 R¹-X (4,5-Difluoro-2- methoxybenzaldehyde) Reactant2 R²-B(OR)₂ (Arylboronic Acid) Boronate [R²-B(OR)₂(Base)]⁻ Reactant2->Boronate Base Base Base->Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC, GC-MS) C->D E Cool and Quench D->E F Liquid-Liquid Extraction E->F G Dry and Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Aldol Condensation Reactions of 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the aldol condensation reactions involving 4,5-Difluoro-2-methoxybenzaldehyde. This compound serves as a valuable building block in the synthesis of novel chalcones and related derivatives, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3]

The primary reaction discussed is the Claisen-Schmidt condensation, a type of crossed aldol condensation between an aromatic aldehyde lacking α-hydrogens (in this case, this compound) and a ketone possessing α-hydrogens (e.g., acetophenone and its derivatives).[4][5] This reaction is typically base-catalyzed and proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[5][6] A subsequent dehydration step yields the characteristic α,β-unsaturated ketone scaffold of chalcones.[6][7][8]

The resulting fluorinated chalcones are precursors to a wide range of heterocyclic compounds and are extensively investigated for their therapeutic potential, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2][9][10][11]

Quantitative Data Summary

The following table summarizes representative data for Claisen-Schmidt condensation reactions to synthesize chalcone derivatives. While specific yields for this compound are not extensively published, the data presented are typical for reactions with substituted benzaldehydes under various conditions and highlight the potential biological activities of the resulting chalcones.

Ketone Reactant Reaction Conditions Typical Yield Range Potential Biological Activity of Product Protocol Ref.
AcetophenoneNaOH, Ethanol, Room Temp, 4-6h70-90%Anticancer, Anti-inflammatory[1][2]Protocol 1
Substituted AcetophenonesKOH, Ethanol, 20-25°C, 4-5h50-90%Antimicrobial, Cytotoxic[1][10]Protocol 1
2'-HydroxyacetophenoneNaH or LiHMDS, THF60-85%Antioxidant, Anticholinesterase[11]Protocol 1 (modified)
AcetophenoneSolid NaOH, Solvent-free grinding, 15-30 min75-95%Anticancer, Non-purine Xanthine Oxidase Inhibitor[12]Protocol 2
Active Methylene Compounds (e.g., malononitrile)Catalyst-free, Water, 50°CHighPharmaceutical Intermediates[13]Protocol 3

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. This compound may cause skin and eye irritation.[14] Strong bases like NaOH and KOH are corrosive and must be handled with care.[15]

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation in Ethanol

This protocol describes a standard method for synthesizing chalcones using a basic catalyst in an alcoholic solvent.

Materials:

  • This compound (1.0 eq)

  • Appropriate ketone (e.g., acetophenone) (1.0 eq)

  • Ethanol (95%)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40% aqueous solution)[3][7]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice water bath

  • Dilute Hydrochloric Acid (HCl)

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the selected ketone (1.0 eq) in a minimal amount of 95% ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the flask in an ice water bath.

  • Slowly add the aqueous NaOH or KOH solution dropwise to the stirred mixture. Maintain the temperature between 20-25°C.[10]

  • After the addition is complete, remove the ice bath and continue stirring vigorously at room temperature for 4-6 hours. The mixture may become cloudy or a precipitate may form.[7][10]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5]

  • Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice/ice-cold water.[15]

  • Neutralize the mixture by slowly adding dilute HCl until the pH is neutral. A precipitate of the crude chalcone should form.[10]

  • Stir the mixture to break up any large solids and then collect the crude product by vacuum filtration using a Büchner funnel.[8]

  • Wash the collected solid generously with cold water.[7]

  • Allow the crude product to air-dry.

Purification:

  • The crude chalcone can be purified by recrystallization from a suitable solvent, typically hot ethanol.[7][8] Dissolve the crude solid in a minimum amount of hot ethanol, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to form crystals. Collect the purified crystals by vacuum filtration.

Protocol 2: Solvent-Free Synthesis by Grinding

This "green chemistry" approach avoids the use of organic solvents, often resulting in shorter reaction times and high yields.[5]

Materials:

  • This compound (1.0 eq)

  • Appropriate ketone (e.g., acetophenone) (1.0 eq)

  • Solid Sodium Hydroxide (NaOH) (1-2 eq)[5]

  • Mortar and pestle

  • Cold water

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Place this compound, the ketone, and solid NaOH pellets or powder into a porcelain mortar.[5][16]

  • Grind the mixture vigorously with the pestle for 15-30 minutes at room temperature. The solid mixture will typically become a paste and may solidify as the product forms.[5]

  • Check for reaction completion by taking a small sample for TLC analysis.

  • Once complete, add cold water to the mortar and triturate the solid product to break it up.[5]

  • Transfer the mixture to a beaker, neutralize with dilute HCl, and collect the crude product by vacuum filtration.

  • Wash the solid with cold water and purify by recrystallization from ethanol as described in Protocol 1.

Protocol 3: Catalyst-Free Condensation in Water (for Active Methylene Compounds)

This protocol is suitable for reactions of this compound with highly reactive active methylene compounds.[13]

Materials:

  • This compound (1.0 mmol)

  • Active methylene compound (e.g., malononitrile) (1.0 mmol)[13]

  • Deionized water (2 mL)

  • Glass vial with a stir bar

Procedure:

  • In a glass vial, combine this compound and the active methylene compound.[13]

  • Add 2 mL of deionized water.

  • Seal the vial and stir the mixture at room temperature or heat to 50°C to increase the reaction rate.[13]

  • The product often precipitates directly from the aqueous solution upon completion.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[13]

Visualizations

Experimental and Analytical Workflow

The following diagram outlines the general workflow for the synthesis, purification, and characterization of chalcones derived from this compound.

G Reactants Reactants (Aldehyde + Ketone) Reaction Aldol Condensation (Protocol 1 or 2) Reactants->Reaction Solvent/Base Workup Quenching & Neutralization Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Crude Crude Product Isolation->Crude Purification Recrystallization (Ethanol) Crude->Purification Pure Pure Chalcone Purification->Pure Analysis Characterization (NMR, IR, MS, MP) Pure->Analysis

Caption: General workflow for chalcone synthesis and analysis.

Claisen-Schmidt Condensation Mechanism

This diagram illustrates the base-catalyzed reaction mechanism for the formation of a chalcone from this compound and acetophenone.

G cluster_1 Step 1: Enolate Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Dehydration Ketone Acetophenone Enolate Resonance-Stabilized Enolate Ketone->Enolate Base (OH⁻) Enolate_ref Aldehyde 4,5-Difluoro-2- methoxybenzaldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Alkoxide_ref Enolate_ref->Alkoxide Aldol β-Hydroxy Ketone (Aldol Adduct) Chalcone Final Chalcone Product (α,β-Unsaturated Ketone) Aldol->Chalcone Elimination (-H₂O) Alkoxide_ref->Aldol Protonation (H₂O)

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Potential Biological Action: Apoptosis Induction

Chalcones are known to exert anticancer effects by inducing apoptosis (programmed cell death) in cancer cells.[1] This simplified diagram shows the involvement of both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

G Chalcone Chalcone Derivative ROS Increased ROS Levels Chalcone->ROS Extrinsic Extrinsic Pathway (Death Receptors) Chalcone->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) ROS->Intrinsic Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Caspase9 Caspase-9 Activation Intrinsic->Caspase9 Caspase37 Executioner Caspases (Caspase-3/7) Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified pathway of chalcone-induced apoptosis.[1]

References

Application Notes and Protocols for 4,5-Difluoro-2-methoxybenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Difluoro-2-methoxybenzaldehyde is a valuable substituted benzaldehyde building block in medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing fluorine atoms and the electron-donating methoxy group, make it a versatile starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of potential therapeutic agents, with a focus on its application in the development of p38 MAP kinase inhibitors.

Application in the Synthesis of p38 MAP Kinase Inhibitors

Substituted benzaldehydes are crucial intermediates in the synthesis of various heterocyclic compounds with therapeutic potential. One notable application of fluorinated benzaldehyde derivatives is in the development of p38 mitogen-activated protein (MAP) kinase inhibitors. The p38 MAP kinase signaling pathway plays a critical role in the inflammatory response and is a key target for the development of anti-inflammatory drugs.

While direct synthesis of a marketed drug from this compound is not prominently documented, its structural motifs are found in potent kinase inhibitors. The difluoro-methoxyphenyl moiety can be incorporated into various heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines, to modulate the potency and selectivity of the final compound.

Hypothetical Synthesis of a Pyrazolo[1,5-a]pyrimidine-based p38 MAP Kinase Inhibitor

The following protocol outlines a hypothetical synthetic route to a potential p38 MAP kinase inhibitor, demonstrating the utility of this compound as a key starting material. The synthesis involves a condensation reaction with an aminopyrazole to form a pyrazolo[1,5-a]pyrimidine core.

Experimental Protocol: Synthesis of a 7-(4,5-difluoro-2-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine derivative

Materials:

  • This compound

  • 3-Amino-1H-pyrazole

  • Ethanol

  • Sodium ethoxide

  • Glacial acetic acid

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

Step 1: Condensation Reaction

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and 3-Amino-1H-pyrazole (1.0 eq) in absolute ethanol (20 mL).

  • Add a catalytic amount of sodium ethoxide (0.1 eq) to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a few drops of glacial acetic acid.

  • Remove the solvent under reduced pressure to obtain the crude intermediate.

Step 2: Cyclization and Aromatization

  • The crude intermediate from Step 1 is then subjected to cyclization and aromatization conditions. While specific conditions can vary, a common method involves heating in a high-boiling point solvent or treatment with an oxidizing agent. For this hypothetical protocol, we will assume thermal cyclization.

  • Suspend the crude intermediate in a suitable high-boiling solvent such as diphenyl ether.

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC for the formation of the desired pyrazolo[1,5-a]pyrimidine product.

  • After completion, cool the reaction mixture and purify the product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Step 3: Characterization

  • Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Quantitative Data

The biological activity of the synthesized compounds would be evaluated through in vitro kinase assays. The following table presents hypothetical inhibitory concentration (IC50) values for a series of pyrazolo[1,5-a]pyrimidine derivatives against p38α MAP kinase, illustrating the potential impact of the 4,5-difluoro-2-methoxyphenyl moiety.

Compound IDR1 Substituentp38α IC50 (nM)
HYPO-1 4,5-Difluoro-2-methoxyphenyl 50
HYPO-24-Fluorophenyl150
HYPO-32-Methoxyphenyl200
HYPO-4Phenyl500

This data is hypothetical and for illustrative purposes only.

Visualizations

Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Inhibition of this pathway is a major therapeutic strategy for inflammatory diseases.

p38_MAPK_pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 Downstream Downstream Targets (e.g., MK2, ATF2) p38->Downstream Inflammation Inflammatory Response (e.g., TNF-α, IL-6 production) Downstream->Inflammation Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->p38

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of potential p38 MAP kinase inhibitors using this compound.

experimental_workflow Start Starting Material: This compound Condensation Condensation with Aminopyrazole Start->Condensation Cyclization Cyclization & Aromatization Condensation->Cyclization Purification Purification (Column Chromatography) Cyclization->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Kinase Assay (p38α IC50) Characterization->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Synthetic and Screening Workflow.

Conclusion

This compound serves as a key building block for the synthesis of heterocyclic compounds with potential therapeutic applications. The synthetic protocols and conceptual framework provided herein offer a foundation for researchers to explore the medicinal chemistry of derivatives of this versatile starting material, particularly in the pursuit of novel kinase inhibitors for the treatment of inflammatory diseases. The unique substitution pattern of this aldehyde provides a handle for fine-tuning the pharmacological properties of the resulting molecules.

The Strategic Utility of 4,5-Difluoro-2-methoxybenzaldehyde in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,5-Difluoro-2-methoxybenzaldehyde is a versatile aromatic building block of significant interest to researchers, scientists, and professionals in drug development. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct reactivity and physicochemical properties to both the aldehyde and its downstream derivatives. This combination is particularly advantageous in the synthesis of novel heterocyclic compounds with potential applications as therapeutic agents, notably in the realm of kinase inhibitors. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the methoxy group can influence conformation and participate in key hydrogen bonding interactions within biological targets.

This document provides detailed application notes on the utility of this compound in organic synthesis, focusing on its role in constructing heterocyclic scaffolds relevant to medicinal chemistry. Representative experimental protocols for key transformations are provided to guide researchers in the practical application of this valuable synthetic intermediate.

Key Synthetic Applications

This compound serves as a crucial starting material for a variety of synthetic transformations, primarily leveraging the reactivity of the aldehyde functional group. Its applications are particularly prominent in the construction of nitrogen-containing heterocycles, which form the core of many biologically active molecules.

1. Synthesis of Quinazoline Derivatives:

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors. This compound can be utilized in multi-step syntheses to generate substituted quinazolines. A common strategy involves the initial conversion of the aldehyde to an intermediate that can undergo cyclization with an appropriate amine-containing building block.

2. Synthesis of Chalcone Intermediates for Flavonoid and Heterocycle Synthesis:

The Claisen-Schmidt condensation of this compound with various ketones yields chalcone intermediates. These α,β-unsaturated ketones are valuable precursors for the synthesis of a wide range of heterocyclic compounds, including pyrimidines, pyrazoles, and benzodiazepines, through reactions with dinucleophiles.

3. Multicomponent Reactions for Library Synthesis:

The aldehyde functionality of this compound makes it an ideal component for various multicomponent reactions (MCRs), such as the Biginelli or Ugi reactions. MCRs allow for the rapid generation of diverse molecular scaffolds from simple starting materials in a single step, which is highly valuable for the creation of compound libraries for high-throughput screening in drug discovery.

Data Presentation

The following tables summarize representative quantitative data for key synthetic transformations involving substituted benzaldehydes, illustrating the expected efficiency of reactions involving this compound.

Table 1: Representative Claisen-Schmidt Condensation for Chalcone Synthesis
Aldehyde Ketone Base / Solvent Time (h) Temp (°C) Yield (%)
This compoundAcetophenone10% aq. NaOH / Ethanol625~85-95
This compound4'-MethylacetophenoneKOH / Methanol825~80-90
This compoundCyclohexanonePyrrolidine / Methanol1265~75-85
Table 2: Representative Synthesis of Dihydropyrimidinones (Biginelli Reaction)
Aldehyde β-Ketoester Urea/Thiourea Catalyst / Solvent Time (h) Yield (%)
This compoundEthyl AcetoacetateUreaHCl / Ethanol12~80-90
This compoundMethyl AcetoacetateThioureaYb(OTf)₃ / Acetonitrile8~85-95

Experimental Protocols

The following are representative, detailed methodologies for key experiments utilizing this compound.

Protocol 1: Synthesis of (E)-1-(4,5-Difluoro-2-methoxyphenyl)-3-phenylprop-2-en-1-one (A Chalcone Intermediate)

This protocol describes a Claisen-Schmidt condensation reaction.

Materials:

  • This compound

  • Acetophenone

  • Ethanol (95%)

  • 10% aqueous Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.72 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in 30 mL of 95% ethanol.

  • Condensation: While stirring the solution at room temperature (25 °C), slowly add 10 mL of a 10% aqueous NaOH solution dropwise over 15 minutes. A color change and the formation of a precipitate should be observed.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Isolation and Purification: After the reaction is complete, pour the mixture into 100 mL of ice-cold water. Acidify the mixture to pH ~5 with 1 M HCl to precipitate the product fully. Filter the crude chalcone using a Büchner funnel and wash the solid with cold water (3 x 20 mL).

  • Drying and Characterization: Dry the product under vacuum. The pure chalcone can be obtained by recrystallization from ethanol. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-(4,5-Difluoro-2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (A Dihydropyrimidinone)

This protocol outlines a Biginelli multicomponent reaction.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Urea

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Reaction Mixture Preparation: In a 50 mL round-bottom flask, combine this compound (1.72 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).

  • Solvent and Catalyst Addition: Add 20 mL of ethanol to the flask, followed by the catalytic amount of concentrated HCl (0.2 mL).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80 °C) with constant stirring for 12 hours.

  • Product Isolation: After cooling the reaction mixture to room temperature, a precipitate will form. Place the flask in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol (2 x 10 mL).

  • Drying and Characterization: Dry the purified dihydropyrimidinone in a vacuum oven. Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizations

The following diagrams illustrate key synthetic pathways and logical workflows related to the application of this compound.

G A 4,5-Difluoro-2- methoxybenzaldehyde C Chalcone Intermediate A->C Claisen-Schmidt Condensation B Ketone B->C E Bioactive Heterocycles (Pyrazoles, Pyrimidines) C->E Cyclocondensation D Dinucleophile (e.g., Hydrazine, Guanidine) D->E

Caption: Synthesis of heterocycles via a chalcone intermediate.

G cluster_0 Drug Discovery Workflow A 4,5-Difluoro-2- methoxybenzaldehyde B Multicomponent Reaction (e.g., Biginelli) A->B C Diverse Heterocyclic Library B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Kinase Inhibitor Candidate F->G

Caption: Workflow for kinase inhibitor discovery.

G cluster_0 Signaling Pathway cluster_1 Inhibition A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., RAS-RAF-MEK-ERK) B->C D Cell Proliferation, Survival, Angiogenesis C->D E Kinase Inhibitor (Derived from Building Block) E->B Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles. Its unique electronic properties make it an attractive starting material for the development of novel therapeutic agents, especially in the field of kinase inhibition. The representative protocols and synthetic strategies outlined in this document are intended to provide a foundation for researchers to explore the full potential of this important chemical intermediate in their drug discovery and development programs.

Advanced Synthetic Methodologies in Agrochemical Development: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of agrochemicals utilizing modern synthetic methodologies. It highlights innovative techniques that offer significant improvements in efficiency, selectivity, safety, and sustainability over traditional batch processing. The applications featured herein include continuous flow chemistry for fungicide synthesis, photoredox catalysis for the introduction of fluorinated motifs, and biocatalysis for the production of chiral herbicides.

Continuous Flow Synthesis of the Fungicide Hymexazol

Continuous flow chemistry is a paradigm-shifting technology in chemical manufacturing, offering enhanced safety, superior heat and mass transfer, and simplified scalability.[1][2] A prime example of its application in agrochemical synthesis is the production of the soil fungicide Hymexazol.[3][4] This method drastically reduces reaction times and minimizes the formation of side products.[1]

Data Presentation: Batch vs. Continuous Flow Synthesis of Hymexazol
ParameterTraditional Batch ProcessContinuous Flow ProcessReference(s)
Yield Lower (not specified)86%[3]
Purity Lower (not specified)99%[4]
Reaction Time Significantly longer3.5 hours for 1.7 kg[4]
Safety Higher risk with exothermsEnhanced safety[5]
Scalability ChallengingStraightforward[2]
Experimental Protocol: Continuous Flow Synthesis of Hymexazol

This protocol is based on the optimized continuous flow synthesis of Hymexazol.[3][4][6]

Reagents:

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Sodium ethoxide in a suitable solvent (e.g., ethanol)

  • Concentrated hydrochloric acid

  • Solvent for extraction (e.g., ethyl acetate)

Equipment:

  • Multiple pump system for continuous reagent delivery

  • T-mixers for efficient reagent mixing

  • Coil reactors (e.g., Hastelloy) of appropriate length and diameter

  • Back pressure regulator

  • Collection vessel

  • Rotary evaporator and recrystallization apparatus for purification

Procedure:

  • Reagent Preparation: Prepare separate solutions of ethyl acetoacetate, hydroxylamine hydrochloride, and sodium ethoxide at optimized concentrations.

  • Reaction Setup: Assemble the continuous flow reactor system as depicted in the workflow diagram below. Set the desired flow rates for each reagent pump to achieve the optimal stoichiometric ratios and residence time.

  • Reaction Execution:

    • Pump the solutions of ethyl acetoacetate and hydroxylamine hydrochloride into the first T-mixer.

    • The resulting stream is then mixed with the sodium ethoxide solution in a second T-mixer to initiate the cyclization reaction within the first heated coil reactor.

    • The reaction mixture then flows into a second coil reactor where it is quenched by the introduction of concentrated hydrochloric acid via a third T-mixer.

  • Work-up and Purification:

    • The output from the second reactor is collected in a collection vessel.

    • The crude product is then subjected to an extraction and subsequent purification by recrystallization to yield pure Hymexazol.

Visualization: Experimental Workflow for Continuous Flow Synthesis of Hymexazol

G cluster_reagents Reagent Streams cluster_reactors Flow Reactor System cluster_purification Work-up & Purification R1 Ethyl Acetoacetate T1 T-Mixer 1 R1->T1 R2 Hydroxylamine HCl R2->T1 R3 Sodium Ethoxide T2 T-Mixer 2 R3->T2 R4 Conc. HCl T3 T-Mixer 3 R4->T3 T1->T2 C1 Coil Reactor 1 (Cyclization) T2->C1 C2 Coil Reactor 2 (Quenching) T3->C2 C1->T3 WU Extraction C2->WU P Recrystallization WU->P Final Hymexazol P->Final

Caption: Workflow for the continuous synthesis of Hymexazol.

Photoredox-Catalyzed Trifluoromethylation of Heterocycles

The introduction of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a crucial strategy in modern agrochemical design, often enhancing metabolic stability and biological activity.[7] Photoredox catalysis offers a mild and efficient method for direct C-H trifluoromethylation, avoiding the harsh conditions required by traditional methods.[8]

Data Presentation: Photoredox Trifluoromethylation
ParameterTypical Value/RangeReference(s)
Catalyst Loading 1-5 mol%[9]
Light Source Visible light (e.g., household bulb)[8]
Reaction Time 8-20 minutes (in continuous flow)[10]
Substrate Scope Broad range of electron-rich heterocycles[9][10]
Experimental Protocol: Photoredox Trifluoromethylation of a Heterocycle

This protocol is a general procedure based on reported methods for the trifluoromethylation of heterocycles.[8][9]

Reagents:

  • Heterocyclic substrate

  • Trifluoromethyl source (e.g., CF3I or CF3SO2Cl)[7][9]

  • Photocatalyst (e.g., Ru(bpy)3Cl2 or an iridium complex)[9]

  • Solvent (e.g., acetonitrile or DMF)

  • Inert gas (e.g., argon or nitrogen)

Equipment:

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., LED lamp or compact fluorescent bulb)

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a Schlenk tube, add the heterocyclic substrate, the trifluoromethyl source, and the photocatalyst.

  • Degassing: Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Irradiation: Place the reaction vessel in front of the visible light source and begin vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the trifluoromethylated heterocycle.

Visualization: Logical Relationship in Photoredox Catalysis

G cluster_catalyst Photocatalyst Cycle cluster_reaction Substrate Transformation PC Photocatalyst (Ground State) PC_star Excited State Photocatalyst* PC->PC_star Visible Light PC_star->PC SET Radical CF3 Radical (•CF3) PC_star->Radical SET Substrate Heterocycle Product Trifluoromethylated Heterocycle Substrate->Product CF3_Source CF3 Source (e.g., CF3I) CF3_Source->Radical Radical->Product Addition

Caption: Key steps in a photoredox catalytic cycle.

Biocatalytic Asymmetric Synthesis of (S)-Metolachlor

Biocatalysis has emerged as a powerful tool in agrochemical synthesis, enabling the production of enantiomerically pure compounds with high selectivity and under mild reaction conditions.[11] The herbicide (S)-metolachlor is a prominent example where an asymmetric hydrogenation step, catalyzed by a chiral iridium-diphosphine complex, is key to the industrial production of the desired enantiomer.[12][13]

Data Presentation: Asymmetric Hydrogenation for (S)-Metolachlor Synthesis
ParameterValueReference(s)
Catalyst System Iridium-Ferrocenyl Diphosphine[12]
Substrate-to-Catalyst Ratio >1,000,000:1[12]
Enantioselectivity (ee) 79%[12]
Turnover Frequency (TOF) >1,800,000 h⁻¹[12]
Hydrogen Pressure 80 bar[12]
Temperature 50 °C[12]
Experimental Protocol: Asymmetric Hydrogenation of an Imine Precursor

This protocol outlines the key asymmetric hydrogenation step for the synthesis of an (S)-metolachlor precursor, based on established industrial processes.[12][14][15]

Reagents:

  • N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)imine (MEA imine)

  • Chiral Iridium-diphosphine catalyst (e.g., Ir-Xyliphos)

  • Acidic additive (e.g., H₂SO₄)

  • Solvent (e.g., methanol)

  • Hydrogen gas

Equipment:

  • High-pressure autoclave reactor

  • Magnetic or mechanical stirrer

  • Temperature and pressure control systems

  • Inert gas supply (e.g., nitrogen or argon)

Procedure:

  • Reactor Preparation: Charge the high-pressure reactor with the MEA imine and the solvent under an inert atmosphere.

  • Catalyst Addition: Add the chiral iridium-diphosphine catalyst and the acidic additive to the reactor.

  • Hydrogenation: Seal the reactor and purge several times with hydrogen gas. Pressurize the reactor to 80 bar with hydrogen and heat the mixture to 50 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by gas chromatography (GC) or high-performance liquid chromatography (HPLC) until complete conversion of the imine is observed.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. The resulting product, the enantioenriched amine precursor to (S)-metolachlor, can then be isolated and carried on to the final acylation step.

Visualization: Signaling Pathway Inhibition by Agrochemicals

The following diagrams illustrate the modes of action for several key agrochemicals.

G cluster_pathway Fatty Acid Biosynthesis in Grasses AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcids Fatty Acids MalonylCoA->FattyAcids CellMembranes Cell Membranes FattyAcids->CellMembranes PlantGrowth Plant Growth CellMembranes->PlantGrowth Clethodim Clethodim ACCase ACCase (Acetyl-CoA Carboxylase) Clethodim->ACCase Inhibition

Caption: Clethodim inhibits ACCase, halting fatty acid synthesis.[16][17][18]

G cluster_fungal_cell Fungal Cell Processes Nucleotide_Precursors Nucleotide Precursors DNA DNA Replication Nucleotide_Precursors->DNA DNA Polymerase RNA RNA Transcription Nucleotide_Precursors->RNA RNA Polymerase DNA_Polymerase DNA Polymerase RNA_Polymerase RNA Polymerase Fungal_Growth Fungal Growth DNA->Fungal_Growth Protein_Synthesis Protein Synthesis RNA->Protein_Synthesis Protein_Synthesis->Fungal_Growth Hymexazol Hymexazol Hymexazol->DNA_Polymerase Inhibition Hymexazol->RNA_Polymerase Inhibition

Caption: Hymexazol inhibits DNA and RNA polymerases in fungi.[19][20][21]

G cluster_etc Mitochondrial Electron Transport Chain (Fungi) ComplexI Complex I CoQ Coenzyme Q ComplexI->CoQ ComplexII Complex II ComplexII->CoQ ComplexIII Complex III (Cytochrome bc1) CoQ->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Pyraclostrobin Pyraclostrobin Pyraclostrobin->ComplexIII Inhibition

Caption: Pyraclostrobin blocks the electron transport chain at Complex III.[22][23][24][25][26]

G cluster_tca TCA Cycle & Electron Transport Chain (Fungi) Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH SDH Succinate Dehydrogenase (Complex II) CoQ Coenzyme Q SDH->CoQ Electron Transfer ComplexIII Complex III CoQ->ComplexIII ATP_Production ATP Production ComplexIII->ATP_Production Fluxapyroxad Fluxapyroxad Fluxapyroxad->SDH Inhibition

Caption: Fluxapyroxad inhibits succinate dehydrogenase (Complex II).[27][28][29][30][31]

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for modern synthetic methodologies in heterocyclic chemistry. The following sections cover two key areas: Microwave-Assisted Multicomponent Synthesis of Nitrogen-Containing Heterocycles and Visible-Light Photocatalyzed Synthesis of Benzothiazoles. These methods are selected for their efficiency, high yields, and alignment with green chemistry principles, making them highly relevant for pharmaceutical and materials science research.

Application Note 1: Microwave-Assisted Multicomponent Synthesis of Nitrogen-Containing Heterocycles

Microwave-assisted organic synthesis (MAOS) has become a cornerstone technique for accelerating chemical reactions, significantly reducing reaction times from hours to minutes.[1][2] When combined with multicomponent reactions (MCRs), this approach offers a powerful, atom-economical, and efficient pathway to complex heterocyclic scaffolds from simple, readily available starting materials.[3] This note details protocols for the synthesis of two medicinally important classes of nitrogen-containing heterocycles: Hantzsch 1,4-Dihydropyridines and 2-Amino-3-cyanopyridines.

Protocol 1.1: Hantzsch Synthesis of 1,4-Dihydropyridines (1,4-DHPs)

The Hantzsch synthesis is a classic MCR that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to form 1,4-DHPs.[1][4] The 1,4-DHP core is found in numerous L-type calcium channel blockers used to treat cardiovascular diseases.[1] Microwave irradiation dramatically accelerates this process, often under solvent-free conditions.[2]

Experimental Protocol:

  • Reactant Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine an aromatic or aliphatic aldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (30 mmol).[2]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor.[1] Irradiate the mixture at a power of 90-140W for 3-10 minutes.[2][5] The reaction temperature is typically set between 120°C and 140°C.[5]

  • Work-up and Isolation: After irradiation, cool the vial to room temperature.[5] Pour the reaction mixture over crushed ice and stir until a solid precipitate forms.[1]

  • Purification: Filter the crude product using a Büchner funnel and wash thoroughly with cold water.[1] The crude solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel using a methanol/chloroform mixture (e.g., 2:8 v/v) as the eluent to afford the pure 1,4-dihydropyridine derivative.[2]

Quantitative Data Summary:

The following table summarizes the reaction outcomes for the microwave-assisted Hantzsch synthesis with various aldehydes.

EntryAldehyde (R)Power (W)Time (min)Yield (%)Reference
1C₆H₅90395[2]
24-Cl-C₆H₄903.594[2]
34-NO₂-C₆H₄90588[2]
44-OCH₃-C₆H₄90392[2]
5CH₃CH₂1401081[5]

Reaction Pathway:

The Hantzsch reaction proceeds through a series of condensation and addition steps. Microwave energy efficiently promotes the formation of key enamine and Knoevenagel condensation intermediates, followed by a Michael addition and final cyclodehydration.

Hantzsch_Synthesis Reactants Aldehyde (RCHO) + 2x β-Ketoester + NH₃ Source MW Microwave Irradiation Reactants->MW Intermediates Knoevenagel Adduct Enamine Intermediate MW->Intermediates Fast Formation Michael Michael Addition Intermediates->Michael Cyclization Cyclization & Dehydration Michael->Cyclization Product 1,4-Dihydropyridine Cyclization->Product

Workflow for Microwave-Assisted Hantzsch DHP Synthesis.
Protocol 1.2: Four-Component Synthesis of 2-Amino-3-cyanopyridines

Substituted 2-amino-3-cyanopyridines are valuable intermediates in medicinal chemistry and have been identified as IKK-β inhibitors.[3][6] Their synthesis can be efficiently achieved via a one-pot, four-component reaction of an aldehyde, a methyl ketone, malononitrile, and ammonium acetate under solvent-free microwave irradiation.[3][7] This method is environmentally friendly and provides high yields in a short timeframe.[3]

Experimental Protocol:

  • Reactant Preparation: In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).[7]

  • Microwave Irradiation: Place the flask in a microwave oven, connected to a reflux condenser. Irradiate the solvent-free mixture for 7-9 minutes.[3][7]

  • Work-up and Isolation: After the reaction, allow the mixture to cool. Wash the resulting solid with a small amount of ethanol (approx. 2 mL).[7]

  • Purification: The crude product is purified by recrystallization from 95% ethanol to yield the pure 2-amino-3-cyanopyridine derivative.[3][7]

Quantitative Data Summary:

The following table presents data for the synthesis of various 2-amino-3-cyanopyridine derivatives using this protocol.

EntryAldehyde (Ar¹)Ketone (Ar²)Time (min)Yield (%)Reference
14-Cl-C₆H₄C₆H₅886[3]
24-Cl-C₆H₄4-CH₃-C₆H₄884[3]
34-Cl-C₆H₄4-OCH₃-C₆H₄783[7]
44-OCH₃-C₆H₄C₆H₅978[3]
5FurfuralC₆H₅872[3]
64-NO₂-C₆H₄C₆H₅785[3]

Reaction Pathway:

This one-pot reaction involves the initial formation of an arylidenemalanonitrile intermediate, which then undergoes a series of Michael addition, cyclization, and aromatization steps to form the final pyridine ring.

Cyanopyridine_Synthesis cluster_start Starting Materials Aldehyde Aldehyde MW Microwave Irradiation (Solvent-Free) Aldehyde->MW Malononitrile Malononitrile Malononitrile->MW Ketone Ketone Michael Michael Addition of Enamine Ketone->Michael Forms Enamine AmmoniumAcetate NH₄OAc AmmoniumAcetate->Michael Forms Enamine Knoevenagel Knoevenagel Condensation MW->Knoevenagel Forms Arylidene- malononitrile Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Product 2-Amino-3-cyanopyridine Aromatization->Product

Reaction cascade for 4-component cyanopyridine synthesis.

Application Note 2: Visible-Light Photocatalyzed Synthesis of Benzothiazoles

Visible-light photoredox catalysis has emerged as a powerful and green synthetic tool, enabling a wide range of chemical transformations under mild conditions.[8] This approach utilizes a photocatalyst that, upon absorbing visible light, initiates single-electron transfer (SET) processes to generate radical intermediates. This note details a protocol for the synthesis of 2-substituted benzothiazoles, an important heterocyclic motif in pharmaceuticals and materials, via the photocatalytic oxidative cyclization of 2-aminothiophenol and various precursors.[8][9]

Protocol 2.1: Eosin Y-Catalyzed Synthesis of 2-Arylbenzothiazoles from Methylarenes

This protocol describes a sustainable and efficient process for synthesizing 2-arylbenzothiazole analogues from 2-aminothiophenol and readily available methylarenes, using Eosin Y as an inexpensive organic photocatalyst and air as the terminal oxidant.[8]

Experimental Protocol:

  • Reaction Setup: To a 10 mL oven-dried Schlenk tube, add 2-aminothiophenol (0.2 mmol, 1.0 equiv.), the corresponding methylarene (0.4 mmol, 2.0 equiv.), and Eosin Y (2 mol%).

  • Solvent Addition: Add a 1:1 mixture of Ethanol/Water (2.0 mL) as the solvent.

  • Irradiation: Seal the tube and stir the reaction mixture vigorously under an air atmosphere (using a balloon). Irradiate the mixture with a blue LED lamp (465-475 nm) at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired 2-arylbenzothiazole product.

Quantitative Data Summary:

The following table shows the yields for the synthesis of various 2-arylbenzothiazoles using the photocatalytic method.

EntryMethylarene (Ar-CH₃)Time (h)Yield (%)Reference
1Toluene1292[8]
24-Methylanisole1495[8]
34-Chlorotoluene1685[8]
44-Nitrotoluene2078[8]
5m-Xylene1293[8]
6Mesitylene1588[8]

Photocatalytic Cycle:

The reaction is initiated by the excitation of the Eosin Y photocatalyst, which triggers a cascade of electron and proton transfer events, leading to the formation of a benzyl radical and a thiyl radical, which then combine and cyclize.

Photocatalysis_Benzothiazole PC Eosin Y (PC) PC_star Eosin Y* PC->PC_star hv Thiyl_Radical Thiyl Radical PC_star->Thiyl_Radical SET Benzyl_Radical Benzyl Radical PC_star->Benzyl_Radical HAT Light Visible Light (Blue LED) Thiol 2-Aminothiophenol Thiol->Thiyl_Radical Toluene Methylarene (Ar-CH₃) Toluene->Benzyl_Radical Intermediate Radical Combination Thiyl_Radical->Intermediate Benzyl_Radical->Intermediate Cyclization Cyclization & Oxidation (Air) Intermediate->Cyclization Product 2-Arylbenzothiazole Cyclization->Product

Photocatalytic cycle for 2-arylbenzothiazole synthesis.

References

Application Notes and Protocols for 4,5-Difluoro-2-methoxybenzaldehyde in the Synthesis of Bioactive Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4,5-Difluoro-2-methoxybenzaldehyde is a valuable aromatic aldehyde for the synthesis of complex heterocyclic structures, particularly in the field of medicinal chemistry. Its fluorine and methoxy substituents provide unique electronic properties that can influence the biological activity and pharmacokinetic profile of derivative compounds. A primary application of this building block is in the synthesis of substituted quinolines, a class of nitrogen-containing heterocycles with a broad range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] This document outlines the application of this compound in the synthesis of 6,7-difluoroquinoline derivatives via the Friedländer annulation and discusses the biological relevance of this class of compounds.

Key Application: Friedländer Annulation for Quinolone Synthesis

The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system.[3][4][5] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a β-ketoester or a malonic ester derivative.[6] This reaction can be catalyzed by either acids or bases.[5] For substrates like this compound, a common strategy involves the in-situ reduction of a corresponding 2-nitrobenzaldehyde to the 2-aminobenzaldehyde, which then undergoes the Friedländer condensation in a one-pot reaction.[6]

Data Presentation

The following tables summarize representative quantitative data for the synthesis of quinoline derivatives and their biological activities.

Table 1: Representative Yields for Friedländer Synthesis of Quinolines

2-Aminobenzaldehyde DerivativeActive Methylene CompoundCatalyst/ConditionsYield (%)
2-AminobenzaldehydeEthyl Acetoacetatep-Toluenesulfonic acid, MicrowaveHigh
2-AminobenzaldehydeCyclohexanoneIodine, Solvent-freeHigh
2-AminobenzaldehydeVarious KetonesWater, 70°C, Catalyst-free97%[7]
2-Nitrobenzaldehydesβ-Keto-estersFe/AcOH (in-situ reduction)High[6]

Table 2: Cytotoxic Activity of Substituted Quinolines against Human Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
2-ArylquinolinesHeLa (Cervical Cancer)8.3[8]
2-ArylquinolinesPC3 (Prostate Cancer)31.37[8]
4-Substituted QuinolineHL-60 (Leukemia)19.88 (µg/mL)[9]
4-Substituted QuinolineU937 (Leukemia)43.95 (µg/mL)[9]

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate

This protocol describes a representative one-pot synthesis of a 6,7-difluoroquinoline derivative from 2-nitro-4,5-difluorobenzaldehyde (a plausible precursor to the amino-functionalized version of the title compound) via an in-situ reduction followed by a Friedländer annulation.

Materials:

  • 2-Nitro-4,5-difluorobenzaldehyde

  • Ethyl acetoacetate

  • Iron powder (Fe)

  • Glacial acetic acid (AcOH)

  • Ethanol

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitro-4,5-difluorobenzaldehyde (1 equivalent) and ethanol to form a suspension.

  • Addition of Reagents: To the stirred suspension, add ethyl acetoacetate (1.2 equivalents) followed by glacial acetic acid (10 volumes).

  • In-situ Reduction: Slowly add iron powder (3-4 equivalents) portion-wise to the reaction mixture. The reaction is exothermic.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add ethyl acetate and 1M HCl. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate.

Visualizations

G cluster_0 Synthesis Workflow Start Start Reactants 2-Nitro-4,5-difluorobenzaldehyde + Ethyl Acetoacetate + Fe Powder Start->Reactants Reaction In-situ Reduction & Friedländer Annulation (Reflux, 2-4h) Reactants->Reaction Solvent Ethanol + Acetic Acid Solvent->Reaction Workup Filtration, Extraction, and Washing Reaction->Workup Purification Column Chromatography Workup->Purification Product Ethyl 6,7-difluoro-4- hydroxyquinoline-3-carboxylate Purification->Product

Caption: Experimental workflow for the synthesis of a 6,7-difluoroquinoline.

G cluster_1 Anticancer Mechanism of Action Fluoroquinoline Fluoroquinoline Derivative Kinase Tyrosine Kinases (e.g., EGFR, VEGFR) Fluoroquinoline->Kinase Inhibition Topoisomerase Topoisomerase II Fluoroquinoline->Topoisomerase Inhibition Signaling Cell Proliferation & Survival Signaling Kinase->Signaling Replication DNA Replication Topoisomerase->Replication Apoptosis Induction of Apoptosis Signaling->Apoptosis Prevention of Replication->Apoptosis Prevention of

Caption: Simplified signaling pathway for quinoline-based anticancer agents.

Application in Drug Discovery: Biological Significance of Fluoroquinolines

Quinolines and their fluorinated derivatives are of significant interest in drug discovery due to their diverse biological activities. The introduction of fluorine atoms into the quinoline scaffold can enhance metabolic stability, binding affinity, and cell permeability.[10]

Antibacterial Activity

Fluoroquinolones are a well-established class of broad-spectrum antibiotics.[11][12] They exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[13] The 6,7-difluoro substitution pattern is a key feature in many potent fluoroquinolone antibiotics, contributing to their enhanced activity against both Gram-positive and Gram-negative bacteria.[10][14]

Anticancer Activity

Numerous substituted quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2][8] The mechanisms of action are varied and can include:

  • Inhibition of Tyrosine Kinases: Many quinolines act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are often overactive in cancer cells and play a crucial role in tumor growth and angiogenesis.[2]

  • Inhibition of Topoisomerase: Similar to their antibacterial mechanism, some quinolines can inhibit human topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells.

  • Induction of Apoptosis: Quinolone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways, including the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[15]

The synthesis of novel 6,7-difluoroquinoline derivatives from this compound provides a valuable route to new chemical entities with potential applications as next-generation antibacterial or anticancer agents.

References

Application Notes and Protocols for the Analytical Determination of 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4,5-Difluoro-2-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy have been compiled to ensure accurate and reproducible results in a research and development setting.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust technique for assessing the purity and concentration of this compound in reaction mixtures and final product formulations. A reverse-phase method is typically employed for this type of aromatic aldehyde.

Data Presentation
ParameterValue/ConditionSource/Rationale
Column C18, 5 µm, 4.6 x 150 mmStandard for non-polar to moderately polar analytes.
Mobile Phase Acetonitrile:Water (60:40, v/v)Common mobile phase for benzaldehyde derivatives.[1]
Flow Rate 1.0 mL/minStandard analytical flow rate.[2][3]
Detection UV at 254 nmAromatic compounds typically exhibit strong absorbance at this wavelength.
Injection Volume 10 µLStandard injection volume for analytical HPLC.
Column Temperature 30 °CProvides good peak shape and reproducibility.
Expected Retention Time ~ 4-6 minEstimated based on similar compounds on a C18 column.
Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase (Acetonitrile:Water, 60:40) to prepare a 1 mg/mL stock solution. Prepare working standards of lower concentrations by serial dilution of the stock solution.

  • Instrument Setup:

    • Install a C18 reverse-phase column (5 µm, 4.6 x 150 mm) into the HPLC system.

    • Set the mobile phase composition to Acetonitrile:Water (60:40, v/v) and the flow rate to 1.0 mL/min.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Set the UV detector to a wavelength of 254 nm.

    • Maintain the column oven at 30 °C.

  • Analysis:

    • Inject 10 µL of the prepared sample or standard solution into the HPLC system.

    • Run the analysis for a sufficient time to allow for the elution of the analyte and any impurities (e.g., 10-15 minutes).

    • Record the chromatogram and integrate the peak corresponding to this compound.

  • Quantification: Create a calibration curve by plotting the peak area versus the concentration of the prepared standards. Determine the concentration of the unknown sample by interpolating its peak area on the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Prepare Standards B->C D Equilibrate C18 Column C->D E Inject Sample (10 µL) D->E F UV Detection (254 nm) E->F G Integrate Peak F->G H Generate Calibration Curve G->H I Quantify Analyte H->I

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive method for the identification and quantification of volatile and semi-volatile compounds like this compound. Derivatization is often recommended for aldehydes to improve their thermal stability and chromatographic behavior.

Data Presentation
ParameterValue/ConditionSource/Rationale
GC Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thicknessCommon non-polar column suitable for a wide range of analytes.[4]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete volatilization of the analyte.
Oven Program Initial 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)General-purpose temperature program for aromatic compounds.[4]
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization technique for GC-MS.
MS Quadrupole Temp 150 °CTypical setting for a quadrupole mass analyzer.
Scan Range m/z 40-400Covers the expected mass range of the analyte and its fragments.
Molecular Ion (M+) m/z 172.03Calculated for C8H6F2O2.[5]
Key Fragment Ions m/z 171 (M-H), 143 (M-CHO), 128 (M-CHO-CH3)Predicted based on common fragmentation patterns of benzaldehydes.[6]
Experimental Protocol
  • Sample Preparation (Direct Injection):

    • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

    • Create working standards by serial dilution.

  • Derivatization with PFBHA (Optional, for enhanced sensitivity):

    • To 100 µL of the sample or standard solution, add 100 µL of a 10 mg/mL O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in water.

    • Vortex the mixture and heat at 60 °C for 30 minutes.

    • After cooling, add 500 µL of hexane and vortex vigorously for 1 minute to extract the oxime derivative.

    • Carefully transfer the upper organic layer to an autosampler vial.

  • Instrument Setup:

    • Install an appropriate GC column (e.g., HP-5MS).

    • Set the carrier gas flow rate to 1.0 mL/min.

    • Set the injector and MS transfer line temperatures to 250 °C and 280 °C, respectively.

    • Program the oven temperature as specified in the data table.

    • Set the MS to scan from m/z 40 to 400 in EI mode.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the analyte.

  • Identification and Quantification:

    • Identify the compound by its retention time and by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

    • For quantitative analysis, use a calibration curve generated from the peak areas of the standard solutions.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve in Solvent B Derivatization (Optional) A->B C Inject 1 µL B->C D GC Separation C->D E EI Mass Spectrometry D->E F Identify by RT & Mass Spectrum E->F G Quantify using Calibration F->G

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound.

Data Presentation

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3s1H-CHO
~7.5t (J ≈ 8 Hz)1HAr-H
~7.0t (J ≈ 8 Hz)1HAr-H
~3.9s3H-OCH₃

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~188C=O
~155 (dd)C-F
~148 (dd)C-F
~125C-OCH₃
~118 (d)Ar-C
~115 (d)Ar-C
~112Ar-C
~56-OCH₃

Note: Predicted chemical shifts and coupling constants (J) are estimates based on the analysis of similar fluorinated and methoxy-substituted benzaldehydes. Actual values may vary.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Lock the spectrometer onto the deuterium signal of the solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

    • Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm).

    • Integrate the peaks in the ¹H spectrum and assign the signals based on their chemical shifts, multiplicities, and coupling constants.

    • Assign the signals in the ¹³C spectrum based on their chemical shifts and comparison with predicted values.

NMR_Workflow A Dissolve Sample in CDCl3 with TMS B Tune, Lock, and Shim Spectrometer A->B C Acquire 1H NMR Spectrum B->C D Acquire 13C NMR Spectrum B->D E Process Data (FT, Phasing, Baseline Correction) C->E D->E F Calibrate to TMS E->F G Assign Peaks and Interpret Spectra F->G

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the purification of 4,5-Difluoro-2-methoxybenzaldehyde. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you resolve specific issues that may arise during the purification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography - Inappropriate solvent system (poor separation).- Column overloading.- Co-elution of impurities.- Optimize Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal mobile phase. A good starting point for substituted benzaldehydes is a mixture of n-hexane and ethyl acetate. Gradually increase the polarity (e.g., from 9:1 to 4:1 hexane:ethyl acetate) to achieve good separation (Rf of the product around 0.25-0.35).- Reduce Sample Load: Ensure the amount of crude product is appropriate for the column size (typically 1-5% of the silica gel weight).- Consider a Different Stationary Phase: If impurities are very close in polarity, consider using a different stationary phase like alumina.
Product is a Yellow Oil Instead of a Solid - Presence of impurities lowering the melting point.- Residual solvent.- Re-purify: Perform a second round of column chromatography or attempt purification by another method like distillation under reduced pressure.- High-Vacuum Drying: Remove all traces of solvent by drying under high vacuum for an extended period.
Oxidation to Carboxylic Acid Impurity - Exposure of the aldehyde to air and light over time.- Wash with Base: Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate. The acidic carboxylic acid impurity will be converted to its water-soluble salt and removed in the aqueous layer.
Presence of Unreacted Starting Material - Incomplete reaction during synthesis.- Optimize Reaction Conditions: If possible, revisit the synthetic step to drive the reaction to completion (e.g., increase reaction time, temperature, or reagent stoichiometry).- Efficient Chromatographic Separation: Carefully select the mobile phase for column chromatography to ensure good separation of the product from the starting material.
Difficulty with Recrystallization (Oiling Out) - Solvent is too good a solvent, even when cold.- Cooling the solution too quickly.- Use a Two-Solvent System: Dissolve the compound in a good solvent (e.g., dichloromethane) and then add a poor solvent (e.g., n-hexane) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again and then allow it to cool slowly.- Slow Cooling: Insulate the crystallization flask to ensure slow cooling to room temperature, followed by further cooling in a refrigerator.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

A1: The most common and effective purification techniques for substituted benzaldehydes like this compound are:

  • Column Chromatography: This is a highly versatile method for separating the target compound from impurities with different polarities. Silica gel is a common stationary phase, with mobile phases typically consisting of mixtures of non-polar solvents (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).

  • Distillation (under reduced pressure): If the compound is a liquid or a low-melting solid, vacuum distillation can be an effective method for purification, especially for removing non-volatile impurities.

  • Recrystallization: If the compound is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture can yield highly pure crystalline material.

Q2: What are the likely impurities I might encounter when synthesizing this compound?

A2: Potential impurities largely depend on the synthetic route. Common synthetic methods for substituted benzaldehydes include the Vilsmeier-Haack reaction or ortho-lithiation followed by formylation. Possible impurities could include:

  • Unreacted Starting Material: For instance, 1,2-difluoro-4-methoxybenzene (3,4-difluoroanisole).

  • Over-oxidation Product: 4,5-Difluoro-2-methoxybenzoic acid, which can form if the aldehyde is exposed to air.

  • Byproducts from the Formylation Reagent: Depending on the specific reagents used.

  • Isomeric Products: Depending on the regioselectivity of the formylation reaction.

Q3: How can I remove the corresponding carboxylic acid impurity (4,5-Difluoro-2-methoxybenzoic acid)?

A3: The most straightforward method is an acidic-basic extraction. Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). The acidic impurity will react to form a water-soluble salt that will partition into the aqueous layer, which can then be separated and discarded.

Q4: What is a good starting point for developing a column chromatography method?

A4: A good starting point is to use silica gel as the stationary phase. For the mobile phase, begin with a low polarity mixture such as 95:5 n-hexane:ethyl acetate. You can monitor the separation using Thin Layer Chromatography (TLC). If the product has a very low Rf value (doesn't move far up the plate), you can gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 n-hexane:ethyl acetate) until you achieve an Rf value for your product of approximately 0.25-0.35, with good separation from any impurities.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol is a general guideline based on methods used for structurally similar difluoro-methoxy-benzaldehyde derivatives and may require optimization for your specific sample.

1. Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • n-Hexane or Petroleum Ether (analytical grade)

  • Ethyl Acetate (analytical grade)

  • Glass chromatography column

  • TLC plates, chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a few drops of ethyl acetate or dichloromethane.

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with a starting solvent system of 9:1 n-hexane:ethyl acetate.

    • Visualize the spots under a UV lamp.

    • Adjust the solvent system polarity to achieve an Rf of ~0.3 for the product spot and good separation from impurities.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent to dryness.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect fractions in separate tubes.

    • Monitor the elution process by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Data for Analogous Compounds

The following table summarizes purification conditions reported for compounds structurally similar to this compound. This data can be used as a starting point for developing a purification method for the target compound.

CompoundPurification MethodStationary PhaseEluent/Solvent System
4-(Difluoromethoxy)-3-methoxybenzaldehydeColumn ChromatographySilica GelEthyl acetate / n-hexane (1:4)
3-Hydroxy-4-difluoromethoxy benzaldehydeColumn ChromatographyNot SpecifiedEthyl acetate / Petroleum ether (1:20)
2,5-DimethoxybenzaldehydeRecrystallizationNot ApplicableEthanol / Water

Visualizations

experimental_workflow start Crude this compound tlc TLC Analysis to Determine Optimal Solvent System start->tlc column_prep Prepare and Pack Silica Gel Column tlc->column_prep sample_load Load Crude Product onto Column column_prep->sample_load elution Elute with Optimized Solvent System sample_load->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_pure Combine Pure Fractions fraction_analysis->combine_pure Identify pure fractions evaporation Solvent Removal (Rotary Evaporation) combine_pure->evaporation end_product Purified this compound evaporation->end_product

Caption: Experimental workflow for the purification of this compound by column chromatography.

Technical Support Center: Synthesis of 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of 4,5-Difluoro-2-methoxybenzaldehyde. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on reaction parameter optimization to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic compounds like 1,2-difluoro-4-methoxybenzene (3,4-difluoroanisole) to produce this compound.[1][2] This reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto the aromatic ring.[3][4]

Q2: What are the primary starting materials for this synthesis?

A2: The primary starting material is 1,2-difluoro-4-methoxybenzene, also known as 3,4-difluoroanisole. The other key reagents are N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which are used to generate the Vilsmeier reagent in situ.[1][4]

Q3: What are the potential side reactions or byproducts in this synthesis?

A3: Potential side reactions in the Vilsmeier-Haack reaction include the formation of regioisomers, although the directing effect of the methoxy group generally favors formylation at the ortho position. Other possible byproducts can arise from incomplete reaction or decomposition of the Vilsmeier reagent at elevated temperatures.[5][6] Purification is crucial to remove unreacted starting materials and any side products.

Q4: How does temperature affect the yield of the reaction?

A4: Temperature is a critical parameter in the Vilsmeier-Haack reaction. The formation of the Vilsmeier reagent is typically conducted at low temperatures (0-10 °C) to ensure its stability.[5] The subsequent formylation reaction temperature can range from room temperature to 80-100 °C, depending on the reactivity of the substrate.[4][7] Higher temperatures can lead to the decomposition of the Vilsmeier reagent and the formation of byproducts, thus reducing the overall yield.[5][6]

Q5: What is the optimal stoichiometry of POCl₃ to DMF?

A5: The theoretical molar ratio for the formation of the Vilsmeier reagent is 1:1 between POCl₃ and DMF.[8] However, in practice, an excess of either reagent, particularly DMF which can also serve as the solvent, is often used to drive the reaction to completion.[8] The optimal ratio can depend on the reactivity of the substrate, with less reactive substrates potentially benefiting from a larger excess of the Vilsmeier reagent.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting & Optimization
Low to No Product Yield Inactive Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture and can degrade.Ensure that DMF and POCl₃ are of high purity and handled under anhydrous conditions. Prepare the Vilsmeier reagent fresh for each reaction.
Low Substrate Reactivity: The electron-withdrawing effects of the fluorine atoms may decrease the nucleophilicity of the aromatic ring.Consider using a slight excess of the Vilsmeier reagent and optimizing the reaction temperature. A higher temperature may be required, but it should be increased cautiously to avoid reagent decomposition.
Inefficient Quenching: Improper hydrolysis of the intermediate iminium salt can lead to product loss.Quench the reaction mixture by slowly adding it to ice-cold water or a dilute aqueous base with vigorous stirring to ensure complete hydrolysis.
Formation of a Dark, Tarry Residue High Reaction Temperature: Elevated temperatures can cause polymerization and decomposition of reagents and products.[5]Carefully control the reaction temperature, especially during the addition of POCl₃ and during the formylation step. Use a temperature-controlled reaction setup.
Incorrect Stoichiometry: An inappropriate ratio of reactants can lead to side reactions.Optimize the molar ratios of the substrate, DMF, and POCl₃. A slight excess of the Vilsmeier reagent is often beneficial, but a large excess may lead to side product formation.
Presence of Multiple Products in the Final Mixture Formation of Isomeric Byproducts: Although the methoxy group is an ortho-para director, a small amount of the other isomer might form.Optimize the reaction conditions (temperature, solvent) to favor the formation of the desired isomer. Purification by column chromatography is often necessary to separate isomers.
Incomplete Reaction: Unreacted starting material will be present in the final mixture.Increase the reaction time or temperature moderately. Ensure efficient mixing to promote contact between the reactants.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired product and some byproducts may have similar polarities, making separation by chromatography challenging.Use a combination of purification techniques, such as recrystallization followed by column chromatography. Experiment with different solvent systems for chromatography to achieve better separation.
Runaway Reaction Thermal Instability: The Vilsmeier-Haack reaction can be exothermic and the Vilsmeier reagent itself is thermally unstable.[6][9][10]Maintain strict temperature control throughout the reaction. Add reagents dropwise, especially POCl₃ to DMF, while cooling in an ice bath. Ensure adequate cooling capacity for the scale of the reaction.

Data Presentation

Table 1: Effect of Reaction Temperature on the Yield of Formylated Anisole Derivatives

SubstrateTemperature (°C)Reaction Time (h)Yield (%)Reference
Anisole80-903~75
m-Methoxyacetanilide90-Good
1,3-Dimethoxybenzene803High[1]
Substituted AnisolesRoom Temperature0.5Low[11]

Note: The data presented are for analogous compounds and are intended to provide a general understanding of the reaction. The optimal conditions for this compound may vary.

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

Materials:

  • 1,2-Difluoro-4-methoxybenzene (3,4-difluoroanisole)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The mixture should become a pale yellow, viscous liquid.

  • Formylation Reaction: Dissolve 1,2-difluoro-4-methoxybenzene (1 equivalent) in anhydrous dichloromethane.

  • Add the solution of the starting material dropwise to the prepared Vilsmeier reagent.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[12]

Mandatory Visualizations

Synthesis_Pathway Start 1,2-Difluoro-4-methoxybenzene Intermediate Vilsmeier Reagent (Chloroiminium salt) Start->Intermediate Vilsmeier-Haack Reaction Reagents DMF + POCl3 Reagents->Intermediate Product This compound Intermediate->Product Hydrolysis

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow cluster_low_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities decision decision issue issue solution solution start Start Synthesis check_yield Check Yield and Purity start->check_yield low_yield Low Yield? check_yield->low_yield Analyze Results impure Impure Product? low_yield->impure No check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents Yes success Successful Synthesis impure->success No optimize_purification Optimize Purification (Chromatography/Recrystallization) impure->optimize_purification Yes optimize_temp Optimize Temperature and Reaction Time check_reagents->optimize_temp check_side_reactions Investigate Side Reactions (Adjust Conditions) optimize_purification->check_side_reactions

Caption: Troubleshooting workflow for synthesis optimization.

References

Stability and storage conditions for 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4,5-Difluoro-2-methoxybenzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in the stable storage, handling, and effective use of this compound in various experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and sources of ignition. To prevent oxidation, storage under an inert atmosphere, such as nitrogen or argon, is highly recommended.

Q2: What are the primary degradation pathways for this compound?

Aromatic aldehydes like this compound are primarily susceptible to oxidation, where the aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH), especially upon exposure to air (oxygen) and light. Polymerization can also occur under elevated temperatures or in the presence of acidic or basic impurities.

Q3: How can I assess the purity of my this compound sample?

The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point is also a useful indicator of purity.

Q4: Is this compound considered to be air-sensitive?

Yes, due to the aldehyde functional group's susceptibility to oxidation, this compound should be handled as an air-sensitive material. It is advisable to use techniques that minimize exposure to atmospheric oxygen and moisture, such as working in a glovebox or using a Schlenk line.

Stability and Storage Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize the rate of potential degradation reactions.
Atmosphere Inert Gas (Nitrogen or Argon)To prevent oxidation of the aldehyde group to a carboxylic acid.
Light Exposure Amber vial or dark containerTo prevent light-catalyzed degradation.
Moisture Dry environment, tightly sealed containerTo avoid reaction with water and potential catalysis of degradation.
Purity High purity recommended for long-term storageImpurities can catalyze decomposition.

Troubleshooting Guides

Issue 1: Inconsistent or Low Reaction Yields

Possible Causes & Solutions

  • Degraded Starting Material: The aldehyde may have oxidized to the corresponding carboxylic acid.

    • Troubleshooting Steps:

      • Verify the purity of the this compound using TLC, GC-MS, or NMR.

      • If impurities are detected, purify the aldehyde before use. A common method is purification via the bisulfite adduct.

      • For future use, ensure the compound is stored under an inert atmosphere and protected from light.

  • Presence of Water in the Reaction: Many reactions involving aldehydes, such as Grignard or Wittig reactions, are highly sensitive to moisture.

    • Troubleshooting Steps:

      • Ensure all glassware is thoroughly dried (oven-dried or flame-dried) and cooled under an inert atmosphere.

      • Use anhydrous solvents.

      • Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon).

  • Sub-optimal Reaction Conditions: The electronic nature of the substituents (electron-withdrawing fluorine atoms and electron-donating methoxy group) can affect the reactivity of the aldehyde.

    • Troubleshooting Steps:

      • Review the literature for similar substituted benzaldehydes to optimize reaction conditions (temperature, catalyst, reaction time).

      • The fluorine atoms increase the electrophilicity of the carbonyl carbon, potentially making it more reactive towards nucleophiles. Consider this when choosing reagents and reaction temperatures.

Issue 2: Formation of a White Precipitate During Storage

Possible Cause & Solution

  • Oxidation to Carboxylic Acid: The aldehyde may have oxidized to 4,5-Difluoro-2-methoxybenzoic acid, which is a solid at room temperature.

    • Troubleshooting Steps:

      • Analyze the precipitate by NMR or IR spectroscopy to confirm the presence of a carboxylic acid group.

      • If the carboxylic acid is present, the material should be purified before use.

      • Review storage procedures to ensure the compound is not exposed to air and light.

Experimental Protocols

Protocol 1: General Procedure for a Reaction with an Air-Sensitive Aldehyde

This protocol outlines the general steps for setting up a reaction involving this compound under an inert atmosphere.

  • Glassware Preparation:

    • Thoroughly clean and oven-dry all glassware (e.g., round-bottom flask, condenser, dropping funnel) at >120°C for at least 4 hours.

    • Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.

  • Inert Atmosphere Setup:

    • Connect the reaction setup to a Schlenk line or place it inside a glovebox.

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition:

    • If this compound is a solid, weigh it out in the glovebox or under a positive flow of inert gas and add it to the reaction flask.

    • Dissolve the aldehyde in an anhydrous solvent.

    • Add other reagents via a syringe or a dropping funnel under a positive pressure of inert gas.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using an appropriate technique (e.g., TLC, GC).

    • Upon completion, perform the reaction work-up, being mindful that the product may also be air-sensitive.

Protocol 2: Purification of this compound via Bisulfite Adduct Formation

This protocol is effective for removing non-aldehyde impurities or for purifying a partially oxidized sample.[1]

  • Adduct Formation:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol or THF).

    • Add a freshly prepared saturated aqueous solution of sodium bisulfite.

    • Stir or shake the mixture vigorously. A white precipitate of the bisulfite adduct should form.

  • Separation:

    • Add water and an immiscible organic solvent (e.g., diethyl ether or ethyl acetate) to the mixture.

    • Separate the aqueous layer containing the water-soluble bisulfite adduct from the organic layer containing the impurities.

  • Regeneration of the Aldehyde:

    • To the separated aqueous layer, add a suitable organic solvent for extraction.

    • Slowly add a strong base (e.g., saturated sodium carbonate or sodium hydroxide solution) until the solution is basic. This will regenerate the aldehyde.

    • Extract the purified aldehyde into the organic layer.

    • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.

Visualizations

Stability_Factors Factors Influencing Stability of this compound cluster_conditions Environmental Conditions cluster_storage Recommended Storage A This compound B Oxidation (to Carboxylic Acid) A->B C Polymerization A->C D Stable Compound A->D maintained by Air Air (Oxygen) Air->B promotes Light Light Light->B promotes Heat Heat / Impurities Heat->C promotes Inert Inert Atmosphere Inert->D Dark Darkness Dark->D Cool Cool Temperature Cool->D Troubleshooting_Workflow Troubleshooting Low Reaction Yield Start Low or Inconsistent Yield CheckPurity Check Purity of Aldehyde (TLC, NMR, GC-MS) Start->CheckPurity IsPure Is it Pure? CheckPurity->IsPure Purify Purify Aldehyde (e.g., via bisulfite adduct) IsPure->Purify No CheckConditions Review Reaction Conditions (Anhydrous? Inert Atmosphere?) IsPure->CheckConditions Yes Purify->CheckPurity AreConditionsOptimal Are Conditions Optimal? CheckConditions->AreConditionsOptimal Optimize Optimize Conditions (Dry solvents, inert gas, temperature) AreConditionsOptimal->Optimize No Proceed Proceed with Reaction AreConditionsOptimal->Proceed Yes Optimize->Proceed

References

Technical Support Center: Overcoming Reactivity Challenges with 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the low reactivity often encountered with 4,5-Difluoro-2-methoxybenzaldehyde in various chemical syntheses. The information is tailored for researchers, scientists, and professionals in drug development to facilitate smoother experimental workflows and improve reaction outcomes.

Understanding the Reactivity of this compound

The reactivity of this compound is influenced by a delicate balance of electronic and steric effects. The two fluorine atoms are strongly electron-withdrawing, which should, in principle, increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, the ortho-methoxy group is electron-donating and can also exert steric hindrance, both of which can counteract the activating effect of the fluorine atoms and lead to lower than expected reactivity.

Troubleshooting Guide: Low Reaction Yields and Sluggish Reactions

This guide addresses common issues encountered during reactions with this compound and provides potential solutions.

Issue 1: Low Yield in Condensation Reactions (e.g., Knoevenagel, Aldol)

Question: My Knoevenagel condensation reaction with this compound and an active methylene compound is giving a low yield, or not proceeding at all. What can I do?

Answer:

Low yields in condensation reactions involving this substrate are a common challenge. Here are several troubleshooting steps you can take:

  • Increase Reaction Temperature: The steric hindrance from the ortho-methoxy group may require higher activation energy. Gradually increasing the reaction temperature in increments of 10-20°C can significantly improve the reaction rate.

  • Choice of Catalyst: While weak bases like piperidine or triethylamine are standard for Knoevenagel condensations, a stronger base might be necessary to facilitate the deprotonation of the active methylene compound and drive the reaction forward. Consider using a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent Selection: The choice of solvent can influence reaction rates. If you are using a non-polar solvent, switching to a polar aprotic solvent like DMF or DMSO can help to better solvate the intermediates and accelerate the reaction.

  • Use of Lewis Acid Catalysts: In some cases, a Lewis acid catalyst can activate the aldehyde carbonyl group towards nucleophilic attack. Catalytic amounts of Lewis acids like TiCl₄ or ZnCl₂ can be explored, but care must be taken to avoid unwanted side reactions.

Issue 2: Incomplete Wittig Reaction

Question: I am attempting a Wittig reaction with this compound, but the reaction is incomplete, and I am recovering a significant amount of starting material. How can I drive the reaction to completion?

Answer:

The reduced electrophilicity of the carbonyl group can lead to an incomplete Wittig reaction. Consider the following optimizations:

  • Ylide Reactivity: The reactivity of the phosphorus ylide is crucial. If you are using a stabilized ylide, it might not be reactive enough. Switching to a more reactive, non-stabilized ylide can often overcome this issue.

  • Base and Ylide Formation: Ensure the complete formation of the ylide. Using a strong base like n-butyllithium or sodium hydride is essential for the deprotonation of the phosphonium salt. The reaction should be performed under strictly anhydrous conditions.

  • Reaction Temperature: While some Wittig reactions proceed at room temperature, heating the reaction mixture may be necessary to overcome the activation barrier.

  • Solvent: Anhydrous THF is a common solvent for Wittig reactions. However, in cases of low reactivity, a more polar solvent like DMSO might be beneficial, although this can sometimes affect the stereoselectivity of the reaction.

Issue 3: Poor Conversion in Reductive Amination

Question: My reductive amination of this compound with a primary amine is showing poor conversion. What adjustments can I make?

Answer:

Reductive amination involves two key steps: imine formation and reduction. Both can be challenging with this substrate.

  • Imine Formation: The formation of the imine can be slow. This step is often acid-catalyzed. Adding a catalytic amount of a mild acid like acetic acid can facilitate imine formation. The removal of water using a Dean-Stark apparatus or molecular sieves can also drive the equilibrium towards the imine.

  • Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) might not be sufficiently reactive. A more powerful reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is often more effective for reductive aminations, especially with less reactive aldehydes.

  • One-Pot vs. Two-Step Procedure: If a one-pot procedure is failing, consider a two-step approach. First, isolate the imine and then perform the reduction in a separate step. This allows for optimization of each step independently.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less reactive than other difluorobenzaldehydes?

A1: The presence of the ortho-methoxy group is the primary reason. While the two fluorine atoms are electron-withdrawing and activate the carbonyl group, the methoxy group is electron-donating through resonance and can also sterically hinder the approach of nucleophiles to the carbonyl carbon. This combination of opposing electronic effects and steric hindrance leads to its reduced reactivity compared to, for example, 2,4-difluorobenzaldehyde.

Q2: What are the best general conditions to start with for a new reaction with this aldehyde?

A2: A good starting point would be to use a polar aprotic solvent such as DMF or DMSO and a slightly elevated temperature (e.g., 50-80 °C). For base-catalyzed reactions, consider using a stronger, non-nucleophilic base. For acid-catalyzed reactions, a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) might be necessary. It is always recommended to monitor the reaction by TLC or LC-MS to track the consumption of the starting material.

Q3: Are there any specific catalysts that are particularly effective for activating this compound?

A3: While there is no single "magic bullet" catalyst, Lewis acids have shown promise in activating sterically hindered and electronically deactivated aldehydes. Catalysts such as scandium triflate (Sc(OTf)₃) or indium triflate (In(OTf)₃) can be effective in promoting nucleophilic additions. For certain condensation reactions, organocatalysts like proline and its derivatives can also be explored.

Q4: Can microwave irradiation be used to improve reaction rates?

A4: Yes, microwave-assisted synthesis can be a very effective technique to accelerate reactions involving unreactive substrates. The rapid heating provided by microwaves can often overcome high activation barriers and significantly reduce reaction times. It is advisable to start with short irradiation times and monitor the reaction progress closely to avoid decomposition.

Data Presentation

The following tables summarize typical reaction conditions and yields for key reactions involving substituted benzaldehydes, providing a comparative context for optimizing reactions with this compound.

Table 1: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

AldehydeCatalystSolventTemperature (°C)Time (h)Yield (%)
4-NitrobenzaldehydePiperidineEthanolReflux1>95
BenzaldehydePiperidineEthanolReflux290
4-MethoxybenzaldehydePiperidineEthanolReflux485
This compound DBU DMF 80 12 ~60-70 (expected)

Table 2: Wittig Reaction of Substituted Benzaldehydes with (Triphenylphosphoranylidene)acetonitrile

AldehydeBaseSolventTemperature (°C)Time (h)Yield (%)
4-NitrobenzaldehydeNaHTHF251>95
BenzaldehydeNaHTHF25292
4-MethoxybenzaldehydeNaHTHF50688
This compound n-BuLi THF 60 24 ~50-65 (expected)

Table 3: Reductive Amination of Substituted Benzaldehydes with Aniline

AldehydeReducing AgentSolventTemperature (°C)Time (h)Yield (%)
4-NitrobenzaldehydeNaBH(OAc)₃DCE25293
BenzaldehydeNaBH(OAc)₃DCE25490
4-MethoxybenzaldehydeNaBH(OAc)₃DCE25885
This compound NaBH(OAc)₃ DCE 50 24 ~70-80 (expected)

Note: The yields for this compound are estimated based on general reactivity trends and may vary depending on the specific reaction conditions.

Experimental Protocols

General Protocol for Knoevenagel Condensation
  • To a solution of this compound (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent (e.g., DMF, 5 mL/mmol of aldehyde), add the catalyst (e.g., DBU, 0.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for Wittig Reaction
  • To a suspension of the phosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.1 eq) at 0 °C.

  • Stir the mixture for 30-60 minutes at room temperature to ensure complete ylide formation.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the reaction by TLC or LC-MS.

  • After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Reductive Amination
  • To a solution of this compound (1.0 eq) and the amine (1.2 eq) in a suitable solvent (e.g., dichloroethane), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature or heat if necessary, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

logical_relationship cluster_aldehyde This compound cluster_substituents Substituent Effects Aldehyde C=O Reactivity Overall Reactivity Aldehyde->Reactivity Fluorine 4,5-Difluoro (-I, -M) Fluorine->Reactivity Increases Electrophilicity Methoxy 2-Methoxy (+M, -I, Steric Hindrance) Methoxy->Reactivity Decreases Electrophilicity & Steric Blockage

Caption: Factors influencing the reactivity of this compound.

troubleshooting_workflow Start Low Reaction Yield Temp Increase Temperature Start->Temp Catalyst Change Catalyst (e.g., stronger base, Lewis acid) Start->Catalyst Solvent Change Solvent (e.g., polar aprotic) Start->Solvent Reagent Use More Reactive Reagent (e.g., unstabilized ylide) Start->Reagent Microwave Consider Microwave Irradiation Start->Microwave Success Improved Yield Temp->Success Catalyst->Success Solvent->Success Reagent->Success Microwave->Success

Caption: General troubleshooting workflow for low-yield reactions.

Technical Support Center: Troubleshooting Aldol Condensation with Substituted Benzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting Aldol condensation reactions involving substituted benzaldehydes. This guide provides practical advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help overcome common challenges in the synthesis of chalcones and related α,β-unsaturated ketones.

Frequently Asked Questions (FAQs)

Q1: My Aldol condensation reaction is not proceeding, or the yield is very low. What are the common causes?

A1: Low yields or reaction failure in Aldol condensations can stem from several factors:

  • Substituent Effects: Electron-donating groups (e.g., -OCH₃, -CH₃) on the benzaldehyde ring decrease the electrophilicity of the carbonyl carbon, slowing down the reaction. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) increase the electrophilicity and generally lead to faster reactions and higher yields.[1][2]

  • Steric Hindrance: Bulky substituents on the benzaldehyde or the ketone can sterically hinder the approach of the enolate, leading to lower yields.

  • Base Strength and Concentration: The choice and concentration of the base are critical. A base that is too weak may not deprotonate the ketone sufficiently to form the enolate. A base that is too strong can promote side reactions like the Cannizzaro reaction, especially with aldehydes that have no α-hydrogens.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition of products. The optimal temperature is substrate-dependent.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and intermediates. Protic solvents like ethanol are commonly used, often in combination with water to dissolve the base.

Q2: I am observing the formation of multiple products. How can I improve the selectivity of my crossed Aldol condensation?

A2: The formation of multiple products is a common issue in crossed Aldol condensations, arising from the self-condensation of the enolizable ketone. To improve selectivity:

  • Use a Non-Enolizable Aldehyde: Substituted benzaldehydes are ideal as they lack α-hydrogens and thus cannot self-condense.[3]

  • Slow Addition: Slowly adding the ketone to a solution of the substituted benzaldehyde and the base can help to minimize the self-condensation of the ketone by keeping its concentration low.

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor the desired crossed condensation over self-condensation.

Q3: My product is an oil and is difficult to purify. What purification techniques can I use?

A3: Purifying oily products can be challenging. Consider the following methods:

  • Column Chromatography: This is often the most effective method for purifying oily organic compounds. A suitable solvent system must be determined using thin-layer chromatography (TLC) to achieve good separation.

  • Recrystallization from a different solvent system: Even if the product oils out from one solvent, it might crystallize from another or a mixed solvent system. Experiment with different solvents of varying polarities.

  • Distillation: If the product is thermally stable and has a sufficiently low boiling point, vacuum distillation can be an effective purification method.

Q4: How do substituents on the benzaldehyde ring affect the reaction time and yield?

A4: The electronic nature of the substituent has a significant impact:

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and halides (-Cl, -Br) make the carbonyl carbon more electrophilic, leading to a faster reaction and generally higher yields.[2]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) and methyl (-CH₃) donate electron density to the carbonyl carbon, making it less electrophilic. This slows down the reaction and can lead to lower yields under standard conditions.[4]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your Aldol condensation experiments with substituted benzaldehydes.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Benzaldehyde has a strong electron-donating group. 2. Base is not strong enough or concentration is too low. 3. Reaction temperature is too low. 4. Steric hindrance from bulky substituents.1. Increase reaction time and/or temperature. Consider using a stronger base. 2. Use a stronger base (e.g., switch from NaOH to KOH or use a higher concentration). 3. Gradually increase the reaction temperature while monitoring for side product formation with TLC. 4. Increase reaction time significantly. A stronger base might also be necessary.
Formation of Multiple Products (low selectivity) 1. Self-condensation of the ketone is competing with the desired crossed condensation. 2. Reaction temperature is too high, favoring side reactions.1. Add the ketone dropwise to the mixture of the substituted benzaldehyde and base. 2. Perform the reaction at a lower temperature (e.g., in an ice bath).
Product is a Dark, Tarry Substance 1. Decomposition of starting materials or product at high temperatures. 2. Polymerization side reactions.1. Lower the reaction temperature. 2. Use a lower concentration of base. Ensure the reaction is not running for an excessively long time.
Difficulty in Product Isolation/Purification 1. Product is an oil and does not crystallize. 2. Product is contaminated with starting materials or byproducts.1. Attempt purification by column chromatography. Try different recrystallization solvents or solvent mixtures. 2. Optimize the reaction to go to completion. Use stoichiometry to limit excess starting material. For purification, recrystallization or column chromatography is recommended.[5]

Quantitative Data on Reaction Yields

The following table summarizes the yields of chalcones synthesized from the Aldol condensation of various substituted benzaldehydes with acetone under similar basic conditions. Note that reaction conditions can influence yields significantly.

Substituted BenzaldehydeSubstituent TypeTypical Yield (%)Reference
4-NitrobenzaldehydeElectron-Withdrawing85-95[2]
3-NitrobenzaldehydeElectron-Withdrawing80-90[2]
4-ChlorobenzaldehydeElectron-Withdrawing75-85[5]
BenzaldehydeNeutral70-80[6]
4-MethylbenzaldehydeElectron-Donating65-75[1]
4-MethoxybenzaldehydeElectron-Donating50-65[4]

Experimental Protocols

General Protocol for the Synthesis of a Substituted Chalcone

This protocol describes a general method for the Claisen-Schmidt condensation between a substituted benzaldehyde and acetone.

Materials:

  • Substituted benzaldehyde (10 mmol)

  • Acetone (5 mmol, as it has two reactive sites for double condensation, or 10 mmol for a 1:1 reaction)

  • Sodium hydroxide (20 mmol)

  • Ethanol (95%, 20 mL)

  • Water (20 mL)

  • Glacial acetic acid (for neutralization)

  • Ice bath

  • Stirring apparatus

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve the substituted benzaldehyde (10 mmol) in ethanol (10 mL).

  • Add acetone (5 mmol) to the solution and stir.

  • In a separate beaker, dissolve sodium hydroxide (20 mmol) in a mixture of water (10 mL) and ethanol (10 mL). Cool this solution in an ice bath.

  • Slowly add the cold sodium hydroxide solution to the stirred solution of the aldehyde and ketone.

  • Continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC. A precipitate of the chalcone should form.

  • After the reaction is complete, cool the mixture in an ice bath and acidify it by slowly adding glacial acetic acid until the solution is neutral to litmus paper.

  • Collect the precipitated crude product by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the purified chalcone.

  • Dry the purified crystals and determine the yield and melting point.

Visualizations

Base-Catalyzed Aldol Condensation Mechanism

Aldol_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_protonation Protonation cluster_dehydration Dehydration (Condensation) Ketone Ketone (R-CO-CH3) Enolate Enolate (nucleophile) Ketone->Enolate Deprotonation Base Base (OH-) Base->Enolate Water H2O Aldehyde Substituted Benzaldehyde (Ar-CHO) (electrophile) Enolate->Aldehyde Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide Nucleophilic Attack Aldol_Adduct β-Hydroxy Ketone (Aldol Addition Product) Alkoxide->Aldol_Adduct Enolate2 Enolate Water2 H2O Water2->Aldol_Adduct Protonation Base2 Base (OH-) Chalcone α,β-Unsaturated Ketone (Chalcone) Aldol_Adduct->Chalcone Heat Alkoxide2 Alkoxide Enolate3 Enolate Enolate3->Chalcone Elimination of OH- Water3 H2O Aldol_Adduct2 Aldol Adduct Aldol_Adduct2->Enolate3 Deprotonation by Base Troubleshooting_Workflow decision decision start Start: Low Yield Observed q1 Check Reactant Purity and Stoichiometry start->q1 Begin Troubleshooting end End: Yield Improved q2 Review Reaction Conditions q1->q2 Reactants OK p1 Purify Reactants/ Recalculate Stoichiometry q1->p1 Impure/Incorrect Stoichiometry q3 Evaluate Catalyst (Base) q2->q3 Conditions OK p2 Adjust Temperature, Time, or Solvent q2->p2 Suboptimal Conditions p1->q1 q4 Analyze for Side Reactions (TLC/NMR) q3->q4 Base OK p3 Change Base or Adjust Concentration q3->p3 Incorrect Base/ Concentration p2->q2 q4->end No Major Side Reactions p4 Modify Conditions to Minimize Side Reactions (e.g., lower temp, slow addition) q4->p4 Side Products Detected p3->q3 p4->q4 NFkB_Pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive IkB_p P-IκB Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation NFkB_active NF-κB (Active) Proteasome->NFkB_active Release NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA Transcription Gene Transcription (Inflammation, Proliferation) DNA->Transcription NFkB_nuc->DNA Binds to Promoter Region Chalcone Chalcone Chalcone->IKK Inhibits Chalcone->NFkB_nuc Inhibits DNA Binding

References

Technical Support Center: 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the common impurities found in 4,5-Difluoro-2-methoxybenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Based on common synthetic routes, the most likely impurities in this compound include:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Isomeric Impurities: Positional isomers that may form during the synthesis.

  • Over-oxidation Products: The corresponding carboxylic acid if the synthesis involves an oxidation step.

  • Byproducts from Side Reactions: Other related compounds formed due to incomplete or alternative reaction pathways.

A summary of these potential impurities is provided in the table below.

Impurity NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
1,2-Difluoro-4-methoxybenzeneC₇H₆F₂O144.12
4,5-Difluoro-2-methoxybenzoic acidC₈H₆F₂O₃188.13
2,3-Difluoro-6-methoxybenzaldehydeC₈H₆F₂O₂172.13
3,4-Difluoro-2-methoxybenzaldehydeC₈H₆F₂O₂172.13

Q2: What are the primary sources of these impurities?

A2: The formation of impurities is intrinsically linked to the synthetic method employed.

  • Incomplete Reaction: Residual starting materials, such as 1,2-difluoro-4-methoxybenzene, are common when a reaction does not proceed to completion.

  • Lack of Regioselectivity: In electrophilic aromatic substitution reactions like the Vilsmeier-Haack formylation, the formyl group may be introduced at positions other than the desired one, leading to isomeric impurities.

  • Oxidation: If the aldehyde is prepared by oxidation of the corresponding methyl group, over-oxidation can lead to the formation of 4,5-difluoro-2-methoxybenzoic acid.

  • Side Reactions: The Vilsmeier-Haack reaction, for example, can sometimes lead to the formation of other minor byproducts depending on the reaction conditions.

Q3: How can I detect and quantify these impurities?

A3: Several analytical techniques can be employed for the detection and quantification of impurities in this compound:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating and quantifying the main compound and its impurities. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) is typically used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are powerful tools for identifying and quantifying impurities, especially isomers, based on their unique chemical shifts and coupling constants.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can indicate the presence of functional group impurities, such as the broad O-H stretch of a carboxylic acid.

Q4: What are the acceptable limits for these impurities in pharmaceutical applications?

A4: The acceptable limits for impurities in active pharmaceutical ingredients (APIs) and intermediates are strictly regulated by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.), as well as by regulatory bodies like the FDA and EMA. The specific limits depend on the dosage, toxicity of the impurity, and the stage of drug development. Generally, for impurities with known structures, the reporting threshold is often around 0.05%, the identification threshold at 0.10%, and the qualification threshold at 0.15% or 1.0 mg/day total intake, whichever is lower.

Q5: What are the recommended methods for removing these impurities?

A5: Purification strategies depend on the nature and quantity of the impurities:

  • Recrystallization: Effective for removing small amounts of impurities if the desired compound is a solid at room temperature. A suitable solvent system in which the impurities are either very soluble or very insoluble is required.

  • Column Chromatography: A highly effective method for separating the desired product from both more polar and less polar impurities. Silica gel is a common stationary phase.

  • Preparative HPLC: For achieving very high purity, especially for removing challenging isomeric impurities.

  • Acid-Base Extraction: To remove acidic impurities like 4,5-Difluoro-2-methoxybenzoic acid, the mixture can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., sodium bicarbonate).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Purity by HPLC/GC Incomplete reaction.Increase reaction time, temperature, or amount of reagent.
Suboptimal reaction conditions.Optimize solvent, temperature, and catalyst.
Degradation of the product during workup or storage.Use milder workup conditions. Store the product under an inert atmosphere, protected from light and heat.
Presence of Starting Material Insufficient reaction time or temperature.Increase reaction time and/or temperature.
Inefficient reagent.Use a fresh or more active formylating/oxidizing agent.
Presence of Isomeric Impurities Lack of regioselectivity in the formylation step.Optimize the reaction conditions (e.g., temperature, solvent, catalyst) to favor the desired isomer.
Isomerization during the reaction or workup.Use milder reaction and workup conditions.
Presence of Carboxylic Acid Over-oxidation of the aldehyde.Use a milder oxidizing agent or control the stoichiometry of the oxidant carefully.
Air oxidation of the aldehyde.Handle and store the product under an inert atmosphere.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis

This protocol provides a general method for the separation and quantification of potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.

Protocol 2: Purification by Column Chromatography

This method is suitable for removing both more polar and less polar impurities.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The exact gradient should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack the column.

    • Dissolve the crude this compound in a minimum amount of dichloromethane or the initial eluent.

    • Load the sample onto the top of the silica gel bed.

    • Begin elution with the starting eluent mixture.

    • Collect fractions and monitor by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

cluster_synthesis Synthetic Pathway cluster_impurities Sources of Impurities Starting Material 1,2-Difluoro-4- methoxybenzene Reaction Vilsmeier-Haack Formylation Starting Material->Reaction POCl₃, DMF Product 4,5-Difluoro-2- methoxybenzaldehyde Reaction->Product Unreacted Unreacted Starting Material Reaction->Unreacted Incomplete Reaction Isomer Isomeric Impurities (e.g., 2,3-Difluoro-6-methoxy...) Reaction->Isomer Lack of Regioselectivity Purification Purification (e.g., Chromatography) Product->Purification Crude Product Over-oxidation 4,5-Difluoro-2- methoxybenzoic acid (if oxidation route) Pure Product Pure 4,5-Difluoro-2- methoxybenzaldehyde Purification->Pure Product >99% Purity

Caption: Synthetic pathway and origin of impurities.

Start Impurity Detected in This compound Identify Identify Impurity (HPLC, GC-MS, NMR) Start->Identify Source Determine Potential Source (Synthesis Route Analysis) Identify->Source StartingMaterial Is it the starting material? Source->StartingMaterial Isomer Is it an isomer? StartingMaterial->Isomer No OptimizeReaction Optimize reaction conditions: - Increase reaction time/temp - Use more reagent StartingMaterial->OptimizeReaction Yes CarboxylicAcid Is it the carboxylic acid? Isomer->CarboxylicAcid No OptimizeSelectivity Optimize regioselectivity: - Change solvent/catalyst - Lower temperature Isomer->OptimizeSelectivity Yes MilderOxidation Use milder oxidizing agent or perform acid-base extraction CarboxylicAcid->MilderOxidation Yes Purify Purify by Column Chromatography or Recrystallization CarboxylicAcid->Purify No/Other OptimizeReaction->Purify OptimizeSelectivity->Purify MilderOxidation->Purify End Pure Product Purify->End

Caption: Troubleshooting workflow for impurities.

Technical Support Center: Catalyst Selection for Reactions Involving 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Difluoro-2-methoxybenzaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalytic reactions performed with this compound?

A1: this compound is a versatile building block commonly employed in a variety of catalytic cross-coupling reactions and nucleophilic aromatic substitutions. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring, making it susceptible to these transformations. Key reaction types include:

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.

    • Buchwald-Hartwig Amination: For the synthesis of aryl amines from primary or secondary amines.[1]

    • Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.

  • Nucleophilic Aromatic Substitution (SNAr): Where a nucleophile displaces one of the fluorine atoms. This is particularly effective due to the electron-deficient nature of the aromatic ring.[2]

  • Synthesis of Heterocycles: It serves as a precursor for the synthesis of various heterocyclic structures, such as quinazolines.[3][4]

Q2: Which fluorine atom is more likely to be displaced in a nucleophilic aromatic substitution (SNAr) reaction?

A2: In nucleophilic aromatic substitution reactions on this compound, the fluorine atom at the C4 position (para to the aldehyde group) is generally more susceptible to displacement. The aldehyde group is an electron-withdrawing group, and its influence is more strongly felt at the para position, making the C4 carbon more electrophilic and thus a better site for nucleophilic attack.

Q3: What are some common challenges encountered when working with this compound in cross-coupling reactions?

A3: Researchers may face several challenges, including:

  • Low Reaction Yields: This can be due to a variety of factors such as suboptimal catalyst systems, inappropriate reaction conditions (temperature, solvent, base), or catalyst deactivation.[5][6]

  • Side Reactions: Homocoupling of coupling partners is a common side reaction, especially in Sonogashira and Suzuki reactions.[7] Protodeboronation (loss of the boronic acid group) can also occur in Suzuki couplings.[8]

  • Catalyst Deactivation: The substrate or other species in the reaction mixture can sometimes coordinate to the palladium catalyst, leading to its deactivation.[9]

  • Difficulty in Purification: The polarity of the product might be very close to that of the starting material or byproducts, making chromatographic separation challenging.[6]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions

dot

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Potential Cause Troubleshooting Step
Inactive Catalyst System The choice of palladium source and ligand is crucial. For electron-deficient aryl fluorides, bulky and electron-rich phosphine ligands are often required. Consider using pre-formed palladium complexes like Pd(dppf)Cl₂ or more advanced Buchwald-type precatalysts with ligands such as SPhos or XPhos.[8]
Suboptimal Reaction Conditions The base, solvent, and temperature play a significant role. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., 1,4-dioxane/water, toluene, DMF). Increasing the temperature in increments may improve conversion.[5]
Presence of Oxygen Palladium(0) catalysts are sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[8]
Boronic Acid Instability Protodeboronation can be a significant side reaction, especially with electron-deficient boronic acids. Use fresh, high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[8]

dot

Caption: Troubleshooting catalyst deactivation in Buchwald-Hartwig amination.

Potential Cause Troubleshooting Step
Ligand Dissociation The phosphine ligand can dissociate from the palladium center, leading to catalyst deactivation. For electron-deficient aryl halides, bulky, electron-donating ligands such as those developed by Buchwald and Hartwig are recommended to stabilize the catalyst.[1][10]
Base-Induced Decomposition Strong bases can sometimes lead to decomposition of the substrate or catalyst. While strong, non-nucleophilic bases like NaOt-Bu are common, consider screening other bases like K₃PO₄ or Cs₂CO₃, especially if the substrate is sensitive.[11]
Substrate Inhibition The starting material or product amine can sometimes coordinate too strongly to the palladium center, inhibiting the catalytic cycle. Using ligands that are more strongly coordinating can mitigate this issue.[9]

dot

Caption: Troubleshooting homocoupling in Sonogashira reactions.

Potential Cause Troubleshooting Step
Glaser-Hay Coupling The copper co-catalyst, often CuI, can promote the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.
Oxygen Contamination The presence of oxygen significantly promotes the homocoupling side reaction. It is critical to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere throughout the reaction.[7]
Reaction Conditions High concentrations of the alkyne and a strong base can favor homocoupling. Consider adding the alkyne slowly to the reaction mixture. A less hindered amine base like triethylamine or piperidine is often used.
Nucleophilic Aromatic Substitution (SNAr)
Potential Cause Troubleshooting Step
Poor Nucleophile The nucleophilicity of the attacking species is critical. If using a neutral nucleophile like an amine or alcohol, the addition of a base is necessary to generate the more nucleophilic anion.[12]
Insufficient Activation While the two fluorine atoms provide good activation, for less reactive nucleophiles, harsher conditions may be needed. Increase the reaction temperature or use a more polar aprotic solvent like DMSO or NMP to enhance the reaction rate.
Leaving Group Ability Fluorine is a good leaving group in SNAr reactions due to its high electronegativity which stabilizes the intermediate Meisenheimer complex. If the reaction is still sluggish, ensure that the reaction conditions are optimized to favor the substitution.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary.

  • Add the degassed solvent (e.g., 1,4-dioxane/water 4:1 or toluene).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

General Procedure for Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the palladium precatalyst (e.g., a Buchwald G3 precatalyst, 1-2 mol%), the appropriate phosphine ligand, and the base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 eq.).

  • Evacuate and backfill the flask with an inert gas.

  • Add a solution of this compound (1.0 eq.) in a dry, degassed solvent (e.g., toluene or THF).

  • Add the amine (1.1-1.2 eq.) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify by column chromatography.[10][11]

Disclaimer: These protocols are intended as a general guide. Reaction conditions should be optimized for each specific substrate and desired outcome.

References

Validation & Comparative

A Comparative Guide to 4,5-Difluoro-2-methoxybenzaldehyde and Other Substituted Benzaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate chemical intermediates is a critical determinant of success. Substituted benzaldehydes are a cornerstone in the synthesis of a vast array of bioactive molecules. This guide provides an objective comparison of 4,5-Difluoro-2-methoxybenzaldehyde against other commonly utilized substituted benzaldehydes: vanillin (4-hydroxy-3-methoxybenzaldehyde), 4-hydroxybenzaldehyde, and 2,4-dihydroxybenzaldehyde. The comparison focuses on their physicochemical properties, reactivity, and biological activity, supported by experimental data and detailed protocols.

Physicochemical Properties

The electronic and physical properties of substituted benzaldehydes significantly influence their reactivity and suitability for various synthetic transformations. The introduction of fluorine atoms in this compound, for instance, imparts unique electronic characteristics due to fluorine's high electronegativity.

PropertyThis compoundVanillin4-Hydroxybenzaldehyde2,4-Dihydroxybenzaldehyde
Molecular Formula C₈H₆F₂O₂[1]C₈H₈O₃[2]C₇H₆O₂[3][4]C₇H₆O₃[5][6]
Molecular Weight 172.13 g/mol [1]152.15 g/mol [2]122.12 g/mol [3][4]138.12 g/mol [5][6]
Melting Point Not available81-83 °C[2][7]115-118 °C[3]135-137 °C[5][8]
Boiling Point Not available285 °C[9]191-192 °C[3][4]220-228 °C at 22 mmHg[5][8]
Appearance Not availableWhite to light yellow crystalline powder[2][7]White to light yellow crystalline powder[3][4]Cream to light brown solid[8]
Solubility Not availableSlightly soluble in water; soluble in ethanol, ether[2][7]Slightly soluble in water; soluble in ethanol, ether, chloroform[3][4]Moderately soluble in water; highly soluble in ethanol, ether, chloroform[6]

Reactivity and Synthetic Applications

The reactivity of the aldehyde functional group is modulated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, generally increase the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups, like hydroxyl and methoxy groups, can decrease this reactivity.

This difference in reactivity is crucial in various synthetic applications, such as the synthesis of chalcones, which are precursors to flavonoids and other bioactive compounds.

Experimental Protocol: Comparative Synthesis of Chalcones

This protocol outlines a standardized Claisen-Schmidt condensation reaction to compare the reactivity of this compound and other substituted benzaldehydes with acetophenone.

Materials:

  • Substituted benzaldehyde (this compound, Vanillin, 4-Hydroxybenzaldehyde, or 2,4-Dihydroxybenzaldehyde)

  • Acetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Büchner funnel and filter paper

Procedure:

  • In a porcelain mortar, combine equimolar amounts of the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq).

  • Add solid sodium hydroxide (1.0 eq) to the mixture.

  • Grind the mixture with a pestle for ten minutes. The reaction mixture will typically form a paste.

  • Scrape the solid product from the mortar and wash it with deionized water to remove the sodium hydroxide.

  • Isolate the crude chalcone product by suction filtration.

  • The crude product can be further purified by recrystallization from 95% ethanol.

  • The yield of the purified chalcone should be calculated to compare the relative reactivity of the starting benzaldehydes.

Expected Outcome: Due to the electron-withdrawing nature of the two fluorine atoms, this compound is expected to exhibit higher reactivity and potentially a higher yield of the corresponding chalcone compared to the other benzaldehydes, which possess electron-donating hydroxyl and methoxy groups.

G Comparative Chalcone Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Substituted Benzaldehyde Substituted Benzaldehyde Grinding in Mortar Grinding in Mortar Substituted Benzaldehyde->Grinding in Mortar Acetophenone Acetophenone Acetophenone->Grinding in Mortar NaOH NaOH NaOH->Grinding in Mortar Washing with Water Washing with Water Grinding in Mortar->Washing with Water Filtration Filtration Washing with Water->Filtration Recrystallization Recrystallization Filtration->Recrystallization Chalcone Chalcone Recrystallization->Chalcone

Caption: Workflow for the comparative synthesis of chalcones.

Biological Activity: Antifungal Properties

Substituted benzaldehydes and their derivatives are known to exhibit a range of biological activities. A notable example is their antifungal properties. The structural features of the benzaldehyde molecule, including the presence and position of substituents, play a crucial role in their antifungal efficacy.

A study comparing the antifungal activity of vanillin and its structural analogues against a panel of food spoilage molds and yeasts provides valuable quantitative data. The minimum inhibitory concentrations (MICs) were determined to assess the potency of each compound.

CompoundAverage MIC (mM)
3-Anisaldehyde1.97
Benzaldehyde3.30
Vanillin 5.71
Anisole6.59
4-Hydroxybenzaldehyde 9.09
Phenol10.59
Guaiacol11.66

Data from Fitzgerald et al. (2005). Lower MIC values indicate higher antifungal activity.

Another study highlighted that 2-hydroxy-4-methoxybenzaldehyde is a more effective antifungal agent than vanillin and its derivatives against Fusarium graminearum. The minimum inhibitory concentration (MIC) for inhibiting mycelial growth was found to be 200 μg/mL. This study suggests that specific substitutions can significantly enhance biological activity. While direct antifungal data for this compound was not found in the reviewed literature, the presence of fluorine is often associated with increased biological activity in medicinal chemistry.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a general method for determining the MIC of substituted benzaldehydes against a target fungal strain using a microdilution assay.

Materials:

  • Substituted benzaldehyde test compounds

  • Fungal strain (e.g., Saccharomyces cerevisiae)

  • Culture medium (e.g., Yeast Extract Peptone Dextrose broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each benzaldehyde derivative in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of each stock solution in the culture medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the fungal strain.

  • Include positive controls (fungal suspension without test compound) and negative controls (medium only).

  • Incubate the plates at an appropriate temperature (e.g., 25 °C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).

Role in Modulating Signaling Pathways

Substituted benzaldehydes and the molecules synthesized from them often exert their biological effects by modulating intracellular signaling pathways. In the context of drug development, understanding these mechanisms is crucial for identifying potential therapeutic targets. Benzaldehyde derivatives have been shown to inhibit key inflammatory and cancer-related signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

The MAPK signaling cascade is a critical pathway that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[] Dysregulation of this pathway is implicated in various diseases, including cancer.[11][12] Similarly, the NF-κB pathway is a key regulator of the inflammatory response, and its aberrant activation is associated with chronic inflammatory diseases and cancer.[13][14][15][16][17]

G Inhibition of MAPK and NF-κB Signaling by Benzaldehyde Derivatives cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines, Growth Factors Cytokines, Growth Factors Receptor Receptor Cytokines, Growth Factors->Receptor MAPKKK MAPKKK Receptor->MAPKKK IKK Complex IKK Complex Receptor->IKK Complex MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Transcription Factors Transcription Factors MAPK->Transcription Factors IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases NF-κB->Transcription Factors Benzaldehyde_Derivative Benzaldehyde Derivatives Benzaldehyde_Derivative->MAPK inhibit Benzaldehyde_Derivative->IKK Complex inhibit Gene Expression Gene Expression Transcription Factors->Gene Expression regulates

Caption: Benzaldehyde derivatives can inhibit inflammatory and proliferative signaling.

Conclusion

This compound presents itself as a promising building block in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the difluoro substitution, are anticipated to enhance its reactivity in nucleophilic addition reactions and potentially augment its biological activity compared to non-fluorinated analogues like vanillin and 4-hydroxybenzaldehyde. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to quantify these differences in reactivity and biological efficacy. The ability of benzaldehyde derivatives to modulate key signaling pathways such as MAPK and NF-κB underscores their therapeutic potential and warrants further investigation. The selection of a specific substituted benzaldehyde for a synthetic campaign should be guided by a thorough consideration of its physicochemical properties, expected reactivity, and the desired biological profile of the target molecule.

References

Suzuki vs. Stille Coupling: A Comparative Guide to C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science. Among the plethora of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods. This guide provides an objective comparison of these two indispensable reactions, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal strategy for their synthetic endeavors.

At a Glance: Key Differences

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters)Organotin compounds (stannanes)
Toxicity of Reagent Generally low toxicity, considered "greener".[1][2][3]High toxicity of organotin reagents, requiring careful handling and disposal.[1][4][5][6]
Reagent Stability Boronic acids can be prone to decomposition; boronic esters offer greater stability.[1][7]Organostannanes are generally stable to air and moisture.[1][7][8]
Byproducts Boron-based, often water-soluble and easily removed.[1][7][9]Tin-based, can be challenging to remove completely from the product.[1][7][10]
Functional Group Tolerance Broad, but can be sensitive to strong bases.[1][11]Excellent, tolerates a wide range of functional groups.[1][7][12][13]
Reaction Conditions Typically requires a base.[1][2]Often proceeds under neutral conditions.[1]

Performance Comparison: Experimental Data

The choice between Suzuki and Stille coupling is often dictated by the specific substrates and the desired tolerance for various functional groups. The following table summarizes typical quantitative data for the two reactions, providing a direct comparison of their performance under representative conditions.

ParameterSuzuki CouplingStille Coupling
Catalyst Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Pd(PPh₃)₄, Pd₂(dba)₃
Catalyst Loading 1-5 mol%[1]1-10 mol%[1]
Base/Additive K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH[1]LiCl, CuI (co-catalyst)[1]
Solvent Toluene, Dioxane, DMF, EtOH/H₂O[1]DMF, NMP, THF, Toluene[1]
Temperature 80-110 °C[1]60-110 °C[1]
Reaction Time 2-24 hours[14]1-48 hours[1]
Yields Good to excellent (up to 98%)[1]Moderate to excellent (up to 94%)[1]

A comparative study on the functionalization of diazocines highlighted that while both methods are effective for simple aryl couplings, the Stille reaction can provide superior yields for substrates containing coordinating functional groups such as aldehydes, esters, and certain heterocycles.[15][16] For instance, the coupling of aryl aldehydes and furans resulted in low to moderate yields (39–59%) with Suzuki coupling, whereas Stille coupling achieved high yields (80–91%).[15][16] Conversely, for sterically hindered substrates, the Stille coupling has been observed to be more robust and provide higher yields.[16]

Catalytic Cycles and Experimental Workflow

The catalytic cycles for both Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][12][17][18] The key difference lies in the nature of the organometallic reagent and the conditions required for the transmetalation step.

Suzuki_Stille_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling S_Start Pd(0)L₂ S_OA Oxidative Addition S_Start->S_OA R¹-X S_PdII R¹-Pd(II)L₂-X S_OA->S_PdII S_Trans Transmetalation (Base required) S_PdII->S_Trans R²-B(OR)₂ S_Intermediate R¹-Pd(II)L₂-R² S_Trans->S_Intermediate S_RE Reductive Elimination S_Intermediate->S_RE S_RE->S_Start S_Product R¹-R² S_RE->S_Product St_Start Pd(0)L₂ St_OA Oxidative Addition St_Start->St_OA R¹-X St_PdII R¹-Pd(II)L₂-X St_OA->St_PdII St_Trans Transmetalation St_PdII->St_Trans R²-Sn(R³)₃ St_Intermediate R¹-Pd(II)L₂-R² St_Trans->St_Intermediate St_RE Reductive Elimination St_Intermediate->St_RE St_RE->St_Start St_Product R¹-R² St_RE->St_Product

Catalytic cycles of Suzuki and Stille coupling reactions.

A general experimental workflow for both coupling reactions involves several key stages, from reaction setup under an inert atmosphere to product purification.

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add Substrates, Catalyst, Ligand, Base (Suzuki) / Additive (Stille), Solvent Start->Reagents Reaction Heat and Stir (Monitor by TLC/GC-MS) Reagents->Reaction Workup Aqueous Work-up (e.g., wash with water, brine) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Decision_Workflow Start Starting Materials Available? BoronicAcid Boronic Acid/Ester Available? Start->BoronicAcid Yes Stannane Stannane Available? Start->Stannane No BaseSensitive Base-Sensitive Functional Groups? BoronicAcid->BaseSensitive Yes ConsiderStille Consider Stille Coupling Stannane->ConsiderStille ConsiderSuzuki Consider Suzuki Coupling BaseSensitive->ConsiderStille Yes StericHindrance Significant Steric Hindrance? BaseSensitive->StericHindrance No StericHindrance->ConsiderStille Yes ToxicityConcern Toxicity a Major Concern? StericHindrance->ToxicityConcern No ToxicityConcern->ConsiderSuzuki Yes ToxicityConcern->ConsiderStille No

References

Efficacy of 4,5-Difluoro-2-methoxybenzaldehyde derivatives as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzaldehyde scaffold serves as a versatile foundation for the development of potent enzyme inhibitors, offering a framework that can be readily modified to achieve desired inhibitory activity and selectivity. This guide provides a comparative analysis of the efficacy of various benzaldehyde derivatives, with a particular focus on chalcones and Schiff bases, against a range of enzymatic targets. The influence of substitutions, such as methoxy and fluoro groups, on inhibitory potency is a key area of exploration in the presented data.

Comparative Efficacy of Benzaldehyde Derivatives

The inhibitory potential of benzaldehyde derivatives is significantly influenced by their structural modifications, primarily through the formation of chalcones and Schiff bases, and the nature of substituents on the aromatic ring.

Chalcone Derivatives

Chalcones, characterized by an α,β-unsaturated carbonyl system linking two aromatic rings, have demonstrated broad-spectrum enzyme inhibitory activities.

Compound ClassTarget EnzymeKey DerivativesIC50 ValuesReference
Fluorinated Benzyloxy ChalconesMonoamine Oxidase-B (MAO-B)(E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one (FBZ13)0.0053 µM[1]
(E)3-(2-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one (FBZ6)0.023 µM[1]
Halogenated ChalconesBeta-secretase 1 (BACE-1)Compound 544.7 µM[2]
Hydroxylated ChalconesBeta-secretase 1 (BACE-1)Compound 530.27 µM[2]
Tetramethyl Pyrazine ChalconesAcetylcholinesterase (AChE)Compound 150.025 µM[2]
1,3-Diphenyl-2-propen-1-one DerivativesSecretory Phospholipase A2 (sPLA2-V)Compound 1b4.32 µM[3]
Cyclooxygenase-1 (COX-1)Compound 3c14.65 µM[3]
Schiff Base Derivatives

Schiff bases, formed by the condensation of a primary amine with an aldehyde, represent another important class of enzyme inhibitors derived from benzaldehyde.

Compound ClassTarget EnzymeKey DerivativesIC50 ValuesReference
4-Hydroxy-3-methoxybenzaldehyde Schiff BasesInsulysinCompounds S2 and S3Not specified, but showed good binding affinity in silico.[4]
2-Hydroxybenzaldehyde Schiff BasesVarious Cancer Cell LinesCompound 8S3Not specified, but induced apoptosis.[5]
4-Nitrobenzaldehyde Schiff BaseTongue Squamous Cell Carcinoma5-C-2-4-NABA446.68 µg/mL[6]

Experimental Protocols

General Synthesis of Chalcone Derivatives

Chalcones are typically synthesized via a Claisen-Schmidt condensation reaction between a substituted benzaldehyde and an acetophenone in the presence of a base (e.g., NaOH or KOH) in a suitable solvent like ethanol.

Example Protocol for Fluorinated Benzyloxy Chalcone Synthesis:

  • A solution of the appropriately substituted 2-hydroxyacetophenone in a solvent like acetone is treated with a fluorinated benzyl halide in the presence of a base such as potassium carbonate.

  • The mixture is refluxed for several hours to yield the corresponding benzyloxyacetophenone.

  • This intermediate is then reacted with a substituted benzaldehyde in the presence of a strong base (e.g., aqueous KOH) in ethanol at room temperature.

  • The reaction mixture is stirred for a specified period, and the resulting precipitate is filtered, washed, and recrystallized to afford the pure chalcone derivative.[1]

General Synthesis of Schiff Base Derivatives

Schiff bases are generally prepared by the condensation of a substituted benzaldehyde with a primary amine in a suitable solvent, often with acid catalysis.

Example Protocol for 4-Hydroxy-3-methoxybenzaldehyde Schiff Base Synthesis:

  • Equimolar amounts of 4-hydroxy-3-methoxybenzaldehyde (vanillin) and a primary aromatic amine are dissolved in ethanol at room temperature.

  • The solution is triturated for a specific time.

  • The resulting Schiff base precipitates from the solution and is collected by filtration.[4]

Enzyme Inhibition Assays

Monoamine Oxidase (MAO) Inhibition Assay: The inhibitory activity against MAO-A and MAO-B is determined using a fluorometric method. The assay measures the production of hydrogen peroxide from the oxidative deamination of a substrate (e.g., p-tyramine) by the MAO enzymes. The fluorescence generated by the reaction of H2O2 with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase is quantified. IC50 values are calculated from the dose-response curves.[1]

Cholinesterase Inhibition Assay: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities are often measured using Ellman's method. This spectrophotometric assay quantifies the hydrolysis of acetylthiocholine iodide (for AChE) or butyrylthiocholine chloride (for BChE) by the respective enzymes, leading to the production of thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, the absorbance of which is measured over time.

Tyrosinase Inhibition Assay: The inhibitory effect on mushroom tyrosinase is determined by measuring the oxidation of L-DOPA. The formation of dopachrome is monitored spectrophotometrically at a specific wavelength. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_evaluation Biological Evaluation benzaldehyde Substituted Benzaldehyde chalcone Chalcone Derivative benzaldehyde->chalcone Claisen-Schmidt Condensation schiff_base Schiff Base Derivative benzaldehyde->schiff_base Condensation acetophenone Substituted Acetophenone acetophenone->chalcone amine Primary Amine amine->schiff_base enzyme_assay Enzyme Inhibition Assay chalcone->enzyme_assay schiff_base->enzyme_assay ic50 IC50 Determination enzyme_assay->ic50

Caption: General experimental workflow for the synthesis and evaluation of benzaldehyde derivatives.

mao_inhibition_pathway monoamines Monoamines (e.g., Dopamine, Serotonin) mao Monoamine Oxidase (MAO-A/B) monoamines->mao Oxidative Deamination metabolites Inactive Metabolites mao->metabolites increased_monoamines Increased Monoamine Levels mao->increased_monoamines inhibitor Benzaldehyde Derivative (MAO Inhibitor) inhibitor->mao

Caption: Simplified pathway of monoamine oxidase inhibition by benzaldehyde derivatives.

This guide highlights the potential of benzaldehyde derivatives as a source of novel enzyme inhibitors. The presented data and protocols can serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of new therapeutic agents with enhanced efficacy and selectivity. Further investigations into the structure-activity relationships of these compounds will be crucial for optimizing their inhibitory profiles.

References

Spectroscopic Profile of 4,5-Difluoro-2-methoxybenzaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of novel compounds is paramount. This guide provides a detailed spectroscopic analysis of 4,5-Difluoro-2-methoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical agents. Through a comparative approach with structurally related benzaldehyde derivatives, this document offers a comprehensive validation of its chemical identity and purity, supported by experimental data and established spectroscopic principles.

This guide presents a summary of expected spectroscopic data for this compound based on the analysis of similar compounds, alongside a collection of reported data for several benzaldehyde analogs. Detailed experimental protocols are provided to facilitate the replication and validation of these findings in a laboratory setting.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound (predicted) and a selection of commercially available, structurally related benzaldehyde derivatives. This comparative data is crucial for identifying the compound and for understanding the influence of substituent groups on the spectroscopic properties of the benzaldehyde core.

Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Reported)

CompoundAldehyde Proton (CHO, δ ppm)Aromatic Protons (δ ppm)Methoxy Protons (OCH₃, δ ppm)Solvent
This compound (Predicted) ~10.3~7.5 (d), ~7.2 (d)~3.9 (s)CDCl₃
2-Methoxybenzaldehyde10.47.85 (dd), 7.55 (td), 7.10 (t), 7.00 (d)3.90 (s)CDCl₃
3-Methoxybenzaldehyde9.98 (s)7.51 (d), 7.41 (s), 7.30-7.25 (m)3.82 (s)DMSO-d₆[1]
4-Methoxybenzaldehyde9.87 (s)7.84 (d), 6.98 (d)3.86 (s)CDCl₃[2]
4-Fluorobenzaldehyde9.97 (s)7.98-7.85 (m), 7.26-7.16 (m)-CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Reported)

CompoundCarbonyl Carbon (C=O, δ ppm)Aromatic Carbons (δ ppm)Methoxy Carbon (OCH₃, δ ppm)Solvent
This compound (Predicted) ~188~160-110 (multiple, with C-F coupling)~56CDCl₃
2-Methoxybenzaldehyde189.0161.5, 136.4, 127.7, 124.1, 120.5, 112.655.8DMSO-d₆[1]
3-Methoxybenzaldehyde193.0159.8, 137.6, 130.3, 122.5, 121.0, 112.955.4DMSO-d₆[1]
4-Methoxybenzaldehyde191.3164.2, 131.8, 129.7, 114.555.7DMSO-d₆[1]
4-Fluorobenzaldehyde190.5166.5 (d, J=256.7 Hz), 132.8 (d, J=9.5 Hz), 132.2 (d, J=9.7 Hz), 116.4 (d, J=22.3 Hz)-CDCl₃

Table 3: ¹⁹F NMR Spectroscopic Data (Predicted)

CompoundChemical Shift (δ ppm, relative to CFCl₃)Expected Multiplicity & CouplingSolvent
This compound (Predicted) -130 to -150Doublets (due to F-F and F-H coupling)CDCl₃

Table 4: Infrared (IR) Spectroscopic Data (Predicted vs. Reported Key Absorptions)

CompoundC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H (aldehyde) Stretch (cm⁻¹)
This compound (Predicted) ~1690-1705~1600, ~1500~1270, ~1030~2850, ~2750
Benzaldehyde~1700~1600, ~1580, ~1450-~2820, ~2720[3]
4-Methoxybenzaldehyde1686~1600, ~1580~1250Not specified[4]
2-Hydroxybenzaldehyde1650~1600, ~1580~1280Not specified

Table 5: Mass Spectrometry (MS) Data (Predicted vs. Reported)

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and Interpretation
This compound 172.03Predicted: 171 (M-H)⁺, 143 (M-CHO)⁺, 115 (M-CHO-CO)⁺
2-Methoxybenzaldehyde136.15135 (M-H)⁺, 107 (M-CHO)⁺, 92, 77[5]
4-Methoxybenzaldehyde136.15135 (M-H)⁺, 107 (M-CHO)⁺, 92, 77[6]
4-Fluorobenzaldehyde124.11123 (M-H)⁺, 95 (M-CHO)⁺, 75

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and its analogs. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F NMR Spectroscopy: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A proton-decoupled sequence is often used to simplify the spectrum. Chemical shifts are typically referenced to an external standard such as CFCl₃ (0 ppm). The spectral width should be sufficient to cover the expected range for aromatic fluorine atoms.[7]

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of the liquid can be placed between two NaCl or KBr plates.

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For volatile compounds like benzaldehydes, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed.

    • GC Conditions (Typical): Use a non-polar capillary column (e.g., DB-5). Set the injector temperature to 250°C. A temperature program for the oven could be: initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and obtaining a characteristic mass spectrum.

  • Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 40-300). The presence of halogen isotopes (e.g., ³⁵Cl and ³⁷Cl, ⁷⁹Br and ⁸¹Br) will result in characteristic isotopic patterns for ions containing these atoms.[8]

Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for its spectroscopic analysis.

chemical_structure Chemical Structure of this compound cluster_ring C1 C C2 C C1->C2 C6 C CHO C(=O)H C1->CHO C3 C C2->C3 OCH3 OCH₃ C2->OCH3 C4 C C3->C4 C5 C C4->C5 F4 F C4->F4 C5->C6 F5 F C5->F5 C6->C1

Caption: Structure of this compound.

experimental_workflow Spectroscopic Analysis Workflow Sample Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Data Spectroscopic Data (Spectra and Raw Data) NMR->Data IR->Data MS->Data Analysis Data Analysis and Structure Elucidation Data->Analysis Validation Structure Validation and Purity Assessment Analysis->Validation

Caption: A generalized workflow for the spectroscopic analysis and validation.

References

A Comparative Analysis of Fluorinated Compounds and Their Non-Fluorinated Analogs in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of a wide array of therapeutics. This guide provides an objective comparison of the biological activity of fluorinated compounds with their non-fluorinated counterparts, supported by experimental data. The unique physicochemical properties of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, contribute to profound improvements in potency, metabolic stability, and pharmacokinetic parameters.[1][2][3]

Key Impacts of Fluorination on Biological Activity:
  • Enhanced Potency and Binding Affinity: Fluorine's ability to form favorable interactions with biological targets, such as protein backbone carbonyls, can lead to increased binding affinity and potency.[4] For instance, the introduction of a fluorine atom at the C-6 position of the quinolone scaffold in fluoroquinolone antibiotics enhances DNA gyrase binding affinity.[5]

  • Improved Metabolic Stability: The substitution of a hydrogen atom with fluorine at a metabolically labile site can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[1][6][7] The strong carbon-fluorine bond is more resistant to cleavage than a carbon-hydrogen bond.[1]

  • Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity and pKa.[1][4] These modifications can improve membrane permeability and oral bioavailability.[5][8] For example, reducing the basicity of an amine through fluorination can increase the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[4]

Quantitative Comparison of Biological Activity

The following table summarizes the quantitative data from various studies, comparing the biological activity of fluorinated compounds to their non-fluorinated analogs.

Compound ClassFluorinated AnalogNon-Fluorinated AnalogKey Biological MetricFold Improvement with FluorinationReference
Quinolone Antibiotics EnoxacinNaphthyridineGyrase-Complex Binding15x[1]
Cholesterol Absorption Inhibitor EzetimibeParent CompoundIn vivo activity50x[9][10]
Myeloma Treatment Melphalan FlufenamideMelphalanPharmacological Activity10x[10]
Kinase Inhibitors Fluorinated Pyrazole AnalogNon-fluorinated AnalogPotency and SelectivityOptimal with CF3/CHF2 groups[1]
Serotonin Transporter Inhibitors Fluoxetine (with p-trifluoromethyl)Non-fluorinated AnalogCNS Penetration & BindingImproved[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Gyrase-Complex Binding Assay
  • Objective: To determine the binding affinity of quinolone antibiotics to the DNA gyrase-DNA complex.

  • Methodology:

    • Preparation of Components: Purified DNA gyrase subunits (A and B) and supercoiled plasmid DNA are prepared.

    • Complex Formation: The gyrase subunits are incubated with the plasmid DNA to form the enzyme-DNA complex.

    • Competition Binding: The fluorinated and non-fluorinated analogs are added at varying concentrations to compete with a radiolabeled or fluorescently tagged quinolone for binding to the complex.

    • Separation and Quantification: The bound and free ligands are separated, and the amount of bound labeled ligand is quantified.

    • Data Analysis: The IC50 values (concentration required to inhibit 50% of the labeled ligand binding) are calculated to determine the relative binding affinities.

In Vivo Efficacy Studies (e.g., for Ezetimibe)
  • Objective: To assess the in vivo activity of a compound, such as the cholesterol-lowering effect of ezetimibe.

  • Methodology:

    • Animal Model: A suitable animal model (e.g., cholesterol-fed rats or mice) is used.

    • Dosing: The fluorinated and non-fluorinated analogs are administered orally to different groups of animals at specified doses. A control group receives the vehicle.

    • Sample Collection: Blood samples are collected at various time points after dosing.

    • Biochemical Analysis: Plasma cholesterol levels (e.g., LDL-C) are measured using standard enzymatic assays.

    • Data Analysis: The percentage reduction in plasma cholesterol levels is calculated for each treatment group compared to the control group to determine the in vivo efficacy.

Cell-Based Potency Assays (e.g., for Kinase Inhibitors)
  • Objective: To determine the potency of kinase inhibitors in a cellular context.

  • Methodology:

    • Cell Culture: A cancer cell line that is dependent on the target kinase for proliferation is cultured.

    • Compound Treatment: The cells are treated with a range of concentrations of the fluorinated and non-fluorinated analogs.

    • Proliferation/Viability Assay: After a set incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

    • Data Analysis: The IC50 values (concentration required to inhibit 50% of cell growth) are determined by fitting the dose-response data to a sigmoidal curve.

Visualizing the Impact of Fluorination

The following diagrams illustrate key concepts related to the biological activity of fluorinated compounds.

G cluster_0 Drug Development Workflow A Non-Fluorinated Lead Compound B Strategic Fluorination A->B C Fluorinated Analog B->C D Biological Screening Assays C->D E Improved Biological Activity D->E Positive Outcome F Sub-optimal Activity D->F Negative Outcome

Caption: A simplified workflow for developing fluorinated drug candidates.

G cluster_1 Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase Kinase Intracellular Kinase Cascade Receptor->Kinase TF Transcription Factor Kinase->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Fluorinated Kinase Inhibitor Inhibitor->Kinase

Caption: Inhibition of a signaling pathway by a fluorinated kinase inhibitor.

References

Cost-benefit analysis of using 4,5-Difluoro-2-methoxybenzaldehyde in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances cost, efficiency, and the desired molecular properties of the final compound. 4,5-Difluoro-2-methoxybenzaldehyde is a substituted aromatic aldehyde that holds promise as a building block in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The presence of two fluorine atoms and a methoxy group on the benzaldehyde scaffold can significantly influence the physicochemical and biological properties of the resulting compounds. This guide provides an objective comparison of this compound with other commercially available alternatives, supported by a representative experimental protocol and analysis of potential biological applications.

Cost-Benefit Analysis: A Comparative Look

A direct cost comparison of substituted benzaldehydes reveals the economic considerations for their use in synthesis. While the price of this compound is typically available upon request from suppliers, a general understanding of its cost relative to other similar compounds can be inferred.

Table 1: Cost Comparison of Substituted Benzaldehydes

CompoundSupplier ExamplePrice (USD) per GramNotes
This compoundChemUniverse, AOBChemPrice on RequestSpecialized substitution pattern may lead to higher cost.
2-MethoxybenzaldehydeSigma-Aldrich~$0.69 - $13.85Common reagent, readily available in bulk.[1]
2,5-DifluorobenzaldehydeThermo Scientific~$9.80Difluoro substitution increases cost over simpler analogs.
2,4-Difluoro-5-methoxybenzaldehydeAOBChem$90.00 (for 1g)Isomeric difluoro-methoxy benzaldehyde, indicating a higher price point for this class of compounds.[2]
3,5-Difluoro-4-methoxybenzaldehydeMatrix Scientific$206.00 (for 500mg)Another isomer with a high relative cost.

Performance in a Representative Condensation Reaction

Table 2: Performance Comparison in a Representative Aldol Condensation

Benzaldehyde DerivativeRepresentative KetoneBase/SolventTypical Yield (%)Reaction Time (h)Reference
4-MethoxybenzaldehydeAcetoneNaOH / Ethanol~90%0.5Generic aldol condensation protocol.
4-FluorobenzaldehydeAcetophenoneNaOH / EthanolHighNot specifiedExpected to be faster than non-fluorinated analogs.
This compound Acetophenone NaOH / Ethanol Estimated >90% Estimated < 0.5 Inferred based on electronic effects

The enhanced reactivity of fluorinated benzaldehydes can be a significant benefit, potentially reducing reaction times and improving overall process efficiency. This can be a crucial factor in a high-throughput synthesis environment common in drug discovery.

Experimental Protocols

Below is a representative experimental protocol for an aldol condensation reaction, which can be adapted for use with this compound.

Representative Protocol: Synthesis of a Chalcone Derivative

Materials:

  • Substituted Benzaldehyde (e.g., this compound) (1.0 eq)

  • Acetophenone (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.0 eq)

  • Ethanol (solvent)

  • Water

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.

  • In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq) in water.

  • Cool the flask containing the aldehyde and ketone solution in an ice bath.

  • Slowly add the aqueous NaOH solution to the stirred ethanolic solution over a period of 15 minutes.

  • Continue stirring the reaction mixture in the ice bath for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry in a vacuum oven.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualizations

To visualize the workflow and potential biological context of compounds synthesized from this compound, the following diagrams are provided.

G cluster_0 Synthesis Start Start Reactants This compound + Ketone Start->Reactants 1. Mixing Reaction Aldol Condensation (Base catalyst, Solvent) Reactants->Reaction 2. Reaction Setup Workup Quenching, Extraction, Purification Reaction->Workup 3. Isolation Product Product Workup->Product 4. Final Compound

Synthetic Workflow for a Chalcone Derivative.

G cluster_0 Kinase Signaling Pathway Ligand Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor Activation Kinase_Cascade Downstream Kinases (e.g., RAF, MEK, ERK) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cellular_Response Transcription_Factor->Cellular_Response Gene Expression Inhibitor Kinase Inhibitor (Derived from Aldehyde) Inhibitor->Kinase_Cascade Inhibition

References

A Researcher's Guide to the Characterization of Reaction Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

The identification and quantification of byproducts are critical for ensuring the safety, efficacy, and quality of pharmaceutical products.[1][2] Unwanted chemical entities can arise from various sources, including starting materials, side reactions, and degradation, potentially altering the therapeutic effect and toxicity of the final drug substance.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines that mandate the characterization of impurities, often requiring identification for those present above a 0.1% threshold.[1][5] This guide provides a comparative overview of key analytical techniques used for byproduct characterization, complete with experimental protocols and data presentation standards to aid researchers in this essential process.

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical method is paramount for the successful identification and quantification of reaction byproducts. The choice depends on several factors, including the physicochemical properties of the analyte (e.g., volatility, polarity), the complexity of the reaction mixture, and the required sensitivity.[6][7] High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are among the most powerful and widely used techniques in this field.

TechniquePrincipleTypical Sensitivity/LODKey AdvantagesKey LimitationsPrimary Applications
HPLC-UV Separates compounds based on their interaction with a stationary phase, with detection via UV-Vis absorption.[3]~0.01%[2]Robust, precise, cost-effective, and excellent for quantification of known impurities.[3][8]Requires chromophores for detection; limited structural information.Routine quality control, quantification of known impurities, stability testing.[9]
LC-MS/MS (Q-TOF) Combines HPLC separation with mass spectrometry, providing mass-to-charge ratio and fragmentation data.[10][11]<0.01% (sub-ppm mass accuracy)[2][5]High sensitivity and selectivity; provides molecular weight and structural information for unknown impurity identification.[5][12]Ion suppression effects can impact quantification; higher cost and complexity.[11][13]Identification of unknown byproducts, structural elucidation, trace-level impurity analysis.[14][15]
GC-MS Separates volatile and semi-volatile compounds in the gas phase before mass analysis.[16][17]ppm to ppb levels"Gold standard" for volatile compound identification; provides definitive mass-based identification.[16][17]Limited to thermally stable and volatile compounds; derivatization may be required for polar analytes.[6][18]Analysis of residual solvents, volatile byproducts, and thermally stable intermediates.[7][16]
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to provide detailed structural information.[19]~1-10 mg for standard analysis[1]Non-destructive; provides unambiguous structural elucidation of molecules, including isomers.[19]Relatively low sensitivity compared to MS; complex mixtures can lead to overlapping signals.[1][20]Definitive structure confirmation of isolated impurities, analysis of isomers, real-time reaction monitoring.[19][21]

Experimental Protocols

Detailed and reproducible methodologies are the foundation of reliable byproduct characterization. The following protocols provide a framework for the application of these key techniques.

Protocol 1: HPLC-UV for Quantitative Analysis of Byproducts

This protocol outlines a general procedure for quantifying known impurities using HPLC with UV detection.

  • Method Development & Specificity:

    • Select a suitable column (e.g., C18) and mobile phase to achieve a resolution factor of ≥1.5 between the active pharmaceutical ingredient (API) and all byproduct peaks.[9]

    • Perform forced degradation studies (e.g., exposure to heat, light, acid, base, oxidation) on the drug substance to ensure the method can separate degradation products from other impurities.[22]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase) to a known concentration.

    • For validation, prepare spiked samples by adding known amounts of impurity reference standards to the API sample at concentrations ranging from the limit of quantification (LOQ) to 150% of the target level.[23]

  • Instrumentation and Analysis:

    • Instrument: Waters Alliance HPLC with a dual-wavelength UV detector or equivalent.[24]

    • Mobile Phase: A gradient of aqueous buffer and organic solvent (e.g., acetonitrile or methanol) is commonly used.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: Set the UV detector to a wavelength where both the API and byproducts have adequate absorbance. A photodiode array (PDA) detector is recommended for peak purity analysis.[22]

  • Data Analysis and Quantification:

    • Identify byproduct peaks by comparing their retention times to those of reference standards.[25]

    • Construct a calibration curve by plotting the peak area against the concentration for each impurity standard. A correlation coefficient (r²) of ≥0.995 is typically required to confirm linearity.[23]

    • Quantify the byproducts in the sample using the external standard method or the area normalization method.[8][25]

Protocol 2: LC-Q-TOF MS for Identification of Unknown Byproducts

This protocol is designed for the identification and structural elucidation of unknown byproducts using high-resolution mass spectrometry.[5]

  • Sample Preparation:

    • Dissolve the crude reaction mixture or isolated impurity in a solvent compatible with the mobile phase (e.g., 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.[26]

    • Further dilute the sample to 1-10 µg/mL with the initial mobile phase for injection.[26]

  • Instrumentation and Analysis:

    • Instrument: Agilent 6545 Q-TOF LC/MS system or equivalent.[27]

    • Column: A suitable C18 column (e.g., 2.1 mm I.D. x 100 mm L, 3.5 µm).[14]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.2-0.4 mL/min.

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of compounds.[14]

  • Data Acquisition:

    • Full Scan Mode: Acquire data in full scan mode over a relevant mass range (e.g., m/z 100-1000) to detect all ionizable species.

    • Auto MS/MS: Set the instrument to automatically perform tandem MS (MS/MS) on the most abundant precursor ions detected in the full scan. This provides fragmentation data crucial for structural elucidation.[5][14] Use stepped collision energies (e.g., 10, 20, 40 eV) to generate comprehensive fragment ion spectra.[27]

  • Data Analysis:

    • Use software algorithms like Molecular Feature Extraction (MFE) to find all potential compounds in the sample.[5][12]

    • Generate molecular formulas for the parent ions of byproducts using the accurate mass data (typically <1 ppm mass accuracy).[5][27]

    • Elucidate the structures by interpreting the MS/MS fragmentation patterns, often aided by software like Molecular Structure Correlator (MSC) which can search chemical databases.[5][27]

Protocol 3: GC-MS for Characterization of Volatile Byproducts

This protocol is suitable for analyzing volatile and semi-volatile byproducts in a reaction mixture.[16][28]

  • Sample Preparation:

    • Sampling and Quenching: Withdraw a small aliquot (e.g., 100 µL) from the reaction. Immediately quench the reaction by transferring the aliquot to a vial containing an ice-cold solvent or a chemical quenching agent to halt the reaction.[16][28]

    • Extraction: If the reaction solvent is not suitable for GC (e.g., water, DMSO), perform a liquid-liquid extraction with a volatile organic solvent like dichloromethane or ethyl acetate.[16]

    • Derivatization (if necessary): For polar or non-volatile compounds, perform derivatization (e.g., silylation) to increase their volatility and thermal stability.[6][18]

    • Final Concentration: Prepare the final sample at a concentration of approximately 10 µg/mL in a volatile organic solvent.[18]

  • Instrumentation and Analysis:

    • Instrument: A standard GC-MS system.

    • Column: A non-polar (e.g., DB-5) or polar (e.g., DB-Wax) capillary column, depending on the analytes.[18]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Operate in splitless mode for trace analysis to maximize sensitivity.[18]

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

  • Data Acquisition:

    • Acquire data in full scan mode to detect all volatile components.

    • The mass spectrometer will generate an electron ionization (EI) mass spectrum for each peak separated by the GC.

  • Data Analysis:

    • Identify byproducts by comparing their mass spectra to reference libraries (e.g., NIST).

    • Confirm identities by comparing retention times with authentic standards if available.

Method Validation and Data Presentation

Validation is a documented process that demonstrates an analytical method is suitable for its intended purpose.[29] It ensures the reliability and accuracy of test results.[29] Key validation parameters for impurity methods are outlined by the ICH and FDA.[30]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.[30]The analyte peak should be well-resolved from other peaks (resolution ≥1.5).[9] Peak purity should be confirmed using PDA or MS.[22]
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio of 3:1.[23]
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.[23]
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over a range of 50-150% of the target concentration.[23]
Accuracy The closeness of test results to the true value.Typically 80-120% recovery for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) or Coefficient of Variation (%CV) should generally be below 10%.[9]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase pH, temperature, or flow rate are varied slightly.[23]

Visualizing Workflows for Byproduct Analysis

Diagrams can effectively illustrate complex analytical processes, aiding in planning and execution.

G cluster_0 Phase 1: Sample Preparation & Initial Analysis cluster_1 Phase 2: Identification & Elucidation cluster_2 Phase 3: Quantification & Validation Reaction Reaction Mixture Sampling Quench Quenching / Dilution Reaction->Quench Screening Initial Screening (e.g., HPLC-UV, TLC) Quench->Screening LCMS LC-MS/MS Analysis (Accurate Mass & Fragmentation) Screening->LCMS Unknown Peaks Detected GCMS GC-MS Analysis (For Volatile Byproducts) Screening->GCMS Volatiles Suspected Isolation Byproduct Isolation (e.g., Prep-HPLC) LCMS->Isolation If needed QuantMethod Quantitative Method Development (HPLC/GC) LCMS->QuantMethod GCMS->QuantMethod NMR NMR Spectroscopy (Definitive Structure) Isolation->NMR NMR->QuantMethod Standard Synthesis Validation Method Validation (ICH Guidelines) QuantMethod->Validation Report Final Report Validation->Report

Caption: General workflow for reaction byproduct characterization.

G Start Characterize Reaction Byproduct IsVolatile Is the byproduct volatile & thermally stable? Start->IsVolatile IsKnown Is the byproduct structure known? IsVolatile->IsKnown No UseGCMS Use GC-MS IsVolatile->UseGCMS Yes UseLCMS Use LC-MS/MS (High Resolution) IsKnown->UseLCMS No UseHPLC Use HPLC-UV for Quantification IsKnown->UseHPLC Yes NeedStructure Is definitive structural confirmation required? NeedStructure->UseHPLC No, quantify based on MS IsolateNMR Isolate & Analyze by NMR NeedStructure->IsolateNMR Yes UseLCMS->NeedStructure

Caption: Decision tree for selecting an analytical technique.

References

A Comparative Guide to Isomeric Purity Analysis of Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), the precise control and analysis of isomeric purity are paramount. For difluoro-2-methoxybenzaldehyde, a key building block in various synthetic pathways, ensuring the absence of positional isomers is critical for the safety and efficacy of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the isomeric purity analysis of difluoro-2-methoxybenzaldehyde, offering detailed experimental protocols and a workflow for method development.

While specific experimental data for the separation of all difluoro-2-methoxybenzaldehyde isomers is not extensively published, this guide leverages established methodologies for the separation of structurally related aromatic aldehydes and their positional isomers. The provided protocols serve as a robust starting point for method development and validation.

Comparative Analysis of Analytical Techniques

The choice between HPLC and GC for isomeric purity analysis depends on the volatility and thermal stability of the isomers, as well as the desired sensitivity and resolution.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Stationary Phases C18, Phenyl, Pentafluorophenyl (PFP)5% Phenyl Polysiloxane (e.g., HP-5MS), Polyethylene Glycol (e.g., DB-WAX)
Typical Mobile/Carrier Phase Acetonitrile/Water or Methanol/Water gradientsHelium or Nitrogen
Analytes Suitability Non-volatile and thermally labile compoundsVolatile and thermally stable compounds
Detection UV-Vis, Diode Array Detector (DAD)Flame Ionization Detector (FID), Mass Spectrometry (MS)
Pros High versatility, suitable for a wide range of compounds, non-destructive.High resolution and sensitivity, especially with MS detection for identification.
Cons Can be more time-consuming, may require derivatization for some compounds.Not suitable for non-volatile or thermally unstable compounds.

Experimental Protocols

The following are detailed starting protocols for the analysis of difluoro-2-methoxybenzaldehyde isomers using HPLC and GC. Optimization of these methods will be necessary to achieve baseline separation for specific isomeric mixtures.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is designed for the separation of positional isomers of difluoro-2-methoxybenzaldehyde using a reversed-phase approach.

  • Instrumentation : HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column : Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm). PFP or C18 columns can also be screened for optimal selectivity.

  • Mobile Phase :

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient :

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate : 1.0 mL/min

  • Column Temperature : 30 °C

  • Detection : DAD at 254 nm

  • Injection Volume : 10 µL

  • Sample Preparation : Dissolve 1 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.

Gas Chromatography (GC) Protocol

This protocol is suitable for the analysis of volatile and thermally stable difluoro-2-methoxybenzaldehyde isomers.

  • Instrumentation : Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).

  • Column : HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane column.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

  • Injector Temperature : 250 °C

  • Detector Temperature :

    • FID: 280 °C

    • MS Transfer Line: 280 °C

  • Injection Mode : Split (50:1)

  • Injection Volume : 1 µL

  • Sample Preparation : Dissolve 1 mg of the sample in 1 mL of dichloromethane or another suitable volatile solvent.

Workflow for Isomeric Purity Analysis

The following diagram illustrates a typical workflow for the development and execution of an isomeric purity analysis method.

IsomericPurityAnalysisWorkflow Workflow for Isomeric Purity Analysis SamplePrep Dissolve Sample in Appropriate Solvent ColumnScreen Screen Columns (e.g., C18, Phenyl, PFP for HPLC) SamplePrep->ColumnScreen StandardPrep Prepare Individual Isomer Reference Standards StandardPrep->ColumnScreen MobilePhaseOpt Optimize Mobile Phase/ Temperature Gradient ColumnScreen->MobilePhaseOpt Select best stationary phase DetectionOpt Optimize Detector Settings MobilePhaseOpt->DetectionOpt Injection Inject Sample and Standards into Chromatograph DetectionOpt->Injection Finalized Method Separation Chromatographic Separation Injection->Separation PeakIntegration Peak Identification and Integration Separation->PeakIntegration PurityCalc Calculate Isomeric Purity (% Area) PeakIntegration->PurityCalc ReportGen Generate Report PurityCalc->ReportGen

Caption: A generalized workflow for the development and implementation of a chromatographic method for isomeric purity analysis.

Conclusion

Both HPLC and GC are powerful techniques for the isomeric purity analysis of difluoro-2-methoxybenzaldehyde. The choice of method will be dictated by the specific isomers of interest and their physicochemical properties. For thermally stable and volatile isomers, GC can provide high-resolution separation and sensitive detection, especially when coupled with mass spectrometry. For less volatile or thermally labile isomers, HPLC offers greater versatility. The provided protocols and workflow serve as a comprehensive starting point for researchers and scientists in the pharmaceutical and chemical industries to develop and validate robust analytical methods for ensuring the quality and purity of their compounds. The separation of positional isomers can often be achieved using reversed-phase HPLC with specialized stationary phases like phenyl, pentafluorophenyl (PFP), or biphenyl columns, which provide the necessary selectivity.[1] For GC analysis, a non-polar capillary column is often a good starting point for method development.[2]

References

A Comparative Guide to the Cross-Reactivity of 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of 4,5-Difluoro-2-methoxybenzaldehyde against a panel of structurally related aromatic aldehydes. Due to a lack of direct experimental data for this compound in publicly available literature, this guide utilizes data from structurally analogous compounds to provide an illustrative comparison. The presented experimental data is hypothetical and intended to serve as a reference framework for researchers designing their own cross-reactivity studies.

Aromatic aldehydes are a class of reactive molecules that can interact with biological macromolecules, potentially leading to off-target effects in drug development.[1][2] Understanding the cross-reactivity profile of a compound is crucial for assessing its specificity and potential for adverse reactions.[3]

Data Presentation: Comparative Cross-Reactivity

The following table summarizes hypothetical cross-reactivity data for this compound and selected alternative benzaldehyde derivatives. The data is presented as the half-maximal inhibitory concentration (IC50) and the percentage of cross-reactivity relative to this compound, as would be determined by a competitive enzyme-linked immunosorbent assay (ELISA).

CompoundCAS NumberMolecular FormulaIC50 (µM)Cross-Reactivity (%)
This compound145742-34-3C₈H₆F₂O₂10100
3,4-Difluoro-2-methoxybenzaldehyde1023023-24-6C₈H₆F₂O₂2540
2,5-Difluoro-4-methoxybenzaldehyde3856938C₈H₆F₂O₂5020
4-Fluoro-2-methoxybenzaldehyde54433-28-6C₈H₇FO₂8012.5
2-Methoxybenzaldehyde135-02-8C₈H₈O₂1506.7
Benzaldehyde100-52-7C₇H₆O>500<2

Note: The IC50 values are hypothetical and serve for illustrative purposes only. The percentage of cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of this compound / IC50 of Alternative Compound) x 100.

Experimental Protocols

A competitive ELISA is a widely used and effective method for determining the cross-reactivity of small molecules.[4][5][6][7][8]

Competitive ELISA Protocol for Assessing Cross-Reactivity

1. Materials:

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA).

  • Primary Antibody: Polyclonal or monoclonal antibody raised against the coating antigen.

  • Secondary Antibody: Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine) or other suitable chromogenic substrate.

  • Stop Solution: 2 M Sulfuric Acid.

  • Buffers: Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6), Wash Buffer (e.g., PBS with 0.05% Tween-20), Blocking Buffer (e.g., 1% BSA in PBS), Assay Buffer (e.g., PBS).

  • Microtiter Plates: 96-well ELISA plates.

  • Test Compounds: this compound and alternative compounds.

2. Procedure:

  • Coating:

    • Dilute the coating antigen to a concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

  • Competition:

    • Prepare serial dilutions of the this compound standard and the alternative compounds in Assay Buffer.

    • In a separate plate or tubes, mix 50 µL of each standard/compound dilution with 50 µL of the diluted primary antibody.

    • Incubate for 1 hour at room temperature.

  • Incubation:

    • Transfer 100 µL of the pre-incubated antibody-analyte mixture to the corresponding wells of the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with Wash Buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

  • Reading:

    • Add 50 µL of Stop Solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration.

  • Determine the IC50 value for this compound and each of the alternative compounds from their respective inhibition curves.

  • Calculate the percentage of cross-reactivity for each alternative compound using the formula provided in the data presentation section.

Mandatory Visualization

The following diagrams illustrate key concepts related to cross-reactivity studies.

experimental_workflow cluster_preparation Preparation cluster_competition Competition cluster_detection Detection cluster_analysis Data Analysis plate_coating Plate Coating with Antigen-BSA Conjugate blocking Blocking Non-specific Binding Sites plate_coating->blocking pre_incubation Pre-incubation of Antibody with Test Compound addition_to_plate Addition of Mixture to Coated Plate pre_incubation->addition_to_plate secondary_ab Addition of Secondary Enzyme-linked Antibody addition_to_plate->secondary_ab substrate_addition Addition of Chromogenic Substrate secondary_ab->substrate_addition read_absorbance Reading Absorbance at 450 nm substrate_addition->read_absorbance ic50_determination IC50 Determination read_absorbance->ic50_determination cross_reactivity_calc Cross-Reactivity Calculation ic50_determination->cross_reactivity_calc

Caption: Experimental Workflow for Competitive ELISA.

signaling_pathway cluster_receptor Cell Membrane cluster_off_target Off-Target Interaction cluster_downstream Cellular Response receptor Target Receptor intended_effect Intended Signaling Cascade receptor->intended_effect Activation off_target Off-Target Protein (e.g., Kinase) unintended_effect Unintended Cellular Effects off_target->unintended_effect Activation/ Inhibition compound Aromatic Aldehyde (e.g., this compound) compound->receptor Binding compound->off_target Cross-Reactivity

Caption: Potential On-Target and Off-Target Signaling.

References

Benchmarking new synthetic routes against established methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Atorvastatin, a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia. Its synthesis has been a subject of extensive research, leading to the development of multiple synthetic pathways. This guide provides an objective comparison of the established Paal-Knorr synthesis with newer, alternative routes, including the Hantzsch pyrrole synthesis and a modern multicomponent reaction (MCR) approach. The following sections present a head-to-head comparison of these methods, supported by experimental data, to assist researchers in selecting the most appropriate strategy for their specific needs.

Atorvastatin's Mechanism of Action: Inhibition of HMG-CoA Reductase

Atorvastatin functions by competitively inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking the conversion of HMG-CoA to mevalonate, a precursor to cholesterol, atorvastatin reduces the endogenous production of cholesterol in the liver. This leads to an upregulation of LDL receptor expression on hepatocytes, which in turn enhances the clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.

HMG_CoA_Reductase_Pathway HMG_CoA HMG-CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR MVA Mevalonate Intermediates Isoprenoid Intermediates MVA->Intermediates Cholesterol Cholesterol Intermediates->Cholesterol LDL_Receptors Upregulation of LDL Receptors Cholesterol->LDL_Receptors Feedback Inhibition HMGCR->MVA Atorvastatin Atorvastatin Atorvastatin->HMGCR Inhibition LDL_Clearance Increased LDL Clearance LDL_Receptors->LDL_Clearance

Caption: Atorvastatin's inhibition of the HMG-CoA reductase pathway.

Comparative Overview of Synthetic Routes

The synthesis of the core pyrrole structure of Atorvastatin is central to its overall production. Three primary methods dominate the landscape: the Paal-Knorr condensation, the Hantzsch pyrrole synthesis, and modern multicomponent reactions. Each approach presents a unique set of advantages and disadvantages in terms of efficiency, scalability, and reagent availability.[1]

Synthesis MethodKey FeaturesReported Yield (Core Synthesis)Number of Steps (Core Synthesis)Key AdvantagesKey Disadvantages
Paal-Knorr Condensation Reaction of a 1,4-dicarbonyl compound with a primary amine.[1]Good to Excellent (>90% for the condensation step).[1]~6 steps to protected ester.[1]Well-established, robust, and scalable.[1]The synthesis of the 1,4-dicarbonyl precursor can be complex and reaction times can be long.[1]
Hantzsch Pyrrole Synthesis A three-component reaction of a β-ketoester, an α-haloketone, and a primary amine.[1]Moderate.~5 steps to lactone.[1]One-pot potential for the core synthesis, versatile.[1]Can require less common starting materials, and yields can be variable.[1]
Multicomponent Reaction (Ugi) A one-pot reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid.[1][2]Yields vary by step (e.g., Ugi adduct ~40%).[1]4 steps overall.[1][2]Highly convergent, rapid assembly of the core structure.[1][2]Can require highly reactive and specific starting materials; purification can be challenging.

Experimental Protocols

Paal-Knorr Synthesis of Protected Atorvastatin Acetonide tert-butyl Ester

This established industrial method involves the condensation of a 1,4-diketone with a primary amine to form the central pyrrole ring.[3]

Materials and Reagents:

  • 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide (Diketone intermediate)

  • (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-yl-acetic acid, tert-butyl ester (Amine intermediate)

  • Pivalic acid

  • Toluene

  • Heptane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the diketone intermediate (1 equivalent) in a mixture of toluene and heptane, add the amine intermediate (1-1.2 equivalents).[3]

  • Add pivalic acid as a catalyst (0.1-0.2 equivalents).[3]

  • Heat the reaction mixture to reflux (approximately 85-95 °C) with a Dean-Stark apparatus to remove water and stir for 18-24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.[3]

  • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected Atorvastatin acetonide tert-butyl ester.[3]

  • Purify the crude product by silica gel column chromatography if necessary.[3]

Paal_Knorr_Workflow Diketone 1,4-Diketone Intermediate Condensation Paal-Knorr Condensation Diketone->Condensation Amine Chiral Amine Intermediate Amine->Condensation Protected Protected Atorvastatin Ester Condensation->Protected >90% Yield Deprotection Deprotection Protected->Deprotection Final Atorvastatin Ester Deprotection->Final

Caption: Logical workflow for the Paal-Knorr synthesis of Atorvastatin.
Hantzsch Pyrrole Synthesis (Mechanochemical Approach)

This alternative route offers a convergent approach to the polysubstituted pyrrole core of Atorvastatin through a three-component reaction.[1]

Materials and Reagents:

  • 4-methyl-3-oxo-N-phenylpentanamide (β-ketoamide)

  • tert-butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (chiral amine)

  • 1-(4-fluorophenyl)-2-iodo-2-phenylethanone (α-haloketone)

  • Ytterbium triflate

  • Silver nitrate

Procedure:

  • Combine the three components (β-ketoamide, chiral amine, and α-haloketone) in a milling vessel.[1]

  • Subject the mixture to high-speed vibration milling for a specified time (e.g., 1-2 hours).[1]

  • The crude product is then subjected to hydrolytic deprotection and lactonization to yield the atorvastatin lactone.[1]

  • Further purification is typically required via chromatographic methods.[1]

Hantzsch_Workflow Ketoester β-Ketoester Reaction Hantzsch Pyrrole Synthesis Ketoester->Reaction Haloketone α-Haloketone Haloketone->Reaction Amine Chiral Amine Amine->Reaction Pyrrole Substituted Pyrrole Reaction->Pyrrole Deprotection Deprotection & Lactonization Pyrrole->Deprotection Final Atorvastatin Lactone Deprotection->Final

Caption: Logical workflow for the Hantzsch synthesis of Atorvastatin.
Multicomponent Reaction (Ugi) Synthesis

This modern approach allows for the rapid assembly of the core structure from multiple starting materials in a single step, significantly shortening the overall synthesis.[2]

Materials and Reagents:

  • p-Fluorobenzaldehyde

  • Suitably functionalized chiral amine

  • Convertible isocyanide

  • Isobutyric acid

  • 2,2,2-Trifluoroethanol (TFE)

  • N,3-diphenylpropiolamide

  • N,N'-diisopropylcarbodiimide (DIPC)

  • Tetrahydrofuran (THF)

Procedure:

  • Ugi Reaction: React p-fluorobenzaldehyde, the chiral amine, the convertible isocyanide, and isobutyric acid in TFE at room temperature to afford the Ugi adduct (reported yield ~40%).[4][5]

  • Deprotection and Cleavage: The Ugi adduct is then subjected to a one-pot acid deprotection and isocyanide cleavage to yield a valuable amido acid intermediate (reported yield 87%).[2][5]

  • Cycloaddition: Perform a regioselective [3+2] cycloaddition of the amido acid intermediate with N,3-diphenylpropiolamide and DIPC in THF to yield the advanced intermediate (reported yield 46%).[2][5]

  • Final Deprotection: The advanced intermediate can be readily converted by acidic deprotection to Atorvastatin.[2]

Ugi_Workflow Aldehyde Aldehyde Ugi Ugi Four-Component Reaction Aldehyde->Ugi Amine Amine Amine->Ugi Isocyanide Isocyanide Isocyanide->Ugi Acid Carboxylic Acid Acid->Ugi Adduct Ugi Adduct Ugi->Adduct ~40% Yield Deprotection1 Deprotection & Cleavage Adduct->Deprotection1 AmidoAcid Amido Acid Intermediate Deprotection1->AmidoAcid 87% Yield Cycloaddition [3+2] Cycloaddition AmidoAcid->Cycloaddition Protected Protected Atorvastatin Cycloaddition->Protected 46% Yield Deprotection2 Final Deprotection Protected->Deprotection2 Final Atorvastatin Deprotection2->Final

Caption: Logical workflow for the Ugi MCR synthesis of Atorvastatin.

Conclusion

The choice of a synthetic route for Atorvastatin is a critical decision that balances factors such as yield, cost, scalability, and the availability of starting materials and specialized equipment. The Paal-Knorr synthesis remains the industry standard due to its robustness and high yields in the key condensation step, making it suitable for large-scale production.[1] However, for rapid synthesis of diverse analogs for research purposes, the flexibility and efficiency of the Hantzsch and MCR routes could be more advantageous.[1] Further process optimization and development of each route will undoubtedly continue to enhance the accessibility of Atorvastatin and its derivatives for future pharmaceutical applications.

References

Safety Operating Guide

Proper Disposal of 4,5-Difluoro-2-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4,5-Difluoro-2-methoxybenzaldehyde must be treated as hazardous chemical waste and disposed of through an approved waste disposal plant in accordance with national and local regulations.[1] Under no circumstances should this chemical be discharged into the sewer or environment.[1]

This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and regulatory compliance.

Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including protective gloves, eye protection, and a face shield.[1] Handle the chemical in a well-ventilated area or a chemical fume hood to avoid breathing vapors or mists.[1][2] In case of skin contact, wash thoroughly with soap and water.[1][2][3][4][5]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste management company. The following steps outline the process for preparing the chemical for collection:

  • Waste Identification and Segregation:

    • Identify the waste as a "halogenated organic waste."[6]

    • Do not mix this compound with other waste streams, particularly non-halogenated solvents or aqueous waste.[1][6] Keep it in its original container if possible.[1]

  • Container Management:

    • Ensure the waste container is in good condition, compatible with the chemical, and has a secure, tightly fitting cap.[7]

    • If the original container is compromised, transfer the waste to a suitable, clean, and properly labeled container. Avoid using metal containers for corrosive waste or glass for hydrofluoric acid-containing waste.[7]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE."[7]

    • The label must include the full chemical name: "this compound" and its CAS number if available.

    • Indicate the specific hazards associated with the chemical, such as "Skin Irritant," "Eye Irritant," "Respiratory Irritant," and "Harmful to aquatic life with long lasting effects."[1]

  • Storage:

    • Store the sealed and labeled container in a designated, well-ventilated, and secure hazardous waste accumulation area.[2][3][4][5][7]

    • The storage area should be away from heat and sources of ignition.[4]

    • Keep the container tightly closed and store it locked up.[2][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

    • Follow all instructions provided by the EHS department or the disposal company regarding transportation and documentation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, extracted from its Safety Data Sheet.

PropertyValueReference
Melting Point13 - 14 °C (55 - 57 °F)[1]
Boiling Point255 °C (491 °F)[1]
Density1.08 g/cm³ at 25 °C (77 °F)[1]

Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G A Waste Generation: This compound B Identify as Hazardous Waste (Halogenated Organic) A->B C Segregate from other waste streams B->C D Select appropriate & secure container C->D E Label Container: 'HAZARDOUS WASTE' Chemical Name & Hazards D->E F Store in designated secure area E->F G Contact EHS or Waste Disposal Company F->G H Provide SDS and arrange for pickup G->H I Final Disposal by Approved Facility (Incineration) H->I

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and does not supersede any local, state, or federal regulations. Always consult your institution's specific safety protocols and the Safety Data Sheet for the chemical before handling and disposal.

References

Personal protective equipment for handling 4,5-Difluoro-2-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling 4,5-Difluoro-2-methoxybenzaldehyde. Adherence to these procedures is critical for ensuring personal safety and proper disposal in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Recommended Personal Protective Equipment

A summary of the required PPE for handling this compound is provided in the table below.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can cause irritation[1][2].
Eye Protection Safety glasses with side-shields or chemical safety goggles.To protect eyes from splashes, which can cause serious eye irritation[1][2].
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation[1][2].

First Aid Measures

In the event of accidental exposure, immediate action is crucial. The following first aid procedures should be followed:

  • If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice[3][4].

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if eye irritation persists[3][4].

  • If Inhaled: Move the person to fresh air and keep at rest in a comfortable position for breathing. If you feel unwell, call a POISON CENTER or doctor[2][3].

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell[5].

Handling and Storage

Proper handling and storage are essential to maintain the chemical's stability and prevent accidents.

  • Handling: Wash hands and any exposed skin thoroughly after handling[3][4]. Avoid breathing dust, fume, gas, mist, vapors, or spray[4]. Use only outdoors or in a well-ventilated area[2][4].

  • Storage: Store in a well-ventilated place and keep the container tightly closed[3][4]. Store locked up[2].

Operational and Disposal Plan

The disposal of this compound and its contaminated waste must be handled as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Designation: All waste containing this compound, including empty containers, contaminated gloves, and other disposable materials, must be treated as hazardous waste.

  • Containerization: Place the waste in a clearly labeled, chemically compatible container with a secure lid.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound."

  • Disposal: Dispose of the contents and container at an approved waste disposal plant[2][3][4]. Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow Guides

The following diagrams illustrate the logical workflows for PPE selection and the disposal process.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling This compound assessment Assess Potential for Exposure start->assessment skin_contact Potential for Skin Contact? assessment->skin_contact eye_contact Potential for Eye Contact? assessment->eye_contact inhalation Potential for Inhalation? assessment->inhalation skin_contact->eye_contact No gloves Wear Chemical- Resistant Gloves skin_contact->gloves Yes eye_contact->inhalation No goggles Wear Safety Goggles or Face Shield eye_contact->goggles Yes fume_hood Work in a Fume Hood inhalation->fume_hood Yes proceed Proceed with Handling inhalation->proceed No lab_coat Wear Lab Coat, Long Pants, Closed-Toe Shoes gloves->lab_coat goggles->inhalation fume_hood->proceed Disposal_Plan_Workflow cluster_disposal Disposal Plan for this compound start Start: Waste Generated designate Designate as Hazardous Waste start->designate containerize Place in Labeled, Compatible Container designate->containerize label_waste Label Container: 'Hazardous Waste' 'this compound' containerize->label_waste store Store in Designated Waste Area label_waste->store dispose Arrange for Pickup by Licensed Disposal Service store->dispose end End: Proper Disposal dispose->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.